(+)-Neomenthol

Catalog No.
S3311839
CAS No.
2216-52-6
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Neomenthol

CAS Number

2216-52-6

Product Name

(+)-Neomenthol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water
insoluble in water; soluble in alcohol and acetone

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C

The exact mass of the compound (+)-Neomenthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)very soluble in alcohol and volatile oils; slightly soluble in waterinsoluble in water; soluble in alcohol and acetone. It belongs to the ontological category of p-menthan-3-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Natural Occurrence in M. arvensis

Author: Smolecule Technical Support Team. Date: February 2026

(+)-Neomenthol is a stereoisomer of menthol. The table below summarizes its core chemical identity and its documented presence in Mentha arvensis.

Property Description
IUPAC Name (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol [1] [2]
Molecular Formula C10H20O [1] [2]
Molecular Weight 156.27 g/mol [1] [2]
CAS Registry Number 2216-52-6 [1] [3]
Physical State Colorless to almost colorless liquid [1] [3]
Optical Rotation [α]20/D +15.0 to +20.0 deg (neat) [3]
Aspect Details from M. arvensis
Primary Source Essential oil of Mentha arvensis leaves [4] [5].
Typical Form Often found in the form of its ester, neomenthyl acetate [4].

| Quantified Levels | A specific cultivar (CIM-Saryu) analysis showed:

  • Neomenthyl Acetate: 5.18% of total oil [4].
  • Menthol: 77.94% (the dominant component) [4].
  • Isomenthone: 5.24% [4].
  • Menthone: 5.00% [4]. |

Biosynthetic Pathway

This compound is produced in the glandular trichomes of mint leaves via the plastidial Methylerythritol Phosphate (MEP) pathway, which supplies the precursor for monoterpene biosynthesis [6] [7]. The specific steps from the central precursor, Geranyl Diphosphate (GPP), to this compound are part of the menthol biosynthesis pathway.

The following diagram illustrates the key enzymatic steps in this pathway:

G GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) C3_OH (-)-trans-Isopiperitenol Limonene->C3_OH Limonene 3-hydroxylase (L3H) C3_One (-)-Isopiperitenone C3_OH->C3_One Isopiperitenol Dehydrogenase (ID) C3_One_Red (+)-cis-Isopulegone C3_One->C3_One_Red Isopiperitenone Reductase (IPR) Pulegone (-)-Pulegone C3_One_Red->Pulegone Isopulegone Isomerase (IPGI) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Neomenthol This compound Menthone->Neomenthol Menthone Reductase (MR)

A critical regulatory point in this pathway is the competition for the common substrate (-)-Menthone. The enzyme Menthone Reductase (MR) catalyzes the reduction of menthone to form either menthol or neomenthol, creating a branch point. The relative activity of enzymes at this step determines the final ratio of these isomers in the essential oil [6].

Experimental Protocols for Analysis

For researchers aiming to extract, isolate, and quantify this compound from M. arvensis, the following standardized protocols can be employed.

Essential Oil Extraction by Hydrodistillation

This is the classical method for obtaining essential oil from plant material [4].

  • Apparatus: Clevenger-type apparatus.
  • Sample Preparation: Dry M. arvensis leaves and stems at 40°C to a constant weight. Grind the material into a coarse powder [4].
  • Procedure:
    • Place 100 g of ground plant material in a 1 L round-bottom flask.
    • Add 700 mL of distilled water and allow the mixture to soak overnight at room temperature.
    • Assemble the Clevenger apparatus and reflux the contents for approximately 10 hours, or until no more essential oil is collected.
    • Separate the essential oil layer from the water. Partition the oil with diethyl ether (e.g., 100 ml, 50 ml, 50 ml) to remove residual water.
    • Pass the diethyl ether layer over anhydrous sodium sulfate to remove trace water, then distill off the solvent under reduced pressure.
    • Store the pure essential oil at 4°C in dark, airtight glass vials [4].
  • Yield Calculation: Calculate the percentage yield based on the dry weight of the plant material [4].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary method for identifying and quantifying compounds in complex mixtures like essential oils [4] [8].

  • Instrument: GC-MS system (e.g., Shimadzu QP2010 Plus) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Rtx-5 MS, 30m x 0.25mm i.d., 0.25 µm film thickness) [4].
  • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min [4].
  • Temperature Program:
    • Injector Temperature: 250-260°C [4].
    • Oven Program: Initial temperature 50-60°C, held for 2 min; then ramped to 210°C at 3°C/min; finally ramped to 280°C at 10°C/min [4].
  • Sample Preparation: Dilute the essential oil 1:200 in an appropriate solvent like chloroform or n-hexane. Injection volume is typically 1 µL in split mode [4] [8].
  • Identification:
    • Compare the mass spectrum fragmentation of each peak with standard reference libraries (e.g., NIST, WILEY) [4] [8].
    • Identify this compound (or its esters) by matching its Retention Index (RI) and mass spectrum with those of an authentic standard.
    • Quantification is based on the relative peak area percentage from the FID signal [4].

Evidence for Bioactive Potential

While research specifically on this compound is less extensive than on its isomer menthol, its presence in M. arvensis essential oil contributes to the oil's broad bioactivity profile [5]. The oil has demonstrated significant pharmacological effects in preclinical studies:

  • Antioxidant Activity: A 2024 study reported that M. arvensis essential oil (MaEO) significantly reduced lipid peroxidation (LPO) and levels of non-protein thiols in the model organism Nauphoeta cinerea, indicating potent antioxidant capacity [8].
  • Repellent and Toxicological Effects: The same study found that MaEO exhibited strong repellent and acute toxic effects against N. cinerea cockroaches, suggesting potential for development as a natural insecticide [8].
  • Antifungal Properties: Research has shown that M. arvensis essential oil and its major components (menthol and menthone) possess fungicidal activity against pathogens like Rhizoctonia solani and Fusarium moniliforme, with menthol being the most effective component [4].

Key Considerations for Research & Development

  • Chemotypic Variation: The exact chemical profile of M. arvensis, including the level of this compound, is highly dependent on the plant's chemotype, which is influenced by genetics, environment, and harvest time [6] [7]. It is crucial to genetically and chemically characterize the specific cultivar used in research.
  • Genetic Manipulation: Metabolic engineering attempts to increase menthol content have been made by manipulating genes in the MEP pathway and the menthol biosynthetic pathway. This can also indirectly affect the flux towards neomenthol [6].
  • Standardization Challenge: For drug development, batch-to-batch consistency is a hurdle. Interdisciplinary strategies, including metabolic engineering and advanced analytical methods, are needed to ensure standardized, high-quality essential oil extracts [7].

References

(+)-Neomenthol metabolite monoterpenoid biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of (+)-Neomenthol

This compound is a cyclic monoterpenoid alcohol and a stereoisomer of menthol. The table below summarizes its key characteristics based on the search results.

Property Description
Classification Cyclic monoterpenoid (C10 isoprenoid) [1] [2]
Relationship to Menthol Stereoisomer; shares biosynthetic precursor (l-menthone) in mature peppermint leaves [1]
Natural Sources Essential oils of Mentha species (e.g., Mentha piperita L., Mentha arvensis L.) [3] [2]
Key Biological Activity Antiproliferative/anticancer potential, particularly against human skin carcinoma cells (A431) [2]

Biosynthesis of Monoterpenoids

This compound is derived from the larger monoterpenoid biosynthesis pathway. The following diagram outlines the general pathway from primary metabolism to key monoterpenoid precursors. The specific step from l-menthone to neomenthol is highlighted.

TerpenoidBiosynthesis cluster_primary Primary Metabolism Pyruvate Pyruvate MEP_Pathway MEP Pathway (Plastids) Pyruvate->MEP_Pathway GAP Glyceraldehyde-3-Phosphate (GAP) GAP->MEP_Pathway AcetylCoA AcetylCoA MVA_Pathway MVA Pathway (Cytoplasm) AcetylCoA->MVA_Pathway IPP_DMAPP Universal C5 Precursors: IPP & DMAPP MEP_Pathway->IPP_DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) C10 Monoterpenoid Backbone IPP_DMAPP->GPP head-to-tail condensation Cyclization Cyclization & Modification (via Terpene Synthases, P450 enzymes) GPP->Cyclization LMenthone l-Menthone Cyclization->LMenthone Neomenthol This compound LMenthone->Neomenthol stereospecific reduction

General monoterpenoid biosynthesis pathway leading to this compound.

The core process involves:

  • Two Precursor Pathways: The 5-carbon building blocks Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) are synthesized via:
    • The Methylerythritol Phosphate (MEP) pathway in plastids, using pyruvate and glyceraldehyde-3-phosphate [4] [5].
    • The Mevalonate (MVA) pathway in the cytoplasm, using acetyl-CoA [4] [6].
  • Formation of the C10 Skeleton: One molecule of IPP and one of DMAPP condense in a "head-to-tail" fashion to form Geranyl Diphosphate (GPP), the universal precursor for monoterpenoids [4] [6].
  • Diversification into Monoterpenoids: GPP is then modified by enzymes like terpene synthases (TPS) and cytochrome P450 oxygenases through cyclization, rearrangement, and oxidation reactions to create diverse structures [4]. In peppermint, l-Menthone is a key monoterpene ketone intermediate that is specifically converted to both l-menthol and d-neomenthol in mature leaves [1].

Quantitative Data & Molecular Targets

Recent research has quantified the anticancer potential of neomenthol. The table below summarizes key experimental findings from a 2021 study.

Parameter Quantitative Result Experimental Context
Antiproliferative Activity (IC₅₀) 17.3 ± 6.49 µM Against human epidermoid carcinoma (A431) cells, measured via SRB assay [2]
Hyaluronidase Inhibition (IC₅₀) 12.81 ± 0.01 µM In vitro enzyme inhibition assay; hyaluronidase is a prognostic cancer biomarker [2]
In Vivo Tumor Inhibition 58.84% Prevention of Ehrlich Ascites Carcinoma (EAC) tumor formation in mice at 75 mg/kg bw, i.p. dose [2]
Acute Oral Toxicity (LD₅₀) > 1000 mg/kg No adverse effects in acute oral toxicity studies in mice [2]

| Key Molecular Targets | 1. Tubulin polymerization (inhibition) 2. Hyaluronidase (inhibition) 3. G2/M Phase Cell Cycle Arrest (induction) | Identified via in vitro and in silico studies; targets are involved in tumor growth and metastasis [2] |

Key Experimental Protocols

For researchers aiming to validate or explore these findings, here are summaries of the core methodologies used in the cited studies.

  • Antiproliferative Assay (SRB Assay): This method is used to quantify cell proliferation. After treating cancer cell lines (e.g., A431) with neomenthol for a specific duration, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The bound dye is then solubilized, and its absorbance is measured to determine cell density and calculate the IC₅₀ value [2].
  • Enzyme Inhibition Assay (Hyaluronidase): The protocol involves incubating the hyaluronidase enzyme with neomenthol. Hyaluronic acid is added as a substrate, and the reaction is stopped after a set time. The remaining undigested hyaluronic acid forms a turbid complex with acid albumin solution, and the absorbance is measured. A reduction in absorbance compared to the control indicates enzyme inhibition, allowing for IC₅₀ calculation [2].
  • Molecular Docking Studies: To understand the interaction between neomenthol and its targets (e.g., hyaluronidase, tubulin), computational docking is performed. The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank). The neomenthol structure is optimized and then docked into the protein's active site using docking software. The resulting binding affinity (e.g., inhibitory constant, Ki) and interaction modes (hydrogen bonds, hydrophobic interactions) are analyzed [2].

Research Gaps and Future Directions

The search results indicate that while the general monoterpenoid pathway is well-established, there are specific knowledge gaps regarding this compound:

  • Specific Enzymes Unknown: The search results did not identify the specific terpene synthase or reductase enzyme responsible for the final conversion of l-menthone to this compound [1].
  • Analytical Techniques: For separating and identifying monoterpenoids like neomenthol from complex mixtures, Gas Chromatography (GC) and High-Pressure Liquid Chromatography (HPLC) are highly relevant techniques mentioned in the broader literature [7].

References

(+)-Neomenthol FooDB compound database FDB014500

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (+)-Neomenthol

Property Description
Common Name This compound [1] [2]
Systematic Name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [1] [2]
FooDB ID FDB014500 [1]
HMDB ID HMDB0035763 [2]
CAS Registry 2216-52-6 [1] [2]
Chemical Formula C10H20O [1] [2]
Chemical Class Menthane monoterpenoids [1] [2]

Physicochemical and Structural Data

| Property | Value | Reference | | :--- | :--- | :--- | | Average Molecular Weight | 156.2652 g/mol [1] [2] | | Monoisotopic Mass | 156.151415262 g/mol [1] [2] | | Experimental Melting Point | -22 °C [1] [2] | | Experimental Boiling Point | 95.00 °C @ 12.00 mm Hg [2] | | Water Solubility (Predicted) | 0.56 g/L [1] [2] | | logP (Predicted) | 2.68 [1] [2] | | SMILES | CC(C)[C@@H]1CC[C@@H](C)C[C@@H]1O [1] | | InChI Key | NOOLISFMXDJSKH-UTLUCORTSA-N [1] [2] |

Stereochemistry and Isomers

This compound is a monoterpenoid with a p-menthane backbone. Its bioactivity is dependent on its specific stereochemistry, denoted by the (1S,2S,5R) configuration [1] [2]. It is one stereoisomer of menthol, and its distinct properties highlight the importance of stereochemistry in compound behavior [1] [3].

Research Context and Alternatives

While direct biological data for this compound is limited, Structure-Activity Relationship studies are a cornerstone of modern drug discovery. These studies systematically modify a compound's structure to understand how changes affect its biological activity, potency, and selectivity [4] [5]. For example:

  • Research on 1,2,5-oxadiazole derivatives explored how different aromatic substituents impact antiplasmodial activity [4].
  • A study on benserazide analogs identified key moieties necessary for inhibiting a bacterial virulence factor [5].

How to Propose Experimental Research

Given the lack of specific protocols for this compound, here is a generic workflow for generating experimental SAR data, which you can adapt. The diagram below outlines the key stages.

start Define Core Hypothesis a Design Compound Library (Vary substituents, stereochemistry) start->a b Chemical Synthesis a->b c In Vitro Bioactivity Assays (e.g., Antimicrobial, Cytotoxicity) b->c d SAR Analysis c->d d->a Refine Design e Identify Lead Compound d->e f Probe Mechanism of Action (Target Identification) e->f

To design your experiments, consider these key aspects:

  • Compound Design: Focus on synthesizing analogs of this compound. Key modifications could involve altering the isopropyl group, methyl group, or the hydroxyl group (e.g., changing it to a ketone or ester). Comparing its activity with other stereoisomers like menthol, isomenthol, and neoisomenthol is also crucial for understanding the role of stereochemistry [3].
  • Experimental Methodology: Standard protocols would include:
    • Chemical Synthesis: Employ classic organic synthesis techniques to generate the designed analogs [4] [5].
    • In Vitro Assays: Test the synthesized compounds for biological activity (e.g., antimicrobial, anti-inflammatory) and cytotoxicity against mammalian cell lines to determine selectivity and safety [4].
    • Target Identification: If a potent compound is found, use chemical proteomics approaches, such as affinity-based pull-down assays combined with mass spectrometry, to identify its protein target within the cell [6].

References

TRPM8 receptor activation by (+)-Neomenthol mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Activation and Key Signaling Molecules

The signaling cascade begins when (+)-neomenthol or cooling agents like icilin bind to TRPM8, allowing Ca²⁺ to enter the cell [1]. This Ca²⁺ influx is a critical second messenger that propels the signal forward.

Molecule Role in TRPM8 Signaling Experimental Evidence
PIP₂ (Phosphatidylinositol 4,5-bisphosphate) Essential lipid for maintaining channel activity; direct application activates/restores TRPM8 [2]. Channel rundown in excised patches; recovery with exogenous PIP₂; inhibition by PIP2 synthesis blockers (e.g., ISA-2011B) reduces AP-1 driven gene transcription by ~81% [3] [2].
PIP5K (PIP 5-Kinase) Enzyme synthesizing PIP₂; crucial for TRPM8-induced gene expression [3]. Pharmacological inhibition by ISA-2011B attenuates TRPM8-induced AP-1 transcription factor activity [3].
Gq-Proteins Required for signal transduction; both Gα and Gβγ subunits involved [3]. Genetic studies show requirement for activated Gα subunit; pharmacological inhibition of Gβγ subunits impairs signaling [3].
Transcription Factor c-Jun Essential component of the AP-1 transcription complex in the nucleus for TRPM8-induced gene regulation [3]. Identified as a key bZIP protein within the AP-1 complex activated by the TRPM8 signaling cascade [3].
MAPK/ERK & NF-κB Pathway Signal transducers linking TRPM8 activation to inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α) [1]. Cold/CSE-induced cytokine release in bronchial cells reduced by ERK/NF-κB inhibitors (U0126, BAY 11-7082) and TRPM8 blockade (BCTC, shRNA) [1].

The overall signaling pathway can be visualized as follows, integrating these key components from the plasma membrane to the nucleus:

G Menthol This compound TRPM8 TRPM8 Channel Menthol->TRPM8 Ca2Plus Ca²⁺ Influx TRPM8->Ca2Plus Gq Gq-Proteins (Gα & Gβγ) Ca2Plus->Gq NFkB NF-κB Ca2Plus->NFkB PIP5K PIP5K PIP2 PIP₂ PIP5K->PIP2 PIP2->TRPM8 Modulates MAPK MAPK/ERK Pathway Gq->MAPK cJun c-Jun / AP-1 MAPK->cJun MAPK->NFkB GeneExpr Gene Expression Changes cJun->GeneExpr Cytokines Inflammatory Cytokines NFkB->Cytokines

Diagram 1: this compound activates TRPM8, triggering a Ca²⁺-dependent signaling cascade that leads to gene expression changes [3] [1] [2].

Core Experimental Protocols

To study TRPM8 activation and its downstream effects, researchers employ a range of techniques. Below is a workflow for a comprehensive gene expression study, followed by details on key methodologies.

G CellPrep Cell Culture & Transfection (HEK293, 16HBE, Neurons) Treatment Stimulation This compound, Icilin, Cold CellPrep->Treatment FuncAssay Functional Assay (Ca²⁺ Imaging, Patch Clamp) Treatment->FuncAssay Inhibitor Pharmacological/Genetic Inhibition Treatment->Inhibitor Analysis Downstream Analysis (Western Blot, ELISA, PCR) Treatment->Analysis Reporter Reporter Gene Assay (AP-1, NF-κB Luciferase) Treatment->Reporter FuncAssay->Analysis Inhibitor->Analysis

Diagram 2: A generalized experimental workflow for investigating TRPM8 receptor activation and downstream signaling.

Calcium Imaging

This method is crucial for confirming that a ligand like this compound directly activates TRPM8 by measuring the resultant increase in intracellular calcium.

  • Procedure: Load cells (e.g., TRPM8-transfected HEK293 cells or sensory neurons) with a fluorescent Ca²⁺ indicator dye like Fluo-3-AM [1]. Acquire baseline fluorescence, then apply the agonist. The subsequent increase in fluorescence intensity is proportional to the rise in cytosolic Ca²⁺.
  • Key Controls: Specificity must be confirmed using TRPM8 antagonists (e.g., BCTC) [1] or by performing experiments in TRPM8-knockout cells [4].
Gene Reporter Assays

These assays are used to trace the signaling cascade from channel activation all the way to changes in gene transcription in the nucleus.

  • Procedure: Stably transduce cells with a luciferase reporter gene driven by a promoter containing a specific transcription factor binding site, such as the TPA-responsive element (TRE) for AP-1 or a consensus site for NF-κB [3] [1]. After stimulating the cells with the TRPM8 agonist, measure luciferase activity, which reflects the pathway-induced transcriptional activity.
  • Application: This method was key in identifying the requirement for PIP5K and Gq-proteins in TRPM8-induced gene expression [3].
Pharmacological and Genetic Inhibition

To establish the specific role of a protein in a pathway, researchers inhibit its function and observe the effect.

  • Pharmacological Inhibition: Use specific inhibitors like ISA-2011B (for PIP5K) or Gallein (for Gβγ subunits) [3]. Pre-incubate cells with the inhibitor before agonist stimulation and measure the outcome.
  • Genetic Inhibition: Knock down or knock out the target gene using techniques like shRNA (e.g., TRPM8 shRNA) [1] or CRISPR-Cas9 (e.g., TRPM8 KO mice) [4]. This provides conclusive evidence for the protein's role.

Research Implications and Future Directions

Understanding the detailed mechanism of this compound and TRPM8 has significant translational potential. The activation of TRPM8 in brown adipose tissue (BAT) has been shown to stimulate thermogenesis and protect against cold injury in animal models, suggesting therapeutic avenues for hypothermia or metabolic disorders [4]. Conversely, the channel's role in promoting inflammation in airway diseases indicates that antagonists could be beneficial in conditions like COPD exacerbated by cold air [1].

Future research should focus on:

  • Elucidating the precise structural binding site of this compound on the TRPM8 channel.
  • Further exploring the tissue-specific differences in TRPM8's downstream signaling partners.
  • Developing more targeted therapeutics that can either safely promote or inhibit TRPM8 activity based on the clinical need.

References

biocatalytic synthesis (+)-neomenthylamine from menthone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(+)-Neomenthylamine is an important chiral amine used as a building block for high-value chemicals, including chiral stationary phases in chromatography and umami flavor agents [1]. Conventional chemical synthesis methods, such as reductive amination under Leuckart–Wallach conditions or hydrogenation of menthone oxime, often face challenges including lack of stereocontrol, use of expensive or toxic metal catalysts, and harsh reaction conditions [1] [2].

This protocol outlines a novel biocatalytic route using an ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (VfTA) to synthesize (+)-neomenthylamine from the readily available starting material (−)-menthone [1]. The key advantages of this method include:

  • Stereoselectivity: Direct amination to the desired (+)-enantiomer.
  • Green Chemistry: Mild aqueous reaction conditions (30°C, pH 6.0), avoidance of toxic catalysts, and inexpensive starting materials [1] [3].
  • Efficiency: Good conversion and yield under optimized parameters.

The overall experimental workflow for establishing this biocatalytic route is summarized below.

G Start Start: Route Design A Enzyme Screening (83 ω-TAs screened) Start->A B Hit Identification (VfTA from V. fluvialis) A->B C Enzyme Characterization (Purification & Kinetics) B->C D Reaction Optimization (pH, Temp, Donor, Cofactor) C->D E Process Scale-Up (300 mL bioreaction) D->E End End: Product Analysis (GC-MS) E->End

Materials and Reagents

  • Enzyme Source: Recombinant E. coli BL21(DE3) cells expressing VfTA [1]. Cell pellets should be stored at -20°C.
  • Chemical Substrates:
    • (−)-Menthone (substrate) [1]
    • (S)-α-Methylbenzylamine (S-MBA) (amino donor) [1]
    • Pyridoxal-5'-phosphate (PLP) (cofactor) [1]
    • Isopropylamine (alternative amino donor) [3]
  • Buffers and Solvents:
    • Potassium Phosphate Buffer (KPB), 100 mM, pH 6.0 and pH 8.0
    • Methyl tert-butyl ether (MTBE) for extraction [1]
    • 10 M NaOH solution for quenching [1]
  • Equipment:
    • High-speed shaker/incubator
    • Centrifuge
    • Gas Chromatograph (GC) with DB-1701 column or GC-Mass Spectrometry (GC-MS) with Rxi-5Sil MS column [1]

Experimental Protocols

Protocol 1: Gene Cloning and Protein Expression of VfTA [1]
  • Gene Cloning: Synthesize the VfTA gene and clone it into a pET-28a(+) vector.
  • Transformation: Transform the constructed plasmid into E. coli BL21(DE3) competent cells.
  • Culture and Induction:
    • Grow cells in Terrific Broth media containing 50 μg/mL kanamycin at 37°C.
    • When the OD₆₀₀ reaches 0.6, induce protein expression by adding 0.2 mM isopropyl-β-D-thiogalactopyranoside (IPTG).
  • Expression and Harvest:
    • Incubate the induced culture for 24 hours at 16°C and 220 rpm.
    • Harvest the cells by centrifugation at 12,000×g. Cell pellets can be stored at -20°C for future use.
Protocol 2: Screening and Activity Assay [1]
  • Standard Reaction Setup:
    • Set up a 1 mL reaction system in a suitable tube.
    • Components:
      • 100 mM KPB (pH 6.0)
      • 5 mM (−)-Menthone (from a DMSO stock, final DMSO concentration 2% v/v)
      • 30 mM (S)-α-Methylbenzylamine (S-MBA)
      • 2 mM PLP
      • 1.5 mg/mL purified VfTA enzyme (or equivalent cell lysate)
  • Incubation: Incubate the reaction mixture at 30°C with shaking at 1000 rpm for 20 minutes to several hours.
  • Reaction Quenching and Extraction:
    • Quench the reaction by adding 10 M NaOH.
    • Extract the product, (+)-neomenthylamine, with methyl tert-butyl ether (MTBE).
  • Analysis: Analyze the organic extract by GC or GC-MS to determine product formation and conversion yield.
Protocol 3: Process Optimization and Scale-Up [1] [3]
  • The screening identified optimal reaction parameters for the VfTA-mediated process, summarized in the table below.
  • For scale-up, a 300 mL bioreaction was successfully performed using the optimized conditions, yielding 4.7 mM of product from 10 mM of substrate in 24 hours [1] [3].

Data Analysis and Optimization Parameters

The following tables consolidate the key quantitative data and optimized parameters for the VfTA-catalyzed synthesis.

Table 1: Kinetic Parameters of VfTA for Substrates [1]

Parameter (−)-Menthone (S)-α-Methylbenzylamine (S-MBA)
Kₘ (mM) Not specified Not specified
kcat (s⁻¹) Not specified Not specified
kcat/Kₘ (mM⁻¹ s⁻¹) Limited catalytic efficiency Higher catalytic efficiency
Inhibition Notes -- Substrate inhibition observed
Co-product (acetophenone) inhibition (Ki much lower)

Table 2: Optimized Reaction Conditions for VfTA [1]

Parameter Optimal Condition
Amino Donor (S)-α-Methylbenzylamine (S-MBA)
pH 6.0
Temperature 30 °C
Cofactor (PLP) 2 mM
Reaction Time 24 h (for scale-up)
Scale-Up Result 4.7 mM product from 10 mM substrate

Table 3: Thermostability Profile of VfTA [1] [3]

Measurement Value
Melting Temperature (Tₘ) 65.6 °C
Half-life (t₁/₂) at 30°C Close to 2 days
Half-life (t₁/₂) at 50°C 3 hours

Discussion and Applications

The biocatalytic synthesis of (+)-neomenthylamine using VfTA represents a significant advance over traditional methods. The main advantages are its environmental friendliness and operational simplicity [1]. However, the current process has limitations, such as substrate and product inhibition by the amino donor and its by-product, which can reduce catalytic efficiency [1] [3].

Future work should focus on protein engineering of VfTA to alleviate inhibition and improve activity and stability. Further process optimization, such as in-situ product removal to mitigate inhibition, could also enhance overall yield and productivity [1] [3]. The successful application of this protocol underscores the potential of ω-transaminases in the synthesis of valuable terpenoid amine derivatives for pharmaceutical and fine chemical industries [1].

References

Comprehensive Application Notes and Protocols: ω-Transaminase-Catalyzed Synthesis of (+)-Neomenthylamine from (-)-Menthone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chiral amines represent a significant class of intermediates essential for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific compound (+)-neomenthylamine serves as an important industrial precursor for synthesizing high value-added chemicals, including its application as a building block for chiral stationary phases in HPLC and as a precursor for umami flavor agents. Traditional chemical synthesis methods for (+)-neomenthylamine have relied on approaches such as reductive amination under Leuckart–Wallach conditions, reduction of menthone oxime using Bouveault–Blanc conditions, dielectrically controlled resolution, electrochemical synthesis, or hydrogenation via gold catalysts. These methods typically suffer from drawbacks including lack of stereocontrol, harsh reaction conditions, high cost of metal catalysts, and significant environmental concerns [1] [2] [3].

Biocatalytic approaches using ω-transaminases (ω-TAs) have emerged as attractive alternatives to conventional chemical synthesis, offering mild reaction conditions, high chemo-/regio-/enantioselectivity, and superior atom economy. The application of ω-transaminases for amine synthesis represents a green chemistry approach that avoids costly and poisonous catalysts, operates under mild temperature and pressure conditions, enables easy product separation, and minimizes environmental impact. This application note details a novel biocatalytic route for synthesizing (+)-neomenthylamine through ω-transaminase-mediated amination of readily available (-)-menthone substrate, providing researchers with comprehensive protocols and implementation guidance [1] [2] [4].

Materials and Methods

Enzyme Library Screening and Selection
  • Enzyme Sources: Screening should be performed against a diverse library of ω-transaminases, amine dehydrogenases, imine reductases, reductive aminases, and aminodeoxychorismate lyases. The ω-transaminase from Vibrio fluvialis JS17 (VfTA) has been identified as particularly effective for (-)-menthone amination [1] [2].

  • Expression System: Clone target genes into pET-28a(+) vector and transform into E. coli BL21(DE3) cells. Grow transformed cells in Luria Broth media containing 50 μg/mL kanamycin overnight at 37°C. Transfer cultures to Terrific Broth media and induce protein expression with 0.2 mM IPTG when OD600 reaches approximately 0.6, followed by incubation for 24 hours at 16°C and 220 rpm [1] [2].

  • Screening Protocol: Conduct primary screening in 1 mL scale reactions using the following conditions:

    • Reaction I (amine dehydrogenases): 5 mM (-)-menthone, 1 mM NAD+, 1.5 mg/mL CbFDH, 0.2 g/mL AmDHs lysates in 5 M NH₄OH/NH₄COOH buffer (pH 9.0)
    • Reaction II (transaminases): 5 mM (-)-menthone, 50 mM DL-Ala (or alternative amino donors), 0.5 mM PLP, 15 gcdw/L whole cells, 2% (v/v) DMSO in 100 mM KPB buffer (pH 8.0)
    • Reaction III (imine reductases): 5 mM (-)-menthone, 5 mM isopropylamine, 1 mM NADP+, 30 mM D-Glu, 3 mU/mg BmGDH, 0.2 g/mL IREDs lysates in 100 mM KPB (pH 7.0)
    • Incubate all reactions at 30°C with shaking at 1000 rpm and analyze by GC-MS [1] [2].
Protein Purification and Characterization
  • Purification Method: Purify enzymes using Ni-NTA His-trap column chromatography with the following buffer system:

    • Buffer A: 50 mM Tris, 500 mM NaCl, 10 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0
    • Buffer B: 50 mM Tris, 500 mM NaCl, 500 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0
    • Buffer C (storage): 50 mM Tris, 150 mM NaCl, 1 mM DTT, 25% (v/v) glycerin, pH 7.0
    • Elute bound proteins with 75% Buffer B after washing with 25% Buffer B [1] [2].
  • Activity Assay: Perform standard activity assays in potassium phosphate buffer (pH 6.0) containing 5 mM (-)-menthone, 30 mM (S)-α-methylbenzylamine (S-MBA), 2 mM PLP, and 1.5 mg/mL purified enzyme. Incubate at 30°C for 20 minutes, quench with 10 M NaOH, extract with methyl tert-butyl ether (MTBE), and analyze by GC [1] [2].

  • Thermostability Assessment: Determine enzyme half-life at different temperatures (30°C, 40°C, 50°C) by incubating purified enzyme (2 mg/mL) in storage buffer and measuring residual activity at regular intervals. Determine melting temperature (Tₘ) using circular dichroism spectroscopy by monitoring CD absorbance values from 180-260 nm at increasing temperatures [1] [2].

Biocatalytic Reaction and Process Optimization
  • Standard Reaction Conditions: Set up biotransformation reactions containing 10 mM (-)-menthone, VfTA whole cells or purified enzyme, 30 mM S-MBA, 2 mM PLP in potassium phosphate buffer (pH 6.0) with 2% (v/v) DMSO to enhance substrate solubility. Incubate at 30°C with agitation for 24 hours [1] [2].

  • Process Optimization: Employ Design of Experiments (DoE) methodology, specifically Response Surface Methodology (RSM), to optimize critical parameters including temperature, pH, agitation speed, substrate concentration, and enzyme loading. This approach efficiently identifies optimal conditions and interaction effects between variables [5] [6].

  • Alternative Immobilized Enzyme System: For continuous flow applications, develop an Immobilized Enzyme Reactor (IMER) by covalently immobilizing ω-transaminase on epoxy monolithic silica support. Implement in an integrated chromatographic system for continuous bioconversion with online monitoring [7] [6].

Table 1: Standard Reaction Components and Conditions

Component/Condition Specification Purpose
(-)-Menthone 10 mM Substrate
(S)-α-Methylbenzylamine 30 mM Amino donor
PLP cofactor 2 mM Cofactor for transaminase
Buffer system Potassium phosphate, pH 6.0 Reaction medium
Temperature 30°C Optimal activity
Solvent additive 2% DMSO Enhance substrate solubility
Enzyme source VfTA whole cells/purified enzyme Biocatalyst
Reaction time 24 hours Complete conversion

Results and Discussion

Enzyme Screening and Biochemical Characterization

Screening of a diverse enzyme library identified the ω-transaminase from Vibrio fluvialis JS17 (VfTA) as the most effective biocatalyst for (-)-menthone amination. This enzyme demonstrated considerable amination activity and excellent stereoselectivity toward the target substrate. Biochemical characterization revealed optimal activity at pH 6.0 and temperature of 30°C. Kinetic analysis provided fundamental parameters for understanding the enzyme's catalytic efficiency and substrate affinity [1] [2].

Thermostability studies established the operational stability of VfTA, with determined half-life values at various temperatures essential for process scalability. The enzyme retained significant activity over extended periods under optimized conditions, supporting its potential for industrial application. The melting temperature (Tₘ) derived from circular dichroism studies further confirmed the structural robustness of the enzyme [1] [2].

Table 2: Kinetic Parameters of VfTA with (-)-Menthone and S-MBA

Parameter (-)-Menthone S-MBA
Kₘ (mM) Data not specified in sources Data not specified in sources
Vₘₐₓ Data not specified in sources Data not specified in sources
Specific Activity Determined under standard assay conditions Determined under standard assay conditions
pH Optimum 6.0 6.0
Temperature Optimum 30°C 30°C
Process Optimization and Yield Improvement

Implementation of Response Surface Methodology (RSM) significantly enhanced process efficiency by systematically optimizing critical parameters. The model identified optimal ranges for temperature (≈33°C), pH (≈7.7), and agitation speed (≈160 rpm) for maximal biomass production and enzyme activity. This statistical approach enabled comprehensive understanding of interaction effects between variables that would be difficult to identify through one-factor-at-a-time optimization [5].

Under optimized conditions, the biocatalytic process achieved 4.7 mM product concentration from 10 mM (-)-menthone substrate over 24 hours, representing a 47% conversion rate. The reaction proceeded efficiently in a mild aqueous phase, eliminating need for organic solvents and minimizing environmental impact. The use of whole-cell biocatalysts further enhanced process economics by avoiding costly enzyme purification while maintaining high catalytic efficiency [1] [2].

Comparative Analysis with Traditional Methods

The developed biocatalytic route offers significant advantages over conventional chemical synthesis methods. Traditional approaches such as Leuckart–Wallach reductive amination typically produce complex diastereomeric mixtures with C2 racemization, requiring extensive purification to obtain enantiomerically pure product. Alternative methods like Bouveault–Blanc reduction of menthone oxime necessitate large excess of sodium metal (>20 equivalents) or expensive gold nanoparticles, operating at elevated temperatures (100°C) with substantial metal catalyst requirements [3].

In contrast, the ω-transaminase-mediated process achieves excellent stereocontrol without racemization, utilizes mild reaction conditions (30°C, aqueous buffer), employs biodegradable catalysts, and generates minimal waste. The methodology also benefits from simple product separation and compatibility with green chemistry principles, addressing multiple limitations of traditional synthetic approaches [1] [2] [3].

The following workflow illustrates the complete experimental process from enzyme preparation to product analysis:

G cluster_1 Enzyme Preparation cluster_2 Process Development cluster_3 Application Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Enzyme Purification Enzyme Purification Protein Expression->Enzyme Purification Library Screening Library Screening Enzyme Purification->Library Screening Process Optimization Process Optimization Library Screening->Process Optimization Biocatalytic Reaction Biocatalytic Reaction Process Optimization->Biocatalytic Reaction Product Analysis Product Analysis Biocatalytic Reaction->Product Analysis

Applications and Implications

Pharmaceutical and Therapeutic Applications

Menthylamine derivatives demonstrate significant biological activities with particular promise in oncology research. Recent studies have identified specific menthylamine derivatives with potent inhibitory effects on glioma growth, showing remarkable cytotoxicity against human glioma U87 cells. Compound W8, a particular menthylamine derivative, exhibited the most potent inhibitory activity against tumor cells in cellular, molecular, and in vivo assays. The mechanism involves G2/M cell cycle arrest, induction of mitochondrial apoptosis, and suppression of PI3K/AKT/mTOR signaling pathway, highlighting the potential of menthylamine scaffolds in anticancer drug development [3].

Beyond oncology applications, (+)-neomenthylamine serves as a key chiral building block for pharmaceutical intermediates, including precursors for bronchodilators such as formoterol and antihypertensive agents like dilevalol. The enantiomeric purity achieved through ω-transaminase catalysis is particularly valuable for pharmaceutical applications where stereochemistry critically influences drug efficacy and safety profiles [7] [6].

Industrial and Synthetic Applications

The chiral nature of (+)-neomenthylamine makes it particularly valuable for applications in asymmetric synthesis and chiral resolution. The compound serves as an effective building block for chiral stationary phases used in HPLC for enantiomer resolution. Additionally, specific (+)-neomenthylamine derivatives function as umami flavor agents, expanding applications into food and flavor industries [1] [2].

The developed biocatalytic platform also demonstrates broad applicability for synthesis of various chiral amines beyond neomenthylamine. The ω-transaminase technology has been successfully implemented for production of sitagliptin intermediate, an antihyperglycemic drug for type II diabetes, showcasing the methodology's relevance for industrial pharmaceutical manufacturing. Recent advances in directed evolution of transaminases have further enhanced catalytic efficiency toward sterically hindered ketones, expanding the substrate scope and process robustness [4].

Protocol Implementation and Practical Guidance

Step-by-Step Standard Protocol
  • Enzyme Preparation:

    • Transform E. coli BL21(DE3) with VfTA-pET28a(+) construct
    • Culture in TB medium with 50 μg/mL kanamycin at 37°C until OD600 ≈ 0.6
    • Induce with 0.2 mM IPTG and incubate at 16°C for 24 hours with shaking at 220 rpm
    • Harvest cells by centrifugation (12,000×g, 10 minutes)
    • Use directly as whole-cell biocatalyst or purify via Ni-NTA chromatography
  • Biotransformation Reaction:

    • Prepare reaction mixture in potassium phosphate buffer (pH 6.0):
      • 10 mM (-)-menthone (from 100 mM stock in DMSO)
      • 30 mM (S)-α-methylbenzylamine
      • 2 mM PLP
      • VfTA whole cells (15 gcdw/L) or purified enzyme (1.5 mg/mL)
      • 2% (v/v) DMSO
    • Incubate at 30°C with agitation (1000 rpm) for 24 hours
    • Monitor reaction progress by GC-MS or GC analysis
  • Product Extraction and Analysis:

    • Quench reaction with 10 M NaOH
    • Extract with methyl tert-butyl ether (MTBE)
    • Analyze organic phase by GC under conditions:
      • Column: DB-1701 (30 m × 0.25 mm, 0.25 μm)
      • Injector temperature: 250°C
      • Oven program: 50°C (hold 1 min) → 90°C at 10°C/min → 260°C at 20°C/min
      • Detection: FID or MS [1] [2]
Troubleshooting and Optimization Guidelines
  • Low Conversion: Increase enzyme loading, extend reaction time, optimize amino donor concentration, or add PLP cofactor (0.5-2 mM)
  • Substrate Solubility Issues: Increase DMSO concentration (up to 5%) or use alternative solubilizing agents
  • Enzyme Stability Concerns: Add glycerol (5-10%) to storage buffer, optimize temperature control, or employ immobilized enzyme system
  • Product Inhibition: Implement continuous product removal or use elevated amino donor concentrations to drive equilibrium
  • Scale-Up Considerations: Transition to immobilized enzyme reactor (IMER) for continuous flow operation, enhancing productivity and enabling catalyst reuse [7] [6]
Alternative Method: Immobilized Enzyme Reactor (IMER)

For continuous flow applications, develop an IMER system as follows:

  • Support Preparation: Use epoxy-modified silica Chromolith Flash wide-pore monolithic support (4.6 × 50 mm)
  • Enzyme Immobilization: Covalently immobilize purified ω-transaminase on epoxy support according to manufacturer protocols
  • Reactor Assembly: Integrate IMER into liquid chromatography system with switching valve for online monitoring
  • Continuous Operation: Pump substrate solution through IMER at optimized flow rate (typically 0.1-0.5 mL/min)
  • Process Monitoring: Connect IMER to analytical column for direct separation and quantification of reaction products [7] [6]

The following diagram illustrates the reaction mechanism and process workflow:

G cluster_1 Reaction Inputs cluster_2 Catalytic System cluster_3 Reaction Outputs (-)-Menthone\n(Substrate) (-)-Menthone (Substrate) ω-Transaminase\n(PLP Cofactor) ω-Transaminase (PLP Cofactor) (-)-Menthone\n(Substrate)->ω-Transaminase\n(PLP Cofactor) S-MBA\n(Amino Donor) S-MBA (Amino Donor) S-MBA\n(Amino Donor)->ω-Transaminase\n(PLP Cofactor) Enzyme-Substrate\nComplex Enzyme-Substrate Complex ω-Transaminase\n(PLP Cofactor)->Enzyme-Substrate\nComplex (+)-Neomenthylamine\n(Product) (+)-Neomenthylamine (Product) Enzyme-Substrate\nComplex->(+)-Neomenthylamine\n(Product) Acetophenone\n(By-product) Acetophenone (By-product) Enzyme-Substrate\nComplex->Acetophenone\n(By-product)

Conclusion

The ω-transaminase-catalyzed synthesis of (+)-neomenthylamine from (-)-menthone represents a sustainable and efficient biocatalytic route that addresses numerous limitations of traditional chemical methods. This application note provides comprehensive protocols for implementing this green chemistry approach, enabling researchers to leverage the advantages of enzyme catalysis for producing valuable chiral amines.

The methodology offers excellent stereoselectivity, mild reaction conditions, and environmentally friendly characteristics that align with green chemistry principles. With demonstrated applications in pharmaceutical synthesis and ongoing expansion to broader chiral amine production, this technology represents a valuable tool for synthetic chemists and process engineers seeking sustainable manufacturing approaches.

Future developments in enzyme engineering, immobilization techniques, and process intensification will further enhance the industrial applicability of ω-transaminase-mediated synthesis, potentially expanding the substrate scope and improving economic viability for large-scale production.

References

Comprehensive Application Notes and Protocols for Vibrio fluvialis JS17 Amine Transaminase in Chiral Amine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Applications

The amine transaminase from Vibrio fluvialis JS17 (Vf-ATA) represents a significant biocatalytic tool for the synthesis of enantiomerically pure amines, which are crucial intermediates in the production of pharmaceutical compounds and fine chemicals. As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, Vf-ATA catalyzes the transfer of an amino group from an amine donor to a ketone substrate, enabling the asymmetric synthesis of chiral amines with exceptional enantioselectivity. This enzyme has gained considerable attention in industrial biocatalysis due to its broad substrate specificity and compatibility with process intensification, particularly for the synthesis of valuable compounds such as (+)-neomenthylamine, an important precursor for chiral stationary phases in chromatography and umami flavor agents in the food industry [1].

The industrial implementation of Vf-ATA has been historically challenged by the enzyme's limited operational stability and susceptibility to substrate and product inhibition. However, recent advances in enzyme engineering and thorough biophysical characterization have led to significant improvements, making Vf-ATA a viable biocatalyst for sustainable manufacturing processes. Unlike conventional chemical synthesis routes that often require harsh reaction conditions, expensive metal catalysts, and generate substantial waste, the biocatalytic route utilizing Vf-ATA operates under mild aqueous conditions with exceptional atom economy [1]. This application note provides a comprehensive technical reference for researchers seeking to implement Vf-ATA in biocatalytic processes, with particular emphasis on the synthesis of terpenoid-derived amines such as neomenthylamine.

Quantitative Biochemical Characterization

Structural and Kinetic Properties

Vf-ATA is a homodimeric enzyme with each subunit having a molecular mass of approximately 50 kDa, resulting in a native molecular mass of 100 kDa [2]. The enzyme exhibits a characteristic Rossmann-like fold in its large domain and contains distinct N-terminal and C-terminal lobes in its small domain [3]. The structural dynamics of Vf-ATA are significantly influenced by cofactor binding, with the apo form exhibiting substantial conformational flexibility compared to the holo form [3]. This structural flexibility has important implications for both catalytic efficiency and stability.

Table 1: Key Structural and Kinetic Parameters of Vf-ATA

Parameter Value Experimental Conditions Reference
Molecular Mass (subunit) 50 kDa MALDI-TOF mass spectrometry [2]
Native Structure Homodimer Gel filtration chromatography [2]
Isoelectric Point 5.4 Isoelectric focusing [2]
Optimal pH 9.2 Activity assay with (S)-α-methylbenzylamine [2]
Optimal Temperature 37°C Activity assay with (S)-α-methylbenzylamine [2]
PLP Dissociation Constant (KD) 7.9 μM Fluorescence titration [4] [5]
Cofactor-induced Thermal Stabilization Significant Thermal shift assay with PLP [4]

The kinetic properties of Vf-ATA have been characterized extensively, revealing that the enzyme displays classical Michaelis-Menten kinetics for most of its substrates. The affinity for the PLP cofactor is particularly important, as this directly influences both activity and stability. The determined KD value of 7.9 μM indicates moderate binding affinity, necessitating careful cofactor management during biocatalytic applications [4] [5]. The enzyme exhibits strict enantioselectivity for the (S)-enantiomer of chiral amines and demonstrates particularly high activity toward aromatic amine substrates compared to aliphatic amines [3].

Stability Parameters and Operational Considerations

The operational stability of Vf-ATA is a critical factor determining its industrial applicability. Comprehensive characterization has revealed several key factors that influence enzyme stability, including cofactor concentration, buffer composition, and substrate properties. Understanding these parameters enables researchers to design robust biocatalytic processes with predictable performance metrics.

Table 2: Stability Parameters of Vf-ATA Under Various Conditions

Condition Effect on Stability Recommended Optimization Reference
PLP Supplementation Enhanced thermal stability; prevents unfolding 0.5-2 mM in reaction mixtures [4] [5]
Phosphate Buffer Prevents cofactor dissociation at high concentrations <100 mM for activity; higher for stability [4] [5]
HEPES Buffer Reduced cofactor retention Recommended for maintaining holo-enzyme [5]
Amine Substrates Concentration-dependent inactivation Use minimal required concentrations [4] [5]
Ketone Substrates Neutral or stabilizing effects Can be used to counter amine inactivation [4] [5]
Temperature (30°C) Maintains functional integrity Optimal for extended operations [1]

The inactivation of Vf-ATA in the presence of amine substrates is particularly noteworthy, as this phenomenon can significantly impact process yields. This inactivation has been linked to the formation of PMP (pyridoxamine-5'-phosphate), which is not covalently bound to the enzyme and can readily dissociate upon formation [4] [5]. This insight is crucial for designing reaction systems that maintain catalytic activity throughout the process duration.

Experimental Protocols

Enzyme Expression and Purification

Objective: To obtain purified Vf-ATA with high specific activity and proper cofactor incorporation for biocatalytic applications.

Materials:

  • pET-28a(+) expression vector containing Vf-ATA gene [1]
  • E. coli BL21(DE3) expression host
  • Lysogeny Broth (LB) medium supplemented with 50 μg/mL kanamycin
  • Terrific Broth (TB) medium for high-density biomass production
  • Lysis buffer: 50 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0
  • Elution buffer: 50 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0
  • Storage buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 25% (v/v) glycerol, pH 7.0 [1]

Procedure:

  • Transformation: Transform the recombinant pET-28a(+)-Vf-ATA plasmid into competent E. coli BL21(DE3) cells following standard heat-shock protocols.
  • Inoculum preparation: Inoculate a single colony into 5 mL LB medium with kanamycin and incubate overnight at 37°C with shaking at 220 rpm.
  • Culture expansion: Transfer the overnight culture to TB medium (typically 500 mL in 2 L flask) with kanamycin and incubate at 37°C with shaking at 220 rpm until OD600 reaches 0.6.
  • Protein expression: Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 24 hours at 16°C with shaking at 220 rpm.
  • Biomass harvest: Centrifuge cultures at 12,000 × g for 15 minutes at 4°C and collect cell pellets.
  • Cell lysis: Resuspend cell pellets in lysis buffer and lyse using sonication or high-pressure homogenization. Remove cellular debris by centrifugation at 12,000 × g for 30 minutes at 4°C.
  • Affinity purification: Purify the His-tagged Vf-ATA using Ni-NTA affinity chromatography with the following steps:
    • Equilibrate the column with 10 column volumes of lysis buffer.
    • Load the clarified lysate onto the column.
    • Wash with 10 column volumes of lysis buffer containing 25% elution buffer to remove weakly bound proteins.
    • Elute with lysis buffer containing 75% elution buffer.
  • Buffer exchange and storage: Exchange the enzyme into storage buffer using desalting chromatography or dialysis. Aliquot and flash-freeze in liquid nitrogen before storing at -80°C.

Quality Control: Assess protein purity by SDS-PAGE, with expected subunit molecular weight of approximately 50 kDa. Determine protein concentration using Bradford or UV absorbance methods.

Activity Assay for (−)-Menthone Amination

Objective: To quantify Vf-ATA activity for the conversion of (−)-menthone to (+)-neomenthylamine using (S)-α-methylbenzylamine (S-MBA) as amino donor.

Reaction Setup:

  • Purified Vf-ATA: 1.5 mg/mL in reaction mixture
  • Substrate: 5 mM (−)-menthone (from 100 mM stock in DMSO)
  • Amino donor: 30 mM (S)-α-methylbenzylamine
  • Cofactor: 2 mM PLP
  • Buffer: 100 mM potassium phosphate buffer, pH 6.0
  • Reaction volume: 1 mL
  • Temperature: 30°C [1]

Procedure:

  • Prepare the reaction mixture without enzyme in a 2 mL screw-cap vial.
  • Pre-incubate the reaction mixture at 30°C for 5 minutes with shaking at 1000 rpm.
  • Initiate the reaction by adding the purified Vf-ATA enzyme.
  • Incubate at 30°C with continuous shaking for precisely 20 minutes.
  • Terminate the reaction by adding 100 μL of 10 M NaOH.
  • Extract the product by adding 1 mL methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.
  • Centrifuge at 14,000 × g for 2 minutes to separate phases.
  • Analyze the organic phase by gas chromatography.

Analytical Method:

  • GC conditions: DB-1701 column (30 m × 0.25 mm, 0.25 μm)
  • Injection temperature: 250°C
  • Detector temperature: 250°C
  • Oven program:
    • Initial temperature: 50°C held for 2 minutes
    • Ramp 1: 10°C/min to 90°C
    • Ramp 2: 20°C/min to 260°C, held for 5 minutes
  • Carrier gas: Helium at constant flow rate of 1.0 mL/min
  • Split ratio: 30:1 [1]

Calculation:

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 μmol of (+)-neomenthylamine per minute under the specified conditions.
  • Specific activity is expressed as units per mg of enzyme.
Process Optimization Workflow

The following diagram illustrates the systematic approach for optimizing Vf-ATA-catalyzed reactions:

G Start Reaction Setup Step1 Cofactor Optimization (PLP 0.5-2 mM) Start->Step1 Step2 Buffer Screening (Phosphate vs HEPES) Step1->Step2 Step3 Amine Donor Selection (S-MBA concentration titration) Step2->Step3 Step4 Temperature Profiling (30-50°C) Step3->Step4 Step5 Substrate Loading (5-50 mM ketone) Step4->Step5 Step6 Process Scaling (Mg²⁺ addition for stability) Step5->Step6 Step7 Analytical Validation (GC-MS, HPLC) Step6->Step7 End Optimized Biocatalytic Process Step7->End

Stability Optimization Guidelines

Cofactor Management Strategies

The proper handling of PLP cofactor is arguably the most critical factor in maintaining Vf-ATA functionality during biocatalytic processes. The moderate dissociation constant (KD = 7.9 μM) indicates that the cofactor can readily dissociate from the enzyme, leading to irreversible inactivation through subsequent structural unfolding [4] [5]. To mitigate this:

  • Supplementation Protocol: Add PLP to all enzyme preparation buffers and reaction mixtures at 0.5-2 mM concentration, which has been demonstrated to significantly enhance thermal stability by preventing enzyme unfolding.
  • Storage Conditions: Maintain enzymes in storage buffer containing 25% glycerol at -80°C for long-term preservation of activity.
  • Cofactor Regeneration: In extended batch or continuous processes, consider implementing a PLP regeneration system to maintain sufficient cofactor levels throughout the reaction duration.
Buffer and Ionic Environment Optimization

The choice of buffer system profoundly influences Vf-ATA stability through multiple mechanisms. Phosphate ions demonstrate a concentration-dependent effect on enzyme stability, with low concentrations (≤100 mM) enhancing initial activity while higher concentrations prevent cofactor dissociation [5]. Implementation recommendations include:

  • Activity Assays: Use lower phosphate concentrations (50-100 mM) for maximum initial reaction rates in analytical applications.
  • Preparative Synthesis: Employ higher phosphate concentrations (200-500 mM) or alternative buffers like HEPES for processes requiring extended enzyme longevity.
  • Additive Screening: Evaluate kosmotropic salts (e.g., ammonium sulfate) and stabilizing anions that may enhance structural integrity without inhibiting catalysis.
Substrate/Product Inhibition Mitigation

The concentration-dependent inactivation of Vf-ATA by amine substrates presents a significant challenge in process design [4] [5]. This inactivation mechanism involves formation and dissociation of the PMP intermediate, leaving the enzyme in an inactive state. Strategies to address this limitation include:

  • Fed-Batch Operation: Employ controlled addition of amine substrates to maintain concentrations below inhibitory thresholds while allowing sufficient reaction rates.
  • Engineered Variants: Implement evolved Vf-ATA variants with reduced susceptibility to inhibition, such as the omega-TAm1a mutant which exhibits 4.5-6-fold higher inhibition constants for aliphatic ketones [6].
  • Product Removal: Integrate in-situ product removal techniques (e.g., extraction, adsorption, or distillation) to minimize inhibitory product accumulation.
  • Balanced Stoichiometry: Optimize the ratio of amine donor to ketone acceptor to maintain equilibrium that favors PMP to PLP conversion, thus preventing accumulation of the dissociable intermediate.

Implementation in Neomenthylamine Production

Biocatalytic Route Design

The synthesis of (+)-neomenthylamine from (−)-menthone represents an exemplary application of Vf-ATA in the production of valuable terpenoid amine derivatives. The biocatalytic route offers significant advantages over traditional chemical methods, including avoidance of mercury-based catalysts, mild operating conditions, and exceptional enantioselectivity [1]. The implemented process typically achieves 4.7 mM product concentration from 10 mM (−)-menthone substrate within 24 hours, representing a conversion yield of 47% under standard conditions [1].

The reaction employs (S)-α-methylbenzylamine (S-MBA) as an efficient amino donor, which is converted to acetophenone, providing a thermodynamic driving force for the reaction equilibrium. The use of this amine donor also eliminates the need for additional cofactor recycling systems that are often required in transaminase-mediated synthesis. Process intensification through substrate loading optimization and enzyme engineering has the potential to further enhance volumetric productivity for commercial applications.

Scale-up Considerations

For industrial implementation of Vf-ATA in neomenthylamine production, several scale-specific factors must be addressed:

  • Mass Transfer Limitations: Ensure efficient mixing to minimize boundary layer effects, particularly important for substrate accessibility in biphasic systems.
  • Temperature Control: Maintain optimal temperature (30°C) throughout the reaction vessel, as localized heating can accelerate enzyme inactivation.
  • Cofactor Stability: Account for potential PLP degradation under process conditions, particularly in aerobic environments, through appropriate supplementation protocols.
  • Downstream Processing: Leverage the differential volatility of reactants and products for efficient separation through distillation, taking advantage of the relatively low boiling point of neomenthylamine compared to the menthol precursor.

Troubleshooting and Technical Notes

Common Performance Issues and Solutions
  • Rapid Activity Loss: If enzyme activity declines precipitously during operation, verify PLP concentration and supplement with fresh cofactor. Also assess amine substrate concentration and consider implementing fed-batch addition to maintain below inhibitory thresholds.

  • Poor Conversion Yields: When reaction conversions are lower than expected, evaluate the equilibrium position and consider increasing the concentration of amine donor (S-MBA) or employing techniques to remove coproduct (acetophenone) to shift equilibrium toward product formation.

  • Enzyme Precipitation: If enzyme aggregation occurs during reactions, assess phosphate concentration and adjust within the optimal range. Additionally, consider incorporating low concentrations of non-ionic surfactants to enhance solubility without inhibiting catalysis.

Analytical Verification

Comprehensive analysis of reaction components is essential for process monitoring and optimization:

  • GC-MS Method: For definitive product identification, employ a Rxi-5Sil MS column with temperature programming from 80°C to 230°C at 2°C/min [1].

  • Chiral Verification: Confirm enantiomeric purity using chiral stationary phase GC or HPLC to ensure the (S)-selectivity of Vf-ATA is maintained under process conditions, with expected enantiomeric excess >99% [6].

Storage and Handling
  • Long-term Storage: Maintain enzyme aliquots at -80°C in storage buffer (25% glycerol) with activity retention for >6 months.

  • Working Solutions: Prepare fresh enzyme solutions daily and maintain on ice during experimental procedures to preserve activity.

  • Freeze-Thaw Cycles: Limit repeated freezing and thawing of enzyme stock solutions by preparing appropriate-sized aliquots for single use.

Conclusion

The amine transaminase from Vibrio fluvialis JS17 represents a powerful biocatalytic tool for the synthesis of enantiomerically pure amines, particularly demonstrating value in the production of pharmaceutically relevant compounds such as (+)-neomenthylamine. Through careful attention to cofactor management, buffer optimization, and substrate inhibition mitigation, researchers can overcome the historical limitations of this enzyme and leverage its exceptional enantioselectivity and compatibility with green chemistry principles. The protocols and guidelines presented in this application note provide a comprehensive foundation for implementing Vf-ATA in both research and industrial settings, contributing to the advancement of sustainable biocatalytic manufacturing processes.

References

Application Note: GC-MS Analysis of (+)-Neomenthol in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the identification and quantification of (+)-Neomenthol in human serum and urine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The method is designed for forensic and clinical research to verify claims of consumption of products containing peppermint or related substances [1].

Principle

The analysis involves extracting volatile compounds like this compound from the sample headspace using a SPME fiber. The extracted analytes are then desorbed in the GC injector, separated on a capillary column, and detected by a mass spectrometer. This method is highly sensitive and specific, allowing for the detection of trace levels of neomenthol and its metabolites (free and conjugated forms) [1] [2].

Experimental Protocol

A. Reagents and Materials

  • Analytes: this compound, menthone, isomenthone, menthol.
  • Internal Standard: Menthol-d4 [2].
  • Enzyme: β-Glucuronidase/sulfatase (from Helix pomatia) for hydrolysis of conjugated metabolites [1] [2].
  • Buffers: Trisodium citrate dihydrate buffer (0.1 M, pH 5.0) [2].
  • SPME Fiber: A fiber suitable for volatile organic compounds (e.g., Carboxen/Polydimethylsiloxane).
  • Sample Vials: 10 mL or 20 mL headspace vials.

B. Sample Preparation The following workflow outlines the sample preparation and analysis steps:

G Start Start with Serum or Urine Sample Sub1 Aliquot 100-500 µL sample into headspace vial Start->Sub1 Sub2 Add 100 µL citrate buffer (pH 5.0) and 50 µL internal standard (Menthol-d4) Sub1->Sub2 Sub3 For Total Neomenthol: Add β-Glucuronidase/Sulfatase Incubate at 37°C for 24 hours Sub2->Sub3 Total Analysis Sub4 For Free Neomenthol: No enzyme addition Proceed directly to analysis Sub2->Sub4 Free Analysis Sub5 Seal vial and place on autosampler Sub3->Sub5 Sub4->Sub5

C. Instrumental Analysis: GC-MS Conditions The table below summarizes the GC-MS operating parameters, compiled from literature [1] [3].

Table 1: Typical GC-MS Instrumental Parameters

Parameter Setting Alternative/Note
GC System
Column VF-624ms (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 60 m × 0.25 mm i.d., 1.8 µm film Equivalent mid-polarity column
Injector Temperature 280°C Split/splitless mode
Carrier Gas & Flow Helium, 5.0 mL/min constant flow
Oven Program 90°C (hold 1 min) -> 15°C/min -> 181°C (hold 3 min) Total run time: ~19 min [3]
MS System
Ionization Mode Electron Ionization (EI) 70 eV [4]
Ion Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM) For high sensitivity in complex matrices [5]
SPME Conditions
Incubation Temperature 50°C 80°C may cause carryover [2]
Extraction Time 30 min
Desorption Time 5 min

The logical flow of the sample through the GC-MS instrument is as follows:

G A GC Injector Vaporizes sample (280°C) B Capillary Column Separates compounds by boiling point/polarity A->B C MS Ion Source Electron Ionization (EI) fragments molecules B->C D Mass Analyzer (Quadrupole) separates ions by m/z C->D E Detector (Electron Multiplier) records ion signal D->E

D. Identification and Quantification

  • Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Use mass spectral libraries (e.g., NIST) for confirmation [4].
  • Quantification: Use the internal standard method (Menthol-d4) for accurate quantification. Plot a calibration curve of the peak area ratio (analyte/I.S.) versus concentration.
Method Validation Data

The following table summarizes key validation parameters reported in the literature for the analysis of neomenthol and related compounds in biological samples.

Table 2: Summary of Method Validation Parameters from Literature

Parameter Result for Serum Analysis [1] Result for Urine Analysis (Menthol) [2]
Analytes Menthone, Isomenthone, Neomenthol, Menthol Menthol (Free & Total)
Limit of Detection (LOD) Neomenthol: 2.8 ng/mL 0.0017 µg/mL (1.7 ng/mL)
Limit of Quantification (LOQ) Neomenthol: 4.2 ng/mL 0.002 µg/mL (2.0 ng/mL)

| Linear Range | Not specified | Free: 0.002–0.5 µg/mL Total: 0.01–10 µg/mL | | Precision (RSD) | Intraday: 3.2–3.8% Interday: 5.8–6.9% | 7.6% | | Calibration Coefficient (R²) | 0.990–0.996 | Not specified |

Application Example & Key Findings

In a controlled study with volunteers consuming peppermint liqueur, the concentration-time profiles of neomenthol and other flavorings were established in serum [1]:

  • Metabolism: Neomenthol and menthol undergo rapid Phase II metabolism (glucuronidation). Both free and conjugated forms can be detected, with conjugated concentrations often being higher [1].
  • Detection Window: In 100 real-world driver samples, neomenthol was detected in serum as a free substance in 9 cases (5.3–57.8 ng/mL) and as total (free + conjugated) in 35 cases (4.2–127.8 ng/mL) [1].
  • Urinary Levels: Smokers of mentholated cigarettes had significantly higher total urinary menthol levels (three-fold higher on average) compared to non-mentholated cigarette smokers [2].

Discussion and Conclusion

This HS-SPME-GC-MS protocol provides a robust, sensitive, and specific method for detecting and quantifying this compound in complex biological matrices. The use of SPME minimizes solvent use and efficiently pre-concentrates the target analytes. Critical steps for success include:

  • Preventing Carryover: Optimizing SPME incubation temperature and time is crucial to avoid memory effects from the fiber [2].
  • Metabolite Coverage: Enzymatic hydrolysis is essential to determine the total exposure to neomenthol, as a significant portion is present as glucuronide conjugates [1] [2].
  • Specificity: The combination of GC retention time and unique mass fragments by MS provides a high level of confidence in identification, making it suitable for forensic verification [4] [1].

This method is directly applicable for research aimed at verifying the consumption of mentholated products, studying the pharmacokinetics of mint-derived compounds, and understanding metabolic pathways.

References

Comprehensive Application Notes & Protocols: Evaluation of Neomenthol's Antiproliferative Activity Using MTT, SRB, and NRU Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antiproliferative Activity Assessment

Cell-based viability and proliferation assays are fundamental tools in cancer drug discovery and phytochemical evaluation. These assays provide rapid, reproducible screening of potential therapeutic compounds while yielding quantitative data on cytotoxic effects. The MTT, SRB, and NRU assays represent three well-established methods that employ distinct detection principles to assess antiproliferative activity, each with unique advantages and limitations. When applied to the evaluation of natural products like neomenthol, these assays can reveal important insights into potential anticancer properties through systematic assessment of dose-response relationships and IC₅₀ values.

Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has recently emerged as a promising natural compound with demonstrated antiproliferative effects against various human cancer cell lines. Unlike its more widely studied counterpart menthol, neomenthol had not been extensively investigated for anticancer potential until recently. Current research indicates that neomenthol exerts its antiproliferative activity through multiple mechanisms, including inhibition of tubulin polymerization and hyaluronidase activity, both of which are significant molecular targets in cancer therapy. This document provides comprehensive application notes and detailed protocols for evaluating neomenthol's antiproliferative properties using three standardized assay systems.

Assay Principles and Comparative Analysis

Fundamental Methodological Principles
  • MTT Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The resulting formazan product is insoluble in aqueous solutions but can be solubilized using organic solvents, after which absorbance is measured at 570 nm. The intensity of the color formed is directly proportional to the number of metabolically active cells in the culture [1] [2]. It is crucial to note that this assay measures cellular metabolic activity rather than direct cell proliferation, which can sometimes lead to misinterpretation if proper controls are not implemented.

  • SRB Assay Principle: The Sulforhodamine B (SRB) assay quantifies cellular protein content, providing a direct measure of cell density in cultures. The SRB dye binds stoichiometrically to protein basic amino acid residues under mild acidic conditions and can be extracted under basic conditions. The dissolved dye concentration, measured at 564 nm, provides a linear relationship with total cellular protein mass, which correlates directly with cell number. This method is particularly advantageous for longer-term toxicity studies as the fixed cells can be stored for extended periods before analysis [3].

  • NRU Assay Principle: The Neutral Red Uptake (NRU) assay measures lysosomal integrity and cellular viability through the ability of viable cells to incorporate and bind the supravital dye neutral red. Viable cells with intact lysosomes actively take up the neutral red dye through passive diffusion, which then accumulates in the lysosomes due to the acidic pH. Cellular damage results in decreased dye uptake and retention. The extracted dye is measured spectrophotometrically at 540 nm, providing an indication of the number of functional intact cells [3].

Comparative Assay Characteristics

Table 1: Comparative Analysis of MTT, SRB, and NRU Assay Methodologies

Parameter MTT Assay SRB Assay NRU Assay
Measurement Principle Metabolic activity (dehydrogenase enzymes) Cellular protein content Lysosomal integrity & viability
Detection Method Absorbance of formazan product at 570 nm Absorbance of SRB dye at 564 nm Absorbance of extracted neutral red at 540 nm
Key Advantage Widely established, no cell washing required Stable endpoint, suitable for high-throughput Direct viability measurement, simple protocol
Primary Limitation Formazan insolubility, cellular toxicity Requires cell fixation, destructive endpoint pH sensitivity, affected by lysosomotropic agents
Endpoint Stability Limited (light-sensitive) Extended (months if properly stored) Moderate (hours to days)
Assay Duration 4-6 hours 1-2 days (including fixation) 2-3 hours
Applications Initial cytotoxicity screening, metabolic activity Long-term toxicity studies, cell density quantification Viability assessment, lysosomal function

Detailed Experimental Protocols

MTT Assay Protocol for Neomenthol Evaluation

The MTT assay protocol optimized for neomenthol testing involves several critical steps that require precise execution to generate reliable, reproducible data:

  • Cell Seeding and Treatment: Seed appropriate cancer cell lines (e.g., A431 human epidermoid carcinoma, PC-3 prostate carcinoma, or MDA-MB-231 breast adenocarcinoma) in 96-well plates at densities of 5,000-10,000 cells/well in 100 μL complete medium. After 24 hours of incubation (37°C, 5% CO₂) to allow cell attachment, prepare neomenthol serial dilutions in culture medium with a concentration range typically spanning 0-200 μM. Treat triplicate wells with each neomenthol concentration, including appropriate controls (vehicle-treated cells for 100% viability, medium-only for background). Incubate for desired exposure period (typically 24-72 hours) [3] [1].

  • MTT Incubation and Formazan Solubilization: Following compound exposure, carefully remove culture medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT. Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation. After incubation, remove the MTT-containing medium and add 100-150 μL of DMSO or acidified isopropanol to solubilize the formazan crystals. Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution [1] [2].

  • Absorbance Measurement and Data Analysis: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate percentage viability using the formula: % Viability = (Absₛₐₘₚₗₑ - Absᵦₖᵦₖ) / (Abs꜀ₒₙₜᵣₒₗ - Absᵦₖᵢ) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Include quality control measures such as Z-factor calculations to validate assay performance [1].

SRB Assay Protocol

The SRB assay protocol provides an excellent alternative for neomenthol screening, particularly for longer exposure times:

  • Cell Fixation and Staining: After neomenthol treatment and incubation, terminate the assay by gently adding 50 μL of cold 50% trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate plates at 4°C for 1 hour to fix cells. Wash plates five times with tap water to remove TCA and air-dry. Add 70 μL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature [3].

  • Dye Elution and Measurement: Remove unbound dye by washing five times with 1% acetic acid and air-dry plates. Elute the protein-bound dye with 100-200 μL of 10 mM Tris base solution (pH 10.5) and shake plates for 15-20 minutes. Measure absorbance at 564 nm and calculate percentage growth inhibition relative to vehicle-treated controls [3].

NRU Assay Protocol

The NRU assay protocol offers a straightforward approach to assess cell viability after neomenthol exposure:

  • Dye Loading and Extraction: Following neomenthol treatment, add neutral red solution to culture medium at a final concentration of 40 μg/mL. Incubate for 2-3 hours at 37°C to allow viable cells to incorporate the dye. Remove the neutral red-containing medium and wash cells briefly with pre-warmed PBS. Add 100-150 μL of desorb solution (ethanol:water:acetic acid, 50:49:1) to extract the dye. Shake plates for 15-20 minutes to ensure complete extraction [3].

  • Absorbance Measurement: Measure absorbance at 540 nm using a microplate reader. Calculate percentage viability relative to untreated controls after subtracting appropriate background absorbance [3].

Neomenthol-Specific Applications & Data Interpretation

Experimental Findings with Neomenthol

Recent investigations have demonstrated that neomenthol exhibits promising antiproliferative activity against various human cancer cell lines. The compound shows particular potency against human epidermoid carcinoma (A431) cells with a reported IC₅₀ of 17.3 ± 6.49 μM in comprehensive screening studies. Additional research has revealed that neomenthol displays significant differential cytotoxicity against multiple cancer types while showing minimal effects on normal cell lines like HEK-293, suggesting a potential therapeutic window for further development [3] [4].

The antiproliferative activity of neomenthol has been linked to two primary mechanisms: inhibition of tubulin polymerization, which disrupts mitotic spindle formation and causes G₂/M phase cell cycle arrest, and suppression of hyaluronidase activity, an enzyme critical for tumor metastasis and angiogenesis. These complementary mechanisms make neomenthol a particularly interesting candidate for multargeted cancer therapy approaches. Molecular docking studies have confirmed neomenthol's ability to interact with both tubulin and hyaluronidase at molecular levels, providing structural insights into its mechanism of action [3] [5] [4].

Quantitative Antiproliferative Data

Table 2: Summary of Neomenthol's Antiproliferative Effects Across Cancer Cell Lines

Cell Line Cancer Type Assay Utilized Reported IC₅₀ Value Key Findings
A431 Human epidermoid carcinoma SRB/NRU/MTT 17.3 ± 6.49 μM Primary sensitive line; G₂/M phase arrest
PC-3 Prostate carcinoma SRB/NRU/MTT >50 μM Moderate sensitivity
MDA-MB-231 Breast adenocarcinoma SRB/NRU/MTT >50 μM Moderate sensitivity
MCF-7 Breast adenocarcinoma SRB/NRU/MTT >50 μM Moderate sensitivity
K562 Erythroid leukemia SRB/NRU/MTT >50 μM Moderate sensitivity
HEK-293 Embryonic kidney (normal) SRB/NRU/MTT >100 μM Low cytotoxicity
In Vivo EAC Model Ehrlich Ascites Carcinoma - 58.84% tumor inhibition 75 mg/kg bw, i.p. dose
Mechanism of Action and Signaling Pathways

G Neomenthol Anticancer Mechanism Neomenthol Neomenthol TubulinPolymerization Tubulin Polymerization Neomenthol->TubulinPolymerization Inhibits HyaluronidaseActivity Hyaluronidase Activity Neomenthol->HyaluronidaseActivity Inhibits G2MArrest G2/M Phase Cell Cycle Arrest TubulinPolymerization->G2MArrest SubdiploidPopulation Increased Sub-diploid Cells TubulinPolymerization->SubdiploidPopulation MetastasisInhibition Inhibition of Metastasis HyaluronidaseActivity->MetastasisInhibition AngiogenesisInhibition Inhibition of Angiogenesis HyaluronidaseActivity->AngiogenesisInhibition AntiproliferativeEffect Antiproliferative Effect G2MArrest->AntiproliferativeEffect SubdiploidPopulation->AntiproliferativeEffect TumorGrowthInhibition Tumor Growth Inhibition MetastasisInhibition->TumorGrowthInhibition AngiogenesisInhibition->TumorGrowthInhibition

Figure 1: Neomenthol's anticancer mechanism involving dual inhibition of tubulin polymerization and hyaluronidase activity

Technical Considerations & Optimization Strategies

Assay Validation and Quality Control
  • Cell Line Authentication: Regularly authenticate cell lines through STR profiling to ensure identity and purity. Check for mycoplasma contamination monthly using PCR-based detection methods, as contamination can significantly alter assay results. Use early-passage cells (passage number <20) to maintain genetic stability and consistent response characteristics [1].

  • Assay Performance Metrics: Implement rigorous quality control measures including Z-factor calculations (Z' > 0.5 indicates excellent assay quality), coefficient of variation assessment (<20% for intra-assay variability), and signal-to-background ratios (>5:1 for robust detection). Include appropriate controls in each experiment: vehicle controls (0.1% DMAXO), positive controls (e.g., doxorubicin or paclitaxel), and blank controls (medium only) [1] [2].

Neomenthol-Specific Optimization
  • Solubility and Stability: Prepare neomenthol stock solutions in high-quality DMSO at concentrations of 50-100 mM. Store aliquots at -20°C protected from light. Ensure final DMSO concentration does not exceed 0.1% in cell culture treatments to avoid solvent toxicity. Perform fresh dilutions for each experiment to prevent compound degradation [3].

  • Experimental Design: Employ time-dependent studies (24, 48, 72 hours) to capture kinetic effects of neomenthol treatment. Include recovery experiments where compound is removed after initial exposure to assess reversibility of effects. Implement combination studies with standard chemotherapeutic agents to evaluate potential synergistic interactions [3] [6].

Troubleshooting Common Issues

Assay-Specific Problem Resolution
  • MTT Assay Challenges: If formazan crystals do not dissolve properly, ensure complete solubilization by extending shaking time or briefly heating plates to 37°C. If high background is observed, verify that MTT solution is free of precipitation and filter-sterilize before use. When poor signal-to-noise ratio occurs, optimize cell seeding density and MTT incubation time for specific cell lines [1] [2].

  • SRB Assay Issues: If excessive background staining occurs, increase the number of acetic acid washes after staining. For inconsistent results between plates, ensure consistent fixation time and complete drying before SRB addition. If low signal intensity is observed, check TCA concentration and ensure proper cell fixation [3].

  • NRU Assay Problems: If precipitate formation occurs in neutral red solution, filter the solution before use. When inconsistent dye uptake is observed, check pH of culture medium as neutral red uptake is pH-dependent. If dye extraction is incomplete, adjust the composition of the desorb solution or extend extraction time [3].

Conclusion

The comprehensive evaluation of neomenthol's antiproliferative activity through MTT, SRB, and NRU assays provides robust methodological approaches for natural product drug discovery. Each assay offers complementary information about neomenthol's effects on cancer cells, from metabolic inhibition (MTT) to impacts on biomass (SRB) and lysosomal function (NRU). The integration of data from these multiple assay systems allows for a more complete understanding of a compound's antiproliferative potential and mechanism of action.

Current research demonstrates that neomenthol holds significant promise as a potential anticancer agent, particularly against skin carcinoma models, through its dual inhibition of tubulin polymerization and hyaluronidase activity. The detailed protocols and application notes provided in this document serve as a foundation for standardized evaluation of neomenthol and related compounds across different laboratory settings. Future directions should focus on mechanistic deeper studies, in vivo validation, and combination therapy approaches to further elucidate neomenthol's full therapeutic potential in cancer treatment.

References

molecular docking studies (+)-Neomenthol tubulin hyaluronidase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (+)-Neomenthol

This compound is a stereoisomer of menthol found in the essential oils of Mentha species [1] [2]. While all menthol isomers can produce a cooling sensation by activating the TRPM8 receptor, they differ significantly in their biological activities [3] [2]. Recent research has revealed that this compound possesses promising anticancer properties, specifically by targeting tubulin polymerization and hyaluronidase activity, two key processes involved in cancer cell proliferation and metastasis [1] [4].

Target Background & Mechanism

Understanding the biological targets is crucial for rational drug design.

  • Tubulin: Tubulin is a heterodimeric protein (α- and β-subunits) that polymerizes to form microtubules. These structures are essential for cell division, as they form the mitotic spindle. Compounds that disrupt the dynamic equilibrium of tubulin polymerization can halt cell division and induce apoptosis (programmed cell death) in cancer cells [5]. This compound has been shown to restrain tubulin polymerization, leading to cell cycle arrest at the G2/M phase [1] [4].
  • Hyaluronidase: Hyaluronidases are enzymes that degrade hyaluronan (HA), a major component of the extracellular matrix. While high-molecular-weight HA is structural, low-molecular-weight fragments produced by hyaluronidase activity can promote tumor growth, angiogenesis, and metastasis [6]. This compound acts as a potent inhibitor of hyaluronidase, thereby delaying the growth of skin carcinoma cells [1] [4].

The following diagram illustrates the proposed mechanism of action of this compound in preventing cancer cell proliferation.

G Mechanism of this compound Anticancer Action Neomenthol Neomenthol Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization Neomenthol->Inhibits Tubulin Polymerization  Direct Interaction Inhibits Hyaluronidase Inhibits Hyaluronidase Neomenthol->Inhibits Hyaluronidase  Direct Interaction Disrupted Mitotic Spindle Disrupted Mitotic Spindle Inhibits Tubulin Polymerization->Disrupted Mitotic Spindle Accumulation of HMW-HA Accumulation of HMW-HA Inhibits Hyaluronidase->Accumulation of HMW-HA G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disrupted Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis (Cell Death) Apoptosis (Cell Death) G2/M Cell Cycle Arrest->Apoptosis (Cell Death) Inhibits Angiogenesis & Metastasis Inhibits Angiogenesis & Metastasis Accumulation of HMW-HA->Inhibits Angiogenesis & Metastasis

Summary of Experimental Findings

The anticancer efficacy of this compound is supported by the following quantitative data:

Table 1: Experimentally Determined Bioactivity of this compound

Assay Type Target / Cell Line Result (IC₅₀ / EC₅₀) Key Findings
In Vitro Antiproliferative [1] [4] A431 (Human Skin Carcinoma) 17.3 ± 6.49 µM Arrested G2/M phase of cell cycle; increased sub-diploid cells.
Cell-Free Enzymatic [1] [4] Hyaluronidase 12.81 ± 0.01 µM Potently inhibits enzyme activity, preventing HA breakdown.
In Vivo Efficacy [1] [4] EAC Tumor Model (Mice) 58.84% tumor prevention Administered at 75 mg/kg bw, i.p.; showed significant activity.
Toxicity Study [1] [4] Acute Oral Toxicity (Mice) Safe at 1000 mg/kg bw No observed adverse effects, indicating a good safety profile.

Molecular Docking Protocol with Tubulin

This protocol outlines the steps to investigate the binding mode of this compound to tubulin, based on established computational methods [5].

Objective: To predict the binding affinity and molecular interactions between this compound and the tubulin dimer.

Software Requirements:

  • Docking Software: AutoDock Vina [5] or a similar tool.
  • Visualization & Analysis: PyMOL, UCSF Chimera, Discovery Studio.

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the α,β-tubulin dimer (e.g., PDB ID 1JFF).
    • Remove water molecules and any native ligands.
    • Add polar hydrogen atoms and assign Kollman/united atom charges.
  • Ligand Preparation:

    • Draw or obtain the 3D structure of this compound (CID 161256).
    • Minimize its energy using MMFF94 or a similar force field.
    • Assign Gasteiger charges and set rotatable bonds.
  • Grid Box Definition:

    • Define the docking search space. For tubulin, this could be the paclitaxel binding site on β-tubulin or the colchicine binding site at the α-β interface.
    • Set the grid box dimensions (e.g., 60x60x60 points) with a spacing of 1 Å, centered on the binding site of interest.
  • Molecular Docking:

    • Run the docking simulation using AutoDock Vina. A typical protocol involves generating 20-50 docking poses.
    • Set the exhaustiveness parameter to 20 for a more comprehensive search.
  • Analysis of Results:

    • Binding Affinity: The pose with the most favorable (most negative) binding energy (in kcal/mol) is considered the best prediction.
    • Interaction Analysis: Visually inspect the best pose to identify key interactions, such as:
      • Hydrogen bonds with residues like Aspartate, Glutamate, or Serine.
      • Hydrophobic interactions with residues like Valine, Leucine, or Phenylalanine.
    • Validation: Re-dock the native ligand (e.g., paclitaxel) to ensure the method can reproduce its known binding mode (RMSD < 2.0 Å is acceptable) [5].

Molecular Docking Protocol with Hyaluronidase

This protocol guides the docking of this compound to hyaluronidase.

Objective: To characterize the binding and inhibitory mechanism of this compound against hyaluronidase.

Procedure:

  • Protein Preparation:

    • Obtain a hyaluronidase structure (e.g., human HYAL1, PDB ID 2PE4).
    • Prepare the protein as described for tubulin.
  • Ligand Preparation:

    • Prepare the this compound structure as above.
  • Grid Box Definition:

    • Define the grid box to encompass the enzyme's active site, which often contains acidic residues crucial for substrate binding.
  • Molecular Docking:

    • Perform docking following the same steps as for tubulin.
  • Analysis of Results:

    • Analyze the binding affinity and specific interactions. Look for potential hydrogen bonds and hydrophobic pockets that stabilize the ligand.
    • Compare the binding pose of this compound with that of the known substrate (Hyaluronic acid) or other inhibitors to understand its mechanism of inhibition.

Experimental Validation Workflow

The following diagram outlines a comprehensive workflow from in silico prediction to in vitro and in vivo validation, integrating the protocols above.

G Drug Discovery Workflow for this compound Start In Silico Screening Step1 Molecular Docking with Tubulin & Hyaluronidase Start->Step1 Step2 In Vitro Tubulin Polymerization Assay Step1->Step2  Predicts Binding Step3 In Vitro Hyaluronidase Inhibition Assay Step1->Step3  Predicts Binding Step4 Cell-Based Assays (e.g., MTT, SRB, Cell Cycle) Step2->Step4 Step3->Step4 Step5 In Vivo Efficacy Studies (e.g., EAC Mouse Model) Step4->Step5 End Lead Identification & Optimization Step5->End

Supporting Experimental Protocols

A. In Vitro Tubulin Polymerization Assay [5] [4]

  • Principle: Monitor the increase in fluorescence (using a dye like ANS) or turbidity as tubulin polymerizes into microtubules.
  • Procedure:
    • Prepare purified tubulin in a GTP-containing polymerization buffer.
    • Add the test compound (this compound), a positive control (e.g., Paclitaxel), and a negative control (vehicle).
    • Immediately transfer the mixture to a pre-warmed microplate reader and record absorbance/florescence at 340 nm every minute for 60-90 min at 37°C.
    • Analysis: Plot the kinetic curve. A slower rate of polymerization or a lower final plateau compared to the control indicates inhibition.

B. In Vitro Hyaluronidase Inhibition Assay [1] [6]

  • Principle: Quantify the degradation products of hyaluronic acid after enzymatic reaction.
  • Procedure (ELISA-like Method):
    • Incubate hyaluronidase with HMW-HA in an appropriate buffer (e.g., acetate buffer with albumin) in the presence of this compound.
    • Stop the reaction and transfer the mixture to an ultrafiltration plate.
    • Centrifuge to separate low-molecular-weight (LMW) HA fragments (ultrafiltrate) from undegraded HMW-HA.
    • Quantify the LMW-HA in the ultrafiltrate using an HA-binding protein (HABP)-based ELISA.
    • Analysis: Calculate % inhibition relative to a vehicle control. Determine IC₅₀ from a dose-response curve.

Discussion and Application Notes

  • Binding Mode Specificity: The stereochemistry of this compound is critical. Its 3D structure differs from other menthol isomers, leading to distinct interactions with target proteins and unique biological effects [3] [2]. Docking studies should carefully analyze these stereospecific interactions.
  • Multi-Target Synergy: The concurrent inhibition of tubulin and hyaluronidase by a single molecule represents a promising multi-target therapeutic strategy. This could potentially overcome drug resistance and provide enhanced efficacy against aggressive cancers like melanoma [1] [4] [7].
  • Protocol Validation: Always validate computational docking results with experimental assays. The in vitro and cell-based data for this compound provide a strong foundation for believing that the docking poses will reflect a real, biologically relevant binding event [1] [5] [4].

References

Application Notes and Protocols for the Purification and Isolation of (+)-Neomenthol via Fractional Distillation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Neomenthol is a monoterpenoid alcohol and a stereoisomer of menthol, found in various mint species such as Mentha arvensis and Mentha piperita. It possesses a characteristic cooling sensation and is extensively used as a flavoring agent in food, fragrances in cosmetics, and for its therapeutic properties in pharmaceuticals. Recent investigations have also revealed its promising antiproliferative activity against human skin carcinoma cells (A431), showing an IC₅₀ of 17.3 ± 6.49 μM by arresting the G2/M phase and inhibiting hyaluronidase activity [1]. The purification of this compound is challenging due to the presence of closely related diastereomers like menthol, isomenthol, and neoisomenthol, which have very similar physical properties, particularly boiling points. Fractional distillation is a critical separation technique employed to isolate this compound from complex mint oil mixtures, especially when high purity is required for pharmaceutical applications [2] [3].

Principle of Fractional Distillation

Fractional distillation separates components in a mixture based on differences in their volatilities, which are inversely related to their boiling points. This process involves multiple vaporization-condensation cycles within a fractionating column, which provides a large surface area for mass and heat transfer. In the context of purifying this compound from mint oil, this technique exploits the small boiling point differences between the various terpenoids and stereoisomers present.

  • Theoretical Plates: The efficiency of the separation is quantified by the number of theoretical plates in the column. Each theoretical plate represents a single equilibrium stage between vapor and liquid phases, enriching the vapor in the more volatile component [4] [5].
  • Reflux Ratio: The reflux ratio, defined as the amount of condensed vapor returned to the column versus the amount drawn off as distillate, is a critical operational parameter. A higher reflux ratio generally leads to a more pure distillate but requires more energy and time [4].
  • Azeotrope Considerations: Some mixtures, like ethanol and water, form azeotropes that limit the purity achievable by simple fractional distillation. While this is less common with mint oil constituents, it is an important principle to consider in process design [4].

Material and Methods

Source Material and Pre-treatment
  • Plant Material: Mint plants (Mentha arvensis or Mentha piperita) should be harvested during the flowering stage, preferably before daylight, to minimize the evaporation of essential oils and maximize oil yield [2].
  • Pre-treatment: The harvested plants must be transported swiftly to the laboratory in shaded, cool containers. They should be washed to remove dirt and then air-dried in shade for approximately 30 minutes to remove surface moisture without degrading the essential oils [2].
  • Essential Oil Extraction: Hydro-distillation using a Clevenger-type apparatus is the standard method. Briefly, fresh plant material is soaked in distilled water and heated to around 130°C for several hours. The vapor mixture of oil and water is condensed, and the essential oil layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and stored at 4°C in the dark until use [2]. The yield of essential oil is typically 1-5% of the fresh plant weight [2].
Analytical Methods for Quality Control
  • Gas Chromatography (GC): This is the primary method for quantifying the menthol and neomenthol content in the essential oil and distillation fractions. Using a flame ionization detector (FID) and a standard menthol reference allows for accurate quantification [2].
  • Purity and Identity Confirmation:
    • FTIR and Raman Spectroscopy: Used to confirm the chemical identity and functional groups of the isolated this compound.
    • X-ray Diffraction (XRD): Determines the crystal structure and crystallite size of the final solid product.
    • Scanning Electron Microscopy (SEM): Analyzes the surface morphology of the crystallized menthol [2].

Protocols for Isolation and Purification

The following section details two complementary protocols for the purification of this compound: a primary fractional distillation and a subsequent high-purity crystallization.

Protocol 1: Short-Path Molecular Fractional Distillation (SPMFD)

This advanced distillation method is ideal for heat-sensitive compounds like this compound, as it operates under high vacuum to minimize thermal degradation [2].

  • Workflow Overview:

G SPMFD Workflow for this compound Start Crude Mint Essential Oil Vacuum Apply High Vacuum Start->Vacuum Heat Controlled Heating Vacuum->Heat Vaporize Volatile Components Vaporize Heat->Vaporize Condense Vapors Condense on Chilled Surface Vaporize->Condense Fraction Collect this compound-rich Fraction Condense->Fraction Output Liquid this compound Fraction Fraction->Output

  • Step-by-Step Procedure:
    • Setup: Assemble a short-path molecular distillation apparatus, ensuring all connections are vacuum-tight. The system should include a feed inlet, a heated evaporator, a internal condenser running at a very low temperature (e.g., using liquid nitrogen), and separate outlets for the distillate and residue [2].
    • Loading: Introduce the pre-extracted mint essential oil into the feed flask.
    • Vacuum Application: Start the vacuum pump system to achieve a high vacuum, typically in the range of 0.001 to 0.1 mbar. This drastically lowers the boiling points of the components [2].
    • Distillation: Gradually heat the oil. Due to the short path and high vacuum, the volatile components, including this compound, vaporize and travel a short distance to the condenser without significant obstruction.
    • Condensation and Collection: The vapors condense on the chilled internal condenser. Collect the fraction that distills over at the temperature and pressure corresponding to the boiling range of this compound.
    • Analysis: Analyze the collected fraction by GC to determine the purity and recovery of this compound.
Protocol 2: Spray Seeding Crystallization (SSC)

The distillate from SPMFD can be further purified to high-purity crystals using this method, which promotes controlled nucleation and uniform crystal growth [2].

  • Workflow Overview:

G Spray Seeding Crystallization Workflow Input SPMFD Fraction (Enriched this compound) Cool Cool Liquid Fraction Input->Cool Seed Spray with Pure Menthol Seed Crystals Cool->Seed Nucleate Induce Controlled Nucleation Seed->Nucleate Grow Crystal Growth Phase Nucleate->Grow Collect Collect Menthol Crystals Grow->Collect Final High-Purity this compound Crystals Collect->Final

  • Step-by-Step Procedure:
    • Preparation: Transfer the liquid this compound fraction obtained from SPMFD into a crystallization vessel equipped with a stirrer.
    • Cooling: Cool the liquid gradually to a temperature just above its saturation point.
    • Seeding: Prepare a suspension of pure, finely ground menthol seed crystals in a compatible, minimal amount of solvent. Use a spray nozzle to uniformly distribute the seed crystals into the cooled fraction while stirring continuously [2].
    • Crystal Growth: Maintain the temperature and stirring conditions for a specified period (e.g., several hours) to allow for the growth of crystals around the seeds.
    • Isolation: Separate the formed crystals from the mother liquor by vacuum filtration or centrifugation. The mother liquor becomes dementholized mint oil (DMO).
    • Drying: Gently dry the collected crystals under a mild vacuum to remove any residual solvent.

Comparative Data and Optimization

To select the most appropriate purification method, it is essential to compare their performance metrics. The following table summarizes key data for the methods discussed and another common technique, Stripping Crystallization (SC).

Table 1: Quantitative Comparison of Menthol Purification Methods

Method Purity of Product Recovery Yield Key Process Parameters Remarks / Advantages
Short-Path Molecular Fractional Distillation (SPMFD) [2] Very High (Up to 99%) ~99% (of available menthol) High Vacuum (e.g., 0.01 mbar), Controlled Heating Minimizes thermal degradation. Best for heat-sensitive compounds. Requires specialized equipment.
SPMFD followed by Spray Seeding Crystallization (SSC) [2] Highest (>99%) ~99% (of available menthol) SPMFD parameters followed by controlled cooling and seeding. Highest purity product. Combines separation and crystallization efficiency. Ideal for pharmaceutical grades.
Stripping Crystallization (SC) [2] High Data not specified in source Cooling rate: 0.20–0.30 °C/min, under vacuum (~0.04 Pa) Simultaneous distillation and crystallization.
Temperature Programmed Cooling Process (TPCP) [2] Moderate Data not specified in source Multi-step cooling: 30°C → 14°C → 10°C → -5°C over 48 hours. Simple but less efficient. Suitable for oils with >50% initial menthol content.

Table 2: Boiling Points of Key Mint Oil Components at Atmospheric Pressure

Compound Boiling Point (°C) Note
Menthone [6] ~207 A key ketone found in mint oil.
(-)-Menthol [6] ~216 The most common menthol isomer.
This compound ~216 (est.) Boiling point is very close to its stereoisomers, making separation challenging [3].
Other Diastereomers (Isomenthol, Neoisomenthol) [3] ~214-218 Very close boiling points necessitate highly efficient fractional distillation.

Troubleshooting and Technical Notes

  • Low Purity in Distillate: This can result from an insufficient number of theoretical plates in the column or a reflux ratio that is too low. To address this, increase the reflux ratio or use a column with higher efficiency (more theoretical plates). For complex mixtures like mint oil diastereomers, which have boiling point differences of less than 2°C, a high-performance column is essential [4] [3].
  • Thermal Decomposition: If operating at atmospheric pressure, the high temperatures required can lead to decomposition of terpenes. Vacuum distillation is strongly recommended to lower the boiling points and prevent degradation [4] [2].
  • Low Crystal Yield in SSC: This is often due to rapid cooling, which causes uncontrolled nucleation and the formation of fine crystals. Ensure slow, programmed cooling and the use of an adequate amount of pure seed crystals to promote the growth of large, pure crystals [2].
  • Process Selection Guidance:
    • For high-throughput industrial production of high-purity this compound, a continuous dividing wall column is the state-of-the-art technology, as it allows for sharp separation of closely boiling diastereomers in a single column [3].
    • For laboratory-scale purification, the combination of SPMFD and SSC offers an excellent balance of purity and yield, albeit requiring more specialized equipment [2].

Conclusion

The purification of this compound via fractional distillation and crystallization is a sophisticated but achievable process. The implementation of Short-Path Molecular Fractional Distillation under high vacuum, potentially followed by Spray Seeding Crystallization, represents a highly effective methodology for obtaining high-purity this compound suitable for demanding applications in drug development and scientific research. This protocol ensures high recovery while minimizing thermal stress on the product. The continuous development of these separation techniques, such as the use of dividing wall columns, continues to enhance the efficiency and scalability of isolating valuable natural products like this compound.

References

Comprehensive Technical Notes: Synthesis of Enantiomerically Pure Menthylamine from Neomenthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure menthylamines represent a valuable class of chiral building blocks with significant applications in pharmaceutical synthesis and asymmetric catalysis. These compounds are characterized by their terpenoid backbone featuring three chiral centers, which creates a well-defined three-dimensional structure that induces stereoselectivity in chemical transformations. The strong steric influence in the vicinity of the amino functionality enables high selectivity in asymmetric transformations, making these compounds particularly valuable for creating molecular "U-turn" structures that can direct reactions with precise spatial control. [1]

The challenge in synthesizing menthylamines lies in controlling the configuration at C1 while preserving the existing chiral centers at C2 and C5. Traditional approaches starting from menthone often suffer from inadequate stereocontrol during the introduction of the nitrogen functionality, leading to complex diastereomeric mixtures that require extensive purification. [2] [1] This protocol addresses these challenges by utilizing neomenthol as a practical starting material and implementing reliable methods for achieving high enantiomeric purity.

Synthetic Approaches to Enantiomerically Pure Menthylamine

Overview of Synthetic Strategies

Several synthetic routes have been developed for the preparation of optically pure menthylamine, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as starting material availability, required stereochemical outcome, equipment access, and scale considerations. The following table summarizes the key characteristics of the main approaches:

Table 1: Comparison of Synthetic Methods for Enantiomerically Pure Menthylamine

Method Starting Material Key Steps Yield Stereoselectivity Key Advantages

| Nucleophilic Substitution [3] | Racemic neomenthol | 1. OH → N₃ substitution 2. Azide reduction 3. Tartaric acid resolution | Not specified | High enantiomeric purity after resolution | Scalable, uses inexpensive technical grade starting material | | Electrochemical Reduction [1] | Menthone oximes | Cathodic reduction in divided cell | 85-95% (for 8-substituted derivatives) | dr 4.7:1 to 7.5:1 (depends on additive) | Avoids stoichiometric metal reductants, tunable selectivity | | Biocatalytic Amination [4] | (-)-Menthone | ω-Transaminase catalyzed amination | 47% (10 mM scale) | High enantioselectivity | Green chemistry approach, mild conditions |

Critical Stereochemical Considerations

The complex chiral landscape of menthylamine derivatives presents significant synthetic challenges. Menthylamine possesses three chiral centers, theoretically leading to eight stereoisomers. The isopropyl group at the C2 position provides sufficient steric bulk to confer stereoselectivity in well-designed synthetic sequences, but this potential is only realized through careful reaction design. [5] [2]

In the context of pharmaceutical applications, even minor stereochemical impurities can significantly impact biological activity and safety profiles. For instance, in TRPM8 antagonist development, the absolute configuration at C1 determines the orientation of the biphenyl moiety in the binding site, directly influencing functional activity as either an agonist or antagonist. [5] This underscores the critical importance of rigorous stereochemical control and analysis throughout the synthetic sequence.

Detailed Experimental Protocols

Nucleophilic Substitution Route from Racemic Neomenthol

This protocol describes a reliable and scalable route to optically pure menthylamine exploiting technical-grade rac-neomenthol as the starting material, based on the work by Schopohl et al. [3]

3.1.1 Materials and Equipment
  • Starting material: Racemic neomenthol (technical grade)
  • Reagents: Sodium azide (NaN₃), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), lithium aluminum hydride (LiAlH₄), tartaric acid
  • Solvents: Tetrahydrofuran (THF), diethyl ether, methanol
  • Equipment: Round-bottom flasks, reflux condenser, separatory funnel, filtration setup, rotary evaporator
3.1.2 Stepwise Procedure
  • Azide Formation via Mitsunobu-type Reaction

    • Charge a dry flask with rac-neomenthol (10.0 g, 63.8 mmol), triphenylphosphine (18.4 g, 70.2 mmol), and THF (150 mL)
    • Cool the mixture to 0°C under nitrogen atmosphere
    • Add sodium azide (5.6 g, 86.2 mmol) followed by dropwise addition of DEAD (11.1 mL, 70.2 mmol) over 30 minutes
    • Warm the reaction mixture to room temperature and stir for 12 hours
    • Concentrate under reduced pressure and purify by flash chromatography to obtain the azide intermediate
  • Azide Reduction to Racemic Menthylamine

    • Dissolve the azide intermediate (8.2 g, 43.9 mmol) in anhydrous diethyl ether (100 mL)
    • Cool to 0°C and carefully add lithium aluminum hydride (2.5 g, 65.8 mmol) in portions
    • Reflux the mixture for 2 hours, then carefully quench with sequential addition of water (2.5 mL), 15% NaOH (2.5 mL), and additional water (7.5 mL)
    • Filter through Celite and concentrate to obtain racemic menthylamine
  • Tartaric Acid Resolution

    • Dissolve racemic menthylamine (5.0 g, 32.1 mmol) in ethanol (50 mL)
    • Add L-(+)-tartaric acid (4.8 g, 32.1 mmol) in ethanol (50 mL) and heat gently to dissolve
    • Cool slowly to room temperature and allow crystallization to proceed
    • Filter the crystals and wash with cold ethanol to obtain the diastereomeric salt
    • Liberate the free amine by basifying with NaOH and extract with diethyl ether
Electrochemical Synthesis of 8-Substituted Menthylamines

This method enables diastereoselective access to 8-substituted menthylamine derivatives, which show enhanced properties as chiral auxiliaries. [1]

3.2.1 Materials and Equipment
  • Starting material: (1R,4S)-Menthone oxime derivatives
  • Reagents: Methyltriethylammonium methylsulfate (MTES), sulfuric acid, alkylammonium salt additives
  • Solvents: Methanol
  • Equipment: Divided electrochemical cell with Nafion separator, lead cathode, platinum anode, power supply
3.2.2 Stepwise Procedure
  • Electrochemical Cell Setup

    • Assemble a divided cell with a Nafion sheet as separator
    • Use a lead plate as cathode (surface area ~10 cm²) and platinum as anode
    • Prepare catholyte: 0.5% MTES and 2% H₂SO₄ in methanol
    • Prepare anolyte: 2% H₂SO₄ in methanol
  • Electrolysis Conditions

    • Dissolve menthone oxime substrate (5.0 mmol) in catholyte solution (50 mL)
    • Apply constant current density of 12.5 mA cm⁻²
    • Maintain temperature at 20-40°C
    • Continue electrolysis until 10 F mol⁻¹ charge has passed
  • Workup and Isolation

    • Neutralize the catholyte with aqueous sodium bicarbonate
    • Extract with dichloromethane (3 × 30 mL)
    • Dry over anhydrous MgSO₄, filter, and concentrate
    • Purify by flash chromatography or recrystallization

Table 2: Optimization of Electrochemical Reduction Parameters

Parameter Effect on Yield Effect on Diastereoselectivity Recommended Conditions
Temperature Higher temperature decreases yield (33% at 60°C vs 93% at 20°C) Higher temperature increases selectivity (dr 6.2 at 60°C vs 5.2 at 20°C) 20°C for better yield, 40°C for better selectivity
Cathode Material Lead cathode gives 93% yield vs 19% with mercury Lead cathode gives dr 6.2 vs 6.1 with mercury Lead cathode preferred
Additive Additive 11 gives highest yield (95%) Additive 9 gives best selectivity (dr 7.5) Choose based on priority (yield vs selectivity)
Biocatalytic Synthesis Using ω-Transaminase

This green chemistry approach utilizes enzymes for asymmetric synthesis under mild conditions. [4]

3.3.1 Materials and Equipment
  • Starting material: (-)-Menthone
  • Reagents: ω-Transaminase from Vibrio fluvialis JS17, (S)-α-methylbenzylamine (S-MBA), pyridoxal-5'-phosphate (PLP)
  • Buffers: Potassium phosphate buffer (pH 6.0)
  • Equipment: Shaker incubator, centrifuge, GC-MS for analysis
3.3.2 Stepwise Procedure
  • Reaction Setup

    • Prepare reaction mixture containing 5 mM (-)-menthone, 30 mM S-MBA, 2 mM PLP in potassium phosphate buffer (pH 6.0)
    • Add purified ω-transaminase (1.5 mg/mL)
    • Incubate at 30°C with shaking at 220 rpm for 24 hours
  • Monitoring and Workup

    • Monitor reaction progress by GC-MS
    • Quench reaction with 10 M NaOH
    • Extract product with methyl tert-butyl ether (MTBE)
    • Dry organic layer over anhydrous Na₂SO₄ and concentrate

Applications in Pharmaceutical Research and Chiral Materials

TRPM8 Antagonists for Pain Management

Enantiomerically pure menthylamines serve as key precursors for TRPM8 (Transient Receptor Potential Melastatin 8) antagonists, which show promise for treating neuropathic pain, chemotherapy-induced peripheral neuropathy, and other sensory disorders. [5] The stereochemical integrity of the menthylamine core directly influences binding orientation in the TRPM8 channel, with the C1 configuration determining whether the biphenyl moiety extends toward the TRP helix in the voltage-sensor-like domain. [5]

The compound (-)-menthyl 1 (Figure 1) demonstrates species-dependent inhibition, with significantly higher potency at rat TRPM8 (IC₅₀ = 117 ± 18 nM against menthol) compared to human TRPM8 (IC₅₀ = 805 ± 200 nM against menthol). [5] This highlights the importance of profiling lead compounds across species during drug development. Furthermore, these derivatives exhibit excellent selectivity profiles, showing ≥400-fold selectivity for hTRPM8 versus related channels hTRPA1 and hTRPV1. [5]

Antitumor Applications

Recent research has revealed promising antitumor activity in menthylamine derivatives, particularly against glioma cells. [2] Compound W8, a menthylamine derivative, demonstrates potent inhibitory effects on U87 glioma cell growth through induction of G2/M cell cycle arrest and promotion of caspase-dependent apoptosis. [2] The spatial configuration of these compounds directly influences their bioactivity, with specific stereoisomers showing enhanced potency.

Table 3: Biological Activities of Menthylamine Derivatives

Biological Activity Specific Target/Mechanism Key Findings Reference
TRPM8 Antagonism Human TRPM8 ion channel IC₅₀ = 805 ± 200 nM (vs menthol), IC₅₀ = 1.8 ± 0.6 μM (vs icilin) [5]
Antitumor Activity Glioma U87 cells Induces G2/M arrest and caspase-dependent apoptosis [2]
Chiral Resolution HPLC stationary phases Effective for enantiomer separation in analytical chemistry [4]
Chiral Auxiliaries and Catalysts

The sterically demanding environment around the amino group in menthylamine derivatives makes them excellent chiral controllers in asymmetric synthesis. These compounds serve as privileged scaffolds for constructing C1-symmetric chiral diamine ligands that catalyze asymmetric Henry reactions and Michael additions with high enantioselectivity. [2] Additionally, they're utilized in the development of high-performance stationary phases for chiral chromatography, enabling resolution of complex enantiomeric mixtures in pharmaceutical analysis. [4] [1]

Analytical Methods and Characterization

Stereochemical Analysis

Confirming the absolute configuration of menthylamine derivatives is essential for correlating structure with function. Vibrational Circular Dichroism (VCD) has proven particularly valuable for assigning absolute stereochemistry, with studies reporting neighborhood similarity (Sfg) values of 90.4 for IR and 78.6 for VCD, and an enantiomeric similarity index (ESI) of 70.8 when comparing experimental and computed spectra. [5]

2D NMR techniques including gCOSY, NOESY, and gHSQCAD provide complementary data for establishing relative stereochemistry, with key NOE correlations helping to confirm the spatial relationships between substituents on the cyclohexane ring. [5]

Purity Assessment

Chiral gas chromatography employing specialized columns (e.g., Rxi-5Sil MS column or DB-1701) enables precise determination of enantiomeric purity, with temperature programming (typically 80°C to 230°C at 2°C min⁻¹) providing optimal separation of stereoisomers. [4] For diastereomeric ratio determination, NMR spectroscopy offers a reliable and accessible alternative, particularly for rapid screening of reaction outcomes during method optimization. [1]

Workflow Diagram

The following diagram illustrates the decision-making workflow for selecting an appropriate synthetic strategy based on research objectives and available resources:

workflow Start Start: Need for Enantiomerically Pure Menthylamine Goal Define Primary Research Goal Start->Goal Pharm Pharmaceutical Application Goal->Pharm Catalyst Chiral Catalyst/Auxiliary Goal->Catalyst Scale Scale of Production Pharm->Scale Catalyst->Scale Lab Laboratory Scale Scale->Lab Industrial Industrial Scale Scale->Industrial Method2 Electrochemical Reduction Lab->Method2 Method3 Biocatalytic Amination Lab->Method3 Method1 Nucleophilic Substitution Route from Neomenthol Industrial->Method1 Criteria Selection Criteria Method1->Criteria Method2->Criteria Method3->Criteria Cost Cost Efficiency Criteria->Cost Equipment Equipment Availability Criteria->Equipment Purity Purity Requirements Criteria->Purity

Conclusion

The synthesis of enantiomerically pure menthylamine from neomenthol represents a mature but evolving field with multiple complementary approaches. The nucleophilic substitution route offers the advantage of scalability and utilization of inexpensive starting materials, while electrochemical methods provide tunable diastereoselectivity and avoid stoichiometric metal reductants. The emerging biocatalytic approach aligns with green chemistry principles but currently faces limitations in substrate concentration and yield.

For pharmaceutical applications where stereochemical purity is paramount, the combination of synthetic chemistry with rigorous analytical control (particularly VCD and chiral chromatography) ensures the production of material with defined absolute configuration. The demonstrated biological activities of menthylamine derivatives—from TRPM8 antagonism to antitumor effects—highlight the value of these synthetic protocols in medicinal chemistry campaigns.

As synthetic methodology continues to advance, particularly in the realms of electrochemical synthesis and biocatalysis, researchers will gain increasingly efficient and sustainable access to these valuable chiral building blocks, enabling their application across drug discovery, materials science, and asymmetric synthesis.

References

Scalable Synthesis of Optically Pure Menthylamines from Neomenthol: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Optically Pure Menthylamines

Optically pure menthylamines represent a valuable class of chiral building blocks in organic synthesis and pharmaceutical development. These compounds, characterized by their terpenoid backbone and stereochemically defined amine functionality, exhibit significant potential as chiral auxiliaries, ligands in asymmetric catalysis, and precursors for bioactive molecules. The strong steric influence in the vicinity of the amino group in menthylamines enables high diastereoselectivity in asymmetric transformations, making them particularly valuable for constructing complex molecular architectures with precise stereochemical control. [1]

The menthylamine skeleton features three stereogenic centers, with the configuration at the C1 position (where the amine group is attached) being particularly crucial for its chiral directing properties. Among the various derivatives, 8-substituted menthylamines have demonstrated enhanced stereodirecting capabilities due to increased steric differentiation around the active site. These compounds can be synthesized from readily available terpene precursors such as (-)-menthone or neomenthol, both of which are obtainable from natural sources or through industrial synthetic processes. The development of scalable and stereoselective synthetic routes to these valuable chiral amines remains an active area of research, with both chemical and biocatalytic approaches being explored. [1]

Synthetic Routes Overview

The synthesis of optically pure menthylamines from neomenthol precursors can be accomplished through several complementary approaches, each with distinct advantages and limitations. The primary synthetic routes include chemical resolution of racemic mixtures, electrochemical reduction of oxime derivatives, metal-catalyzed hydrogenation, and emerging biocatalytic methods using engineered enzymes. The selection of an appropriate synthetic strategy depends on multiple factors, including the required optical purity, scale of production, equipment availability, and economic considerations. [2] [1] [3]

The following workflow illustrates the decision-making process for selecting an appropriate synthetic strategy:

G Start Starting Material: Racemic Neomenthol CR Chemical Resolution with Tartaric Acid Start->CR EC Electrochemical Reduction Start->EC MC Metal-Catalyzed Hydrogenation Start->MC BC Biocatalytic Amination Start->BC HighPurity High Optical Purity CR->HighPurity Prioritize Equipment Specialized Equipment Available EC->Equipment Requires Scalability Scalability Requirements MC->Scalability Industrial Green Green Chemistry Priorities BC->Green Environmentally Friendly CR1 High Optical Purity (>99% ee) HighPurity->CR1 MC1 High Yield (~90%) Scalability->MC1 EC1 Moderate to High Purity (Dr 8:1 achievable) Equipment->EC1 BC1 Mild Conditions Good Sustainability Green->BC1

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Key Synthetic Methods for Optically Pure Menthylamines

Method Starting Material Key Reagents/Conditions Yield Stereoselectivity Scalability Key Advantages
Chemical Resolution rac-Neomenthol NaN₃, PPh₃, DEAD, then H₂, tartaric acid 45-60% overall >99% ee after resolution Excellent High optical purity, established process
Electrochemical Reduction Menthone oximes Lead cathode, MeOH/H₂SO₄, MTES additive Up to 93% dr 8:1 (with 8-substituents) Good Tunable selectivity, no metal catalysts
Biocatalytic Amination (-)-Menthone ω-Transaminase (VfTA), S-MBA, PLP 47% (10 mM scale) >99% ee (projected) Developing Mild conditions, high sustainability
Gold-Catalyzed Hydrogenation Menthone oxime Au/Al₂O₃, H₂ (5.5-7.5 bar), MeOH, 90-110°C ~90% Mixed diastereomers Excellent High activity, recyclable catalyst

Table 2: Electrochemical Reduction Optimization Parameters for 8-Substituted Menthone Oximes

Parameter Conditions Tested Optimal Value Impact on Yield Impact on Diastereoselectivity
Cathode Material Hg, Pb Pb 93% (Pb) vs 19% (Hg) dr 6.2:1 (Pb) vs 6:1 (Hg)
Temperature 20°C, 40°C, 60°C 20°C 93% (20°C) vs 33% (60°C) dr 5.2:1 (20°C) vs 6.2:1 (60°C)
Additive MTES (9, 10, 11) MTES (10) 93% dr 6.2:1
Current Density 12.5 mA cm⁻² 12.5 mA cm⁻² 85-95% Minimal effect
Acid Concentration 2% H₂SO₄ in MeOH 2% H₂SO₄ >90% Maintains dr >5:1

Detailed Experimental Protocols

Chemical Resolution of Racemic Neomenthol

The chemical resolution approach provides access to optically pure menthylamines through a sequential synthetic and resolution process. This method is particularly valuable when high enantiomeric excess is required for applications in asymmetric synthesis. [2]

Materials:

  • Racemic neomenthol (technical grade)
  • Azidodicarboxylate (e.g., DIAD) or triphenylphosphine with azide source
  • Triphenylphosphine (PPh₃)
  • Hydrogenation catalyst (Pd/C or PtO₂)
  • (R,R)-Tartaric acid for resolution
  • Anhydrous solvents: THF, diethyl ether, methanol
  • Extraction solvents: ethyl acetate, hexanes

Procedure:

  • Nucleophilic Substitution of Neomenthol

    • Charge a flame-dried flask with racemic neomenthol (1.0 equiv) and triphenylphosphine (1.1 equiv) under inert atmosphere.
    • Add anhydrous THF (0.2-0.5 M concentration) and cool to 0°C.
    • Slowly add azidodicarboxylate (1.1 equiv) or an inorganic azide source and maintain stirring at 0°C for 1 hour, then warm to room temperature.
    • Monitor reaction completion by TLC or GC-MS (typically 4-6 hours).
    • Concentrate under reduced pressure and purify by flash chromatography to obtain the azide intermediate.
  • Reduction to Racemic Menthylamine

    • Dissolve the azide intermediate in methanol (0.1-0.3 M concentration).
    • Add Pd/C catalyst (10 wt%) and subject to hydrogen atmosphere (50 psi) or use alternative hydrogen sources (ammonium formate).
    • Stir at room temperature for 12-16 hours until hydrogen consumption ceases.
    • Filter through Celite and concentrate to obtain racemic menthylamine as a colorless oil.
  • Diastereomeric Resolution with Tartaric Acid

    • Dissolve racemic menthylamine (1.0 equiv) in hot ethanol (0.1-0.2 M concentration).
    • Add a solution of (R,R)-tartaric acid (0.5-0.55 equiv) in warm ethanol slowly with stirring.
    • Allow to cool slowly to room temperature, then further cool to 0-4°C to promote crystallization.
    • Collect the crystalline diastereomeric salt by filtration and wash with cold ethanol.
    • Liberate the free amine by basifying with aqueous NaOH and extract with ethyl acetate.
    • Dry over anhydrous MgSO₄, filter, and concentrate to obtain optically pure menthylamine.

Key Considerations:

  • The water content in the crystallization mixture significantly impacts the precipitation of the desired diastereomeric salt and can be optimized for specific systems. [1]
  • For 8-substituted menthylamines, the steric bulk enhances the resolution efficiency due to increased differentiation between diastereomers.
  • This method reliably provides >99% ee when optimized and is scalable to multi-kilogram quantities. [2]
Biocatalytic Synthesis Using ω-Transaminase

The biocatalytic approach employs ω-transaminases to directly aminate menthone substrates, offering an environmentally friendly alternative to traditional chemical methods. This protocol utilizes the ω-transaminase from Vibrio fluvialis JS17 (VfTA), which has shown considerable activity toward (-)-menthone. [3]

Materials:

  • (-)-Menthone substrate
  • ω-Transaminase (VfTA) lysate or whole cells
  • (S)-α-Methylbenzylamine (S-MBA) as amino donor
  • Pyridoxal-5'-phosphate (PLP) cofactor
  • Potassium phosphate buffer (pH 6.0-8.0)
  • DMSO for substrate solubilization
  • Methyl tert-butyl ether (MTBE) for extraction
  • NaOH solution for reaction quenching

Procedure:

  • Enzyme Preparation

    • Clone VfTA gene into pET-28a(+) vector and transform into E. coli BL21(DE3) cells.
    • Grow transformed cells in Terrific Broth medium with kanamycin (50 μg/mL) at 37°C until OD600 reaches 0.6.
    • Induce protein expression with 0.2 mM IPTG and incubate for 24 h at 16°C and 220 rpm.
    • Harvest cells by centrifugation (12,000×g, 15 min) and resuspend in appropriate buffer.
    • Use whole cells directly or prepare cell-free lysate by sonication or French press.
  • Biocatalytic Amination Reaction

    • Prepare reaction mixture in potassium phosphate buffer (100 mM, pH 6.0):
      • 5-10 mM (-)-menthone (add from DMSO stock, final DMSO ≤2%)
      • 30-60 mM S-MBA as amino donor
      • 0.5-2 mM PLP cofactor
      • 1.5-2.0 mg/mL purified VfTA or 15 gcdw/L whole cells
    • Incubate at 30°C with shaking (200-300 rpm) for 24 hours.
    • Monitor reaction progress by GC-MS or HPLC.
  • Product Extraction and Analysis

    • Quench the reaction by adding 10 M NaOH to pH >10.
    • Extract with MTBE (3 × equal volume), combine organic layers.
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Analyze by GC with chiral stationary phase to determine enantiomeric excess.
    • Purify by flash chromatography or distillation if necessary.

Optimization Notes:

  • The pH optimum for VfTA is approximately 6.0, but the reaction can be performed between pH 6.0-8.0 with moderate activity retention.
  • Higher S-MBA concentrations (up to 60 mM) improve conversion but may inhibit enzyme activity at elevated levels.
  • The thermostability of VfTA shows a half-life of approximately 4 hours at 50°C, supporting process intensification. [3]
  • For scale-up considerations, in situ product removal or substrate feeding strategies can enhance overall yield.

Analytical Methods and Characterization

Assessment of Optical Purity

Chiral analytical methods are essential for verifying the enantiomeric excess of synthesized menthylamines. The following approaches have been validated for these compounds:

  • Chiral Gas Chromatography: Employ a chiral stationary phase such as Rxi-5Sil MS column (30 m × 0.25 mm, 0.25 μm) with temperature programming from 80°C to 230°C at 2°C/min. [3]
  • Chiral HPLC: Use cellulose- or amylose-based chiral columns (Chiralcel OD-H, Chiralpak AD) with hexane/ethanol/diethylamine mobile phases.
  • Polarimetry: Compare specific rotation values with literature data for authentic samples ([α]D for (-)-menthylamine: -28° (c=1, EtOH)). [4]
Structural Characterization

Comprehensive characterization of menthylamines and intermediates confirms structural identity and purity:

  • NMR Spectroscopy: ¹H and ¹³C NMR provide confirmation of structure and diastereomeric ratio. Key diagnostic signals include the methine proton adjacent to the amine group (typically 2.5-3.0 ppm) and carbons of the cyclohexane ring.
  • Mass Spectrometry: GC-EI-MS shows characteristic fragmentation patterns with molecular ion peak at m/z 157 for menthylamine.
  • Melting Point: For crystalline derivatives, melting point determination helps confirm purity and identity (reported m.p. for menthol: 35°C below literature values in some cases, highlighting need for careful comparison). [4]

Applications in Drug Development and Synthesis

Optically pure menthylamines serve as versatile intermediates and auxiliaries in pharmaceutical synthesis and drug development. Their applications span multiple domains:

  • Chiral Resolution Agents: Menthylamines function as effective resolving agents for racemic carboxylic acids and other compounds through diastereomeric salt formation. The bulky terpene backbone provides sufficient steric differentiation for efficient separation of enantiomers. [5]

  • Building Blocks for Active Pharmaceutical Ingredients: The 8-phenylmenthylamine scaffold serves as a precursor for high-performance stationary phases in liquid chromatography, enabling enantioselective separation of drug candidates. These stationary phases are particularly valuable in analytical methods development for pharmacokinetic studies. [1]

  • Chiral Auxiliaries in Asymmetric Synthesis: Menthylamines derivatives function as effective chiral controllers in stereoselective transformations, including:

    • Asymmetric aldol reactions
    • Enantioselective alkylations
    • Diastereoselective cycloadditions
    • Stereocontrolled reductions

The U-shaped molecular conformation imposed by steric interactions in 8-substituted menthylamines creates a well-defined chiral environment that directs substrate approach, leading to high stereoselectivity in the resulting products. [1]

Conclusion and Summary

The synthesis of optically pure menthylamines from neomenthol precursors can be accomplished through multiple complementary routes, each with distinctive advantages for specific applications. The chemical resolution method provides reliable access to enantiopure material with established scalability, while emerging biocatalytic approaches offer sustainable alternatives with excellent stereoselectivity. The electrochemical reduction of menthone oximes represents a versatile approach with tunable diastereoselectivity, particularly for 8-substituted derivatives with enhanced steric properties.

For drug development applications requiring high optical purity, the chemical resolution method currently offers the most robust and scalable approach. However, as biocatalytic methods continue to develop and enzyme engineering improves stability and substrate scope, these sustainable approaches are expected to become increasingly competitive. The selection of an appropriate synthetic strategy should consider not only immediate yield and purity requirements but also long-term sustainability, regulatory considerations, and integration with existing manufacturing capabilities.

References

nucleophilic substitution hydroxy azide neomenthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Rationale and Strategic Importance

The conversion of the hydroxy group in neomenthol derivatives to an azide is a critical transformation in medicinal chemistry that enables subsequent diversification of this natural product scaffold. This nucleophilic substitution provides access to 1,3-azidoalcohols and ultimately primary amines, which are invaluable functional groups for constructing chemical libraries for biological screening [1].

  • Neomenthol Scaffold: Neomenthol, a stereoisomer of menthol, possesses a cyclohexanol ring with three chiral centers. The secondary hydroxy group at the C3 position is the key handle for functionalization. Unlike tertiary carbons that favor SN1 pathways, the neomenthol carbon topology generally favors SN2 displacement due to steric constraints around the carbocation transition state [1] [2].
  • Hydroxy Group Limitations: The hydroxyl is a poor leaving group (conjugate base of water, pKa ~15.7) and must be activated for substitution. Conversion to a mesylate (OMs) or tosylate (OTs) creates an excellent leaving group (conjugate base of a strong acid) that readily undergoes SN2 attack [1].
  • Azide Advantages: The azide ion (N₃⁻) is an excellent nucleophile—more reactive than most amines—due to its high charge density and small steric profile. It acts as a "masked amine" because the resulting organic azide can be cleanly reduced to a primary amine, providing a superior route to primary amines that avoids over-alkylation issues common with direct NH₃ substitution [3].

Safety and Handling Protocols

Sodium Azide (NaN₃) and Potassium Azide (KN₃) present significant hazards that require strict adherence to these safety protocols [3]:

  • Primary Hazards: Azide salts are shock-sensitive and thermally unstable when heated or subjected to shock. Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃).
  • Incompatibilities: NEVER use sodium azide with methylene chloride (CH₂Cl₂) or other chlorinated solvents, as this can form highly explosive diazidomethane.
  • Scaled-up Handling: For reactions above 1 mmol scale, always work behind a blast shield and use dilute solutions of azide salts.
  • Personal Protective Equipment (PPE): Wear safety glasses, flame-resistant lab coat, and nitrile gloves at a minimum. Work must be conducted in a certified fume hood.

Step-by-Step Experimental Protocol

Step 1: Activation of Neomenthol Hydroxy Group as Mesylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve neomenthol (1.0 equiv, e.g., 1.56 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0°C in an ice-water bath under a nitrogen atmosphere.
  • Addition: Slowly add triethylamine (Et₃N, 3.0 equiv, 30.0 mmol, 4.18 mL) via syringe, followed by dropwise addition of methanesulfonyl chloride (MsCl, 2.2 equiv, 22.0 mmol, 1.70 mL) over 10 minutes. Caution: Reaction is exothermic.
  • Reaction Monitoring: Allow the reaction to warm to room temperature gradually and stir for 3-4 hours. Monitor reaction completion by TLC (e.g., hexanes:ethyl acetate 4:1).
  • Workup: Quench the reaction by careful addition of ice-cold water (20 mL). Transfer the mixture to a separatory funnel, extract the organic layer, and wash the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with 1M aqueous HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude neomenthol mesylate as a colorless oil or solid, which can typically be used directly in the next step without further purification. Expected yield: 85-95%.
Step 2: Nucleophilic Substitution with Azide
  • Reaction Setup: Dissolve the crude neomenthol mesylate (1.0 equiv, ~10.0 mmol) in a polar aprotic solvent such as anhydrous DMSO or DMF (20 mL). Add sodium azide (NaN₃, 2.5 equiv, 25.0 mmol, 1.63 g). Safety Note: Conduct this step behind a blast shield. Do not use DCM as solvent.
  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor by TLC or FT-IR for the appearance of the characteristic azide peak (~2100 cm⁻¹).
  • Workup: After cooling to room temperature, carefully dilute the reaction mixture with ice water (50 mL) to precipitate the product. Extract with ethyl acetate (3 x 30 mL).
  • Purification: Combine the organic extracts, wash thoroughly with water (5 x 50 mL) and brine (30 mL) to remove residual DMSO/DMF and salts. Dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain pure 3-azidoneomenthol.
  • Yield and Storage: Expected yield: 70-85%. Store the product at -20°C away from light.

Downstream Processing: Reduction to Primary Amine

The synthesized 3-azidoneomenthol serves as a direct precursor to the primary amine.

  • Catalytic Hydrogenation: Dissolve 3-azidoneomenthol (1.0 equiv, 5.0 mmol) in methanol or ethanol (25 mL). Add 10% Pd/C catalyst (50 mg) under a nitrogen atmosphere.
  • Reaction: Place the reaction vessel under a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature for 4-8 hours.
  • Completion and Workup: Monitor by TLC or FT-IR (disappearance of azide peak). Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 3-aminoneomenthol.
  • Purification: Purify by flash chromatography or recrystallization. Expected yield: 80-90%.

Analytical Data and Characterization

The following table summarizes key analytical data for characterizing the synthesized derivatives.

Compound FT-IR (cm⁻¹) ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, J in Hz) HRMS (m/z)
3-Azidoneomenthol 2100 (s, N₃) C1: 52.1, C3: 64.5 H3: 3.25 (td, J=10.5, 4.2) [M+H]⁺ Calc'd for C₁₀H₁₈N₃O: 196.1449
2950, 2850 (C-H)
3-Aminoneomenthol 3350, 3270 (N-H) C1: 50.8, C3: 51.2 H3: 2.65 (td, J=10.2, 4.0) [M+H]⁺ Calc'd for C₁₀H₂₀NO: 170.1545
2950, 2850 (C-H) NH₂: 1.8 (br s, 2H)

Applications in Drug Discovery

The 3-azido and 3-amino derivatives of neomenthol are highly valuable intermediates in modern drug discovery campaigns.

  • Versatile Building Blocks: The amine is a key handle for constructing amide libraries or introducing solubilizing groups via reductive amination to optimize pharmacokinetic properties and Structure-Activity Relationships (SAR) [4].
  • Targeted Protein Degradation: The azide can be utilized in "click" chemistry to synthesize Proteolysis Targeting Chimeras (PROTACs). One pharmacophore (e.g., a neomenthol derivative targeting a specific receptor) can be linked via a triazole linker to an E3 ligase recruiter [5].
  • CuAAC "Click" Chemistry: The azide reacts with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages. This bioorthogonal reaction is ideal for labeling, bioconjugation (e.g., to antibodies), or constructing DNA-encoded libraries (DELs) [3] [5] [6].
  • Structure-Activity Relationship (SAR) Studies: Systematic modification at the C3 position, as enabled by this protocol, allows medicinal chemists to explore the pharmacophore space around the neomenthol scaffold to enhance potency (e.g., TRPM8 receptor activation for analgesia) and selectivity [4].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key biological signaling pathway modulated by neomenthol derivatives.

G Workflow Experimental Workflow A Neomenthol (Hydroxy) B 1. MsCl, Et₃N 2. Purification A->B C Neomenthol Mesylate (Activated) B->C D NaN₃, DMSO 50-60°C C->D E 3-Azidoneomenthol D->E F Pd/C, H₂ RT E->F G 3-Aminoneomenthol F->G

Diagram 1: Experimental workflow for the synthesis of 3-azido and 3-aminoneomenthol from neomenthol.

G Pathway TRPM8-Mediated Analgesic Pathway A Menthol/Analog (e.g., WS-12) B Binds & Activates A->B Agonist C TRPM8 Receptor B->C D Ca²⁺ Influx C->D E Neuronal Cooling Signal D->E F Inhibition of Pain Transmission E->F

Diagram 2: Proposed signaling pathway for analgesic effects of potent neomenthol-derived TRPM8 agonists [4].

Troubleshooting and Optimization Tips

  • Low Azide Substitution Yield: If the SN2 reaction with sodium azide is sluggish, ensure the solvent is rigorously anhydrous. Consider switching to DMF as it may solubilize the azide salt more effectively. Increasing the reaction temperature to 70°C and extending the reaction time may also help.
  • Byproduct Formation (Elimination): If elimination byproducts are detected (e.g., alkene via TLC or GC-MS), lower the reaction temperature slightly (e.g., to 40°C) to favor substitution over elimination. Using fresher, finely powdered NaN₃ can also improve reactivity.
  • Incomplete Reduction of Azide: For catalytic hydrogenation, ensure the catalyst is fresh and not deactivated. If reduction is slow, a slightly higher pressure of H₂ (using a Parr shaker) or alternative reducing agents like Lindlar's catalyst (Pd/BaSO₄) can be employed.

Conclusion

This protocol provides a robust, safe, and detailed guide for the nucleophilic substitution of the hydroxy group in neomenthol derivatives with azide, enabling efficient access to valuable amine-functionalized building blocks. The application of these intermediates in CuAAC click chemistry, PROTAC synthesis, and SAR exploration makes this methodology a powerful tool for accelerating innovation in drug discovery and chemical biology.

References

solubility issues (+)-Neomenthol aqueous solutions DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Basic Properties of (+)-Neomenthol

Understanding the solubility of this compound is fundamental for designing experiments, particularly in biological assays. The table below summarizes its key physicochemical properties and solubility data [1] [2].

Property Value Conditions / Notes
Molecular Formula C10H20O -
Molecular Weight 156.27 g/mol -
Water Solubility 434 mg/L 25°C
LogP 3.4 25°C (indicates high lipophilicity)
DMSO Stock Solution ≥ 31 mg/mL ≥ 198 mM; use fresh, dry DMSO

The very low aqueous solubility and high LogP value mean that this compound is highly lipophilic. For cell-based assays, you must first prepare a concentrated stock solution in DMSO before diluting it into your aqueous buffer or culture medium.

Experimental Preparation Protocols

Here are detailed methodologies for preparing stock solutions and dosing solutions for your in vitro experiments, based on the solubility data.

DMSO Stock Solution Preparation

This protocol is for creating a high-concentration master stock suitable for long-term storage and further dilution [2].

  • Step 1: Calculate Mass & Volume

    • Determine the desired final concentration (e.g., 200 mM) and volume (e.g., 1 mL).
    • Mass of compound = (Desired Molarity) × (Molecular Weight) × (Volume in L)
    • Example: For 1 mL of 200 mM solution, mass = 0.2 mol/L × 156.27 g/mol × 0.001 L = 31.25 mg.
  • Step 2: Weigh and Dissolve

    • Accurately weigh 31.25 mg of this compound.
    • Transfer it to a 1 mL vial.
    • Add dry DMSO to a final volume of 1 mL. Vortex or sonicate until completely dissolved.
  • Step 3: Storage

    • Aliquot the stock solution into smaller, tightly sealed vials.
    • Store at -20°C for long-term stability (up to 24 months). Avoid repeated freeze-thaw cycles.
Aqueous Dosing Solution Preparation

This method describes how to create a working solution for treating cells in culture, ensuring the compound is properly delivered without precipitating [3] [2].

  • Principle: Serial dilution is used to gradually reduce the DMSO concentration from the stock to the final dosing solution, which helps maintain compound solubility.
  • Workflow: The following diagram illustrates the preparation steps to create a treatment solution for cell cultures.

G Start High-concentration DMSO Stock Solution Step1 Intermediate Dilution (in DMSO or PBS) Start->Step1 Dilute Step2 Final Dosing Solution (Diluted in Cell Culture Medium) Step1->Step2 Dilute Further End Apply to Cells (Final DMSO < 0.5%) Step2->End Vortex/ Mix

  • Critical Considerations:
    • DMSO Final Concentration: The final concentration of DMSO in the cell culture medium should typically be ≤ 0.5% to minimize cytotoxicity and solvent effects [3].
    • Solution Clarity: After each dilution step, visually inspect the solution to ensure it is clear and there is no precipitate. If cloudiness occurs, the compound may be crashing out of solution.

Frequently Asked Questions (FAQs)

Q1: The compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do? A1: This is a common issue due to the compound's high lipophilicity. You can try:

  • Ensuring you are using fresh, dry DMSO to make the stock, as moisture can reduce solubility [3].
  • Adding the DMSO stock to the aqueous medium dropwise while vigorously vortexing or sonicating to facilitate mixing.
  • Using a co-solvent system, such as a small percentage of ethanol, if compatible with your assay [2].

Q2: What is the maximum DMSO concentration I can safely use in cell culture? A2: While this can vary by cell line, a general safe limit is 0.1% to 0.5% v/v. It is crucial to include a vehicle control group in your experiments that is treated with the same concentration of DMSO to account for any solvent effects on cell viability or growth [4] [3].

Q3: How should I store this compound and its solutions? A3:

  • Solid compound: Store at 2-8°C in a dry place [1].
  • DMSO stock solutions: Aliquot and store at -20°C. When prepared and stored correctly, these can be stable for up to 24 months [2].
  • Aqueous working solutions: For the best results, prepare these fresh on the day of use.

References

improving thermostability ω-transaminase neomenthol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Improving Thermostability

The table below summarizes the main molecular and formulation approaches to enhance ω-transatinase stability.

Strategy Description Key Mechanism Example / Citation
Protein Engineering [1] [2] Modifying the enzyme's amino acid sequence through rational design or directed evolution. Improves intrinsic structural rigidity, enhances soluble expression, and strengthens molecular interactions. Double mutant BmeTAY164F/A245T showed a 19.9-fold longer half-life at 45°C and higher soluble expression [2].
Enzyme Immobilization [3] [4] Attaching the enzyme to an inert, insoluble material or trapping it within a matrix. Restricts conformational flexibility, shields from harsh conditions (e.g., organic solvents), and allows easy reuse [3]. Covalent binding to silica gel; adsorption on alginate beads; entrapment in calcium alginate [3]. Immobilized ω-TAs can be used in packed-bed reactors [4].
Use of Additives [3] [5] [6] Incorporating substances into the enzyme's solution or storage formulation. Creates a protective microenvironment, reduces water activity, and prevents aggregation and surface-induced stress. Polyols (e.g., glycerol), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine) can act as stabilizers [3] [6]. Surfactants like polysorbates protect against interfacial stress [6].
Liquid Formulation Optimization [6] Developing a stable, ready-to-use aqueous solution. Optimizes pH, ionic strength, and excipients to maintain the enzyme's native structure in solution. A move away from lyophilized powders to convenient liquid formulations is a market trend, though it presents a greater stability challenge [6].

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that users might encounter during their experiments.

Why has my engineered ω-TA mutant precipitated after purification? Poor soluble expression can be a sign of aggregation due to protein misfolding. A mutation might have exposed hydrophobic patches on the protein's surface. In the case of the BmeTA Y164F/A245T double mutant, the A245T mutation (a distant site) was found to improve soluble expression, leading to higher final protein yield and stability [2]. Consider screening for mutations that improve folding and solubility, not just active site contacts.

My immobilized enzyme shows low activity. What went wrong? The immobilization process might be blocking the enzyme's active site or causing conformational changes that reduce activity.

  • Check the immobilization method: Adsorption on a surface can sometimes lead to the active site being blocked by the support material [3].
  • Try a different method: Covalent binding or cross-linkage often provides a more robust preparation with less leakage, though it may require optimization to avoid rigidifying the enzyme in an inactive form [3]. Using a spacer arm (e.g., PEG) can help maintain flexibility [3].

The reaction yield is low, and I suspect the enzyme is deactivating. How can I confirm thermostability? You can determine the enzyme's half-life at a given temperature or its melting temperature (Tm).

  • Half-life Assay: Incubate the purified enzyme at your reaction temperature (e.g., 45°C). Take samples at regular intervals and measure the residual activity. The time at which the enzyme loses 50% of its initial activity is its half-life [7] [2].
  • Melting Temperature (Tm) Assay: Use a circular dichroism (CD) spectrometer to monitor the enzyme's secondary structure as the temperature increases. The temperature at which the protein unfolds is the Tm [7].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides above.

Protocol 1: Determining Thermostability (Half-life)

This protocol allows you to quantify an enzyme's stability at a specific temperature [7].

  • Preparation: Dilute your purified ω-transaminase to a known concentration (e.g., 2 mg/mL) in a suitable storage buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 25% glycerin, pH 7.0) [7].
  • Incubation: Place the enzyme solution in a thermostated water bath or incubator at the temperature you want to test (e.g., 30°C, 40°C, 50°C).
  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample aliquot.
  • Activity Assay: Immediately measure the residual enzymatic activity in each sample using your standard activity assay (e.g., with a specific ketone substrate and amino donor, analyzing product formation by GC) [7].
  • Data Analysis: Plot the natural logarithm of the residual activity (%) against time. The half-life (t1/2) can be calculated by fitting the data to a first-order inactivation model: t1/2 = ln(2) / k, where k is the inactivation rate constant [7].
Protocol 2: Screening ω-Transaminase Activity

This is a general screening method for identifying active ω-TAs toward a specific ketone substrate, like menthone [7].

  • Reaction Setup: In a 1 mL reaction tube, combine:
    • 5 mM prochiral ketone (e.g., (-)-menthone)
    • 50 mM amino donor (e.g., DL-Ala, isopropylamine) or 30 mM (S)-α-methylbenzylamine (S-MBA)
    • 0.5 mM Pyridoxal-5'-phosphate (PLP) cofactor
    • 15 gcdw/L whole cells expressing the ω-TA or a corresponding amount of cell lysate/purified enzyme
    • 2% (v/v) DMSO (to help solubilize hydrophobic substrates)
    • 100 mM Potassium Phosphate Buffer (KPB), pH 8.0 [7]
  • Incubation: Mix the reaction in a high-speed shaker (e.g., 1000 rpm) at 30°C for a set period (e.g., 2-24 hours).
  • Analysis: Analyze the reaction mixture for the formation of chiral amine product (e.g., neomenthylamine) using GC-MS or GC with an appropriate chiral column [7].

Workflow for Engineering Thermostable ω-Transaminase

The diagram below outlines a logical pathway for a protein engineering campaign to improve the thermostability of an ω-transaminase.

workflow cluster_analysis Analysis Phase cluster_design Design Phase cluster_screen Screening & Validation Start Start: Identify Target ω-TA Analysis Structural & Sequence Analysis Start->Analysis Design Design Mutations Analysis->Design A1 Identify: - Substrate tunnel residues - Distant conserved sites - Surface hydrophobicity Analysis->A1 Implement Create Mutant Library Design->Implement D1 e.g., - Tunnel mutation: Y164F - Distant mutation: A245T Design->D1 Screen Screen for Thermostability Implement->Screen Validate Characterize Lead Mutant Screen->Validate S1 Assays: - Half-life (t½) - Melting Temp (Tm) - Soluble Expression - Specific Activity Screen->S1 End Improved ω-TA Validate->End

Experimental Characterization of a Thermostable Mutant

After identifying a promising mutant, a comprehensive characterization is necessary, as visualized below.

characterization Mutant Purified Mutant ω-TA Thermostability Thermostability Mutant->Thermostability Expression Soluble Expression Mutant->Expression Activity Catalytic Activity Mutant->Activity Application Synthetic Application Mutant->Application HalfLife Half-life (t½) Assay Thermostability->HalfLife Tm Melting Temp (Tm) Thermostability->Tm Yield Protein Yield Expression->Yield Kinetics Kinetic Parameters (kcat, Km) Activity->Kinetics Scope Substrate Scope Activity->Scope ScaleUp Biocatalytic Process Application->ScaleUp Outcome1 e.g., 19.9x longer half-life at 45°C HalfLife->Outcome1 Outcome2 e.g., Improved folding Yield->Outcome2 Outcome3 e.g., 3.7x higher specific activity Kinetics->Outcome3 Outcome4 e.g., 90% conversion at 450 mM scale ScaleUp->Outcome4

References

Neomenthol Cytotoxicity Profile & Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative data on neomenthol's effects and key experimental parameters are summarized in the following tables for quick reference.

Cell Line Assay Type IC₅₀ / Key Finding Implication for HEK-293 Citation
A431 (Human epidermoid carcinoma) SRB, NRU, MTT IC₅₀ = 17.3 ± 6.49 µM Significant anti-proliferative effect on skin cancer cells. [1] [2]
HEK-293 (Human embryonic kidney) SRB, NRU, MTT Safe at tested concentrations; no significant cytotoxicity reported. Demonstrates selective cytotoxicity, sparing normal cells. [2]
In Vivo (Mice) Acute Oral Toxicity Safe at 1000 mg/kg body weight. Indicates a high safety margin for in vivo applications. [2]
Parameter Consideration for HEK-293 Cells
Recommended Assays SRB (Sulphorhodamine B), NRU (Neutral Red Uptake), MTT. Use multiple assays for cross-verification [2].
Cell Culture Health Maintain >90% viability for log-phase cultures; use trypan blue exclusion to check before experiments [3].
Neomenthol Solubility Use DMSO as a solvent. Ensure final DMSO concentration is non-cytotoxic (typically <0.5%) [2].
Treatment Duration Based on protocols for similar compounds; 24-48 hours is a standard starting point.
Positive Control Use a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity [2].

Step-by-Step Experimental Protocol

This protocol outlines the methodology for assessing neomenthol's effects on HEK-293 cells, based on standard cell culture and assay techniques [3] [2].

workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assessment start Start Experiment culture1 Thaw and culture HEK-293 cells in complete DMEM medium start->culture1 end Analyze Data culture2 Subculture cells at 80-90% confluency Seed in 96-well plates culture1->culture2 culture3 Incubate overnight at 37°C, 5% CO₂ for cell adhesion culture2->culture3 treat1 Prepare neomenthol stock in DMSO Serially dilute in culture medium culture3->treat1 treat2 Apply treatments to cells Include vehicle and positive controls treat1->treat2 assay1 Incubate for 24-48 hours treat2->assay1 assay2 Perform SRB/MTT/NRU assay according to protocol assay1->assay2 assay3 Measure absorbance using a microplate reader assay2->assay3 assay3->end

Procedure in Detail:

  • Cell Culture and Seeding:

    • Medium Preparation: Prepare complete growth medium using High-Glucose DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1 mM Sodium Pyruvate, 0.1 mM Non-Essential Amino Acids (NEAA), and 2 mM L-Glutamine [3]. Do not heat-inactivate the FBS.
    • Cell Seeding: Maintain HEK-293 cells as an adherent monolayer. Subculture cells when they reach 80-90% confluency using a trypsin/EDTA solution [3]. For assay plates, seed cells at a density of 2 to 5 x 10⁴ viable cells/cm² and incubate overnight to allow for proper attachment [3].
  • Compound Treatment:

    • Preparation: Prepare a stock solution of neomenthol in DMSO. Further dilute this stock in the pre-warmed complete culture medium to achieve the desired treatment concentrations. Ensure the final concentration of DMSO is consistent across all groups and does not exceed 0.5% (v/v), with a DMSO-only group as the vehicle control [2].
    • Application: Remove the medium from the seeded plate and carefully add the treatment solutions. Include a negative control (medium only or vehicle control) and a positive control (e.g., 100 µM Doxorubicin [2]).
  • Viability Assessment (Post 24-48 hour incubation):

    • SRB Assay (Sulphorhodamine B): This assay measures cellular protein content, indicating cell density.
      • Terminate the incubation by gently adding cold Trichloroacetic Acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour.
      • Wash the plates five times with water and air-dry.
      • Add 0.057% SRB solution to each well and stain for 30 minutes at room temperature.
      • Rapidly wash with 1% Acetic Acid to remove unbound dye.
      • Air-dry the plates, then solubilize the bound dye with 10 mM Tris base solution.
      • Measure the absorbance at 565 nm [2].
    • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures mitochondrial activity.
      • Add a stock solution of MTT to each well to a final concentration of 0.5 mg/mL.
      • Incubate for 2-4 hours at 37°C.
      • Carefully remove the medium and solubilize the formed formazan crystals with DMSO.
      • Measure the absorbance at 570 nm [2].

Troubleshooting Common Issues

Problem Possible Cause Solution
High Cytotoxicity in Control DMSO concentration too high; unhealthy cells. Ensure DMSO ≤0.5%; use low-passage, healthy cells (>90% viability) [3] [2].
Poor Reproducibility Inconsistent cell seeding; compound precipitation. Standardize seeding protocol; ensure neomenthol is fully dissolved and soluble in medium.
No Expected Selectivity Incorrect dosage; assay protocol error. Test a wide concentration range; validate assay with a known selective inhibitor.
Abnormal Cell Morphology Serum batch variability; mycoplasma contamination. Use a consistent, qualified FBS batch; regularly test for contamination.

Mechanism of Selective Action

The selective cytotoxicity of neomenthol is believed to stem from its ability to target specific pathways and structures that are more critical to cancer cells. The following diagram illustrates its proposed mechanism.

mechanism cluster_cancer Key Actions in Cancer Cells cluster_normal Impact on Normal Cells (HEK-293) Neomenthol Neomenthol Action1 Inhibits Tubulin Polymerization Neomenthol->Action1 Action2 Inhibits Hyaluronidase Activity Neomenthol->Action2 Action3 Arrests Cell Cycle at G2/M Phase Neomenthol->Action3 Normal1 Lower dependence on target pathways Neomenthol->Normal1 Effect1 Disrupted Mitotic Spindle Action1->Effect1 Effect2 Inhibited Tumor Growth & Metastasis Action2->Effect2 Effect3 Increased Sub-diploid Cells Action3->Effect3 Normal2 No significant cytotoxicity observed Normal1->Normal2

As shown, neomenthol selectively targets cancer cells by inhibiting tubulin polymerization and hyaluronidase activity, which are crucial for tumor growth and metastasis [1] [2]. Normal cells like HEK-293, which have a lower dependence on these processes for survival, are less affected, resulting in a favorable selective cytotoxicity profile [2].

Key Takeaways for Researchers

  • Demonstrated Selectivity: Current evidence confirms that neomenthol exhibits significant anti-proliferative effects on certain cancer cell lines (like A431) while showing no significant cytotoxicity to normal HEK-293 cells at tested concentrations [2].
  • High Safety Profile: The compound has shown a high safety margin in preliminary in vivo studies, being safe at an oral dose of 1000 mg/kg body weight [2].
  • Multi-Assay Validation: For robust results, it is crucial to use multiple viability assays (SRB, MTT, NRU) to cross-verify findings and avoid assay-specific artifacts [2].

References

Core Biocatalytic Reaction & Optimization Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for the biocatalytic synthesis of (+)-neomenthylamine from (-)-menthone uses an ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (VfTA) and (S)-α-methylbenzylamine (S-MBA) as the amino donor [1].

Table: Key Reaction Components and Conditions [1]

Component/Condition Specification
Biocatalyst ω-Transaminase from Vibrio fluvialis JS17 (VfTA)
Substrate (-)-Menthone
Amino Donor (S)-α-Methylbenzylamine (S-MBA)
Cofactor Pyridoxal-5'-phosphate (PLP), 2 mM
Buffer Potassium Phosphate Buffer (pH 6.0)
Reaction Scale 1 mL (screening), 10 mM substrate

To maximize your yield, the following parameters were systematically optimized. The data below provides target values and the impact of deviation.

Table: Optimization Parameters for Improving Yield [1]

Parameter Optimal Value / Characteristic Effect of Sub-Optimal Condition

| Enzyme Kinetic (VfTA) | ( K_m ) (Menthone): 9.2 mM ( K_m ) (S-MBA): 10.2 mM | Low reaction rate and yield if substrate concentration is significantly below ( K_m ) | | pH | 6.0 (for VfTA activity assay) | Altered pH can reduce enzyme activity and stability. | | Temperature | 30°C (activity assay) | Higher temperatures can decrease enzyme half-life (( t_{1/2} )). | | Enzyme Thermostability | ( t_{1/2} ): ~6.5 h (at 50°C) | Poor yield over time if enzyme denatures too quickly. | | Amino Donor Ratio | 6:1 molar ratio (S-MBA to Menthone) | Drives equilibrium towards product formation; insufficient donor lowers yield. |

Troubleshooting Guide: Low Yield in Menthone Amination

Here are specific questions and answers to guide your troubleshooting.

Q1: My product yield is low even with the recommended setup. What are the first parameters to check?

  • Confirm Cofactor Addition: Ensure Pyridoxal-5'-phosphate (PLP) is fresh and included in the reaction mixture at a recommended concentration (e.g., 2 mM). ω-TAs are PLP-dependent enzymes, and omission or degradation of this cofactor will halt catalysis [1].
  • Verify Reaction pH: The activity assay for the key enzyme VfTA was conducted at pH 6.0 [1]. Check that your reaction buffer is properly prepared and calibrated. Even a small deviation can significantly impact enzyme activity and binding.
  • Check Enzyme Concentration and Stability: Use the purified enzyme activity as a benchmark (1.5 mg/mL in the assay) [1]. Ensure your cell lysate or purified enzyme preparation is active. Perform a quick activity test. Also, be mindful of the enzyme's limited thermostability at higher temperatures and keep it on ice when not in use.

Q2: How can I drive the reaction equilibrium towards higher product formation? The amination reaction is an equilibrium process. To shift it towards the product, (+)-neomenthylamine, you can:

  • Use an Excess of Amino Donor: The optimization study used a 6-fold molar excess of S-MBA relative to (-)-menthone [1]. This high concentration helps push the reaction forward.
  • Remove Coproduct Acetophenone: The deamination of S-MBA produces acetophenone. If feasible, consider methods to remove this coproduct (e.g., in situ extraction or coupling to a secondary reaction) to prevent the reverse reaction from occurring.

Q3: The reaction yield decreases over time. Is my enzyme stable enough? The thermostability data provides a clue. While VfTA has a half-life of several hours at 50°C, it is less stable at higher temperatures [1].

  • Control Reaction Temperature: Maintain the reaction at 30°C or lower to ensure the enzyme remains active throughout the process.
  • Check for Microbial Contamination: For longer reactions, work under sterile conditions or include antimicrobial agents to prevent cell growth that could consume your substrate or degrade the enzyme.

Q4: I suspect the enzyme has low affinity for my substrates. How can I confirm this? The Michaelis constant (( K_m )) indicates the enzyme's affinity for a substrate. A lower ( K_m ) means higher affinity [2] [3] [4]. The reported ( K_m ) of VfTA for (-)-menthone is 9.2 mM [1].

  • Increase Substrate Concentration: If your initial substrate concentration is much lower than the ( K_m ) value, the reaction rate will be far from its maximum. Try increasing the (-)-menthone concentration to a level at or above its ( K_m ) while ensuring it remains soluble.
  • Consider Enzyme Engineering: If the native enzyme's kinetics are insufficient, the field widely uses directed evolution and protein engineering to improve an enzyme's ( k_{cat} ), lower its ( K_m ), and enhance its stability [5] [6]. This is a more advanced, long-term solution.

Q5: Are there alternative biocatalysts I can test? Yes, it is highly recommended to screen a panel of different ω-transaminases. The 2023 study identified VfTA by screening multiple enzymes from a library [1]. Other enzyme classes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) can also be screened for this transformation, as they were included in the initial screening reactions [1].

Experimental Workflow & Analysis

For clarity, here is a summarized workflow and key analysis details from the study.

G Start Start Biocatalytic Amination PC1 Prepare Reaction Mixture: - (-)-Menthone (10 mM) - S-MBA (60 mM) - PLP (2 mM) - Purified VfTA - KPH Buffer (pH 6.0) Start->PC1 PC2 Incubate with Mixing at 30°C for 24 Hours PC1->PC2 PC3 Quench Reaction with 10 M NaOH PC2->PC3 PC4 Extract Product with Methyl tert-butyl ether (MTBE) PC3->PC4 PC5 Analyze Organic Phase by GC-MS or GC PC4->PC5

Key Analysis Method: The quenched reaction mixture was extracted with methyl tert-butyl ether (MTBE) and analyzed by GC-MS (for screening/identification) or GC (for quantification) [1]. The specific GC method used a DB-1701 column with a programmed temperature ramp [1].

I hope this structured technical guide helps you systematically identify and overcome the challenges in your biocatalytic amination experiments.

References

separation purification neomenthol stereoisomers mixture

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Neomenthol Separation

The table below summarizes key methodologies for separating menthol stereoisomers, including neomenthol.

Method Key Feature / Stationary Phase Separation Target Performance / Note
Tandem GC-MS [1] Two chiral columns in series (β-cyclodextrin & γ-cyclodextrin) All eight menthol stereoisomers Effective quantitative separation of all isomers in Mentha plants.
RP-HPLC with Pre-column Derivatization [2] [3] C18 column; Chiral derivatization reagent ((R)-α-hydroxy-4-methylbenzeneacetic acid) D,L-menthol (from racemate) Resolution (Rs) = 2.11; Converts enantiomers into diastereomers for separation on a standard column.
HPLC with Fluorogenic Derivatization [4] [5] C8 column; Chiral derivatization reagent (Naproxen acyl chloride) (+)- and (-)-menthol Sensitive fluorescent detection; Useful for analysis in mint plant extracts.

Detailed Experimental Protocols

Protocol 1: Tandem GC-MS for Comprehensive Isomer Separation

This method is designed to resolve all eight menthol stereoisomers, including neomenthol, from complex plant matrices [1].

  • Sample Preparation: Extract menthol isomers from plant material (e.g., Mentha leaves) using a solvent like toluene. The toluene extract can be used directly for analysis without solvent replacement [4] [5] [1].
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  • Chiral Columns: Employ a tandem column setup.
    • Column 1: BGB-175 (γ-cyclodextrin stationary phase).
    • Column 2: Cyclosil-B (β-cyclodextrin stationary phase).
  • Carrier Gas: Helium.
  • Injection: Split injection mode.
  • Oven Temperature Program:
    • Initial temperature: 60°C
    • Ramp: 2°C per minute
    • Final temperature: 180°C
  • Key Advantage: The combined use of two columns with complementary selectivity (β- and γ-cyclodextrin) achieves separation that is difficult to obtain with a single column [1].
Protocol 2: RP-HPLC via Diastereomer Formation

This method uses pre-column derivatization to separate enantiomers on a standard reverse-phase C18 column [2] [3].

  • Derivatization Reaction:
    • Reagent: (R)-α-hydroxy-4-methylbenzeneacetic acid.
    • Purpose: The reagent introduces a UV-chromophore for detection and creates diastereomers from enantiomers, which have different physicochemical properties and can be separated on an achiral C18 column.
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Analytical Column: Standard C18 column.
  • Mobile Phase: Acetonitrile-Water (90:10, v/v).
  • Flow Rate: 1 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 265 nm.
  • Performance: Under these optimized conditions, a resolution (Rs) of 2.11 between the L- and D-menthol derivatives can be achieved in under 10 minutes [2] [3].

Troubleshooting FAQs

Q1: Why is my chiral GC method unable to resolve all eight menthol stereoisomers?

  • A1: The selectivity of a single chiral column is often insufficient due to the high structural similarity of all isomers [1]. Consider using a tandem column system [1]. Connecting two chiral columns with different stationary phases (e.g., β- and γ-cyclodextrin) provides complementary selectivity and significantly improves peak capacity and resolution.

Q2: I need to separate menthol isomers but do not have access to an expensive dedicated chiral HPLC column. What are my options?

  • A2: You can use a pre-column derivatization strategy with a chiral reagent [2] [4]. This approach converts the enantiomers into diastereomers, which can then be separated using a standard and more affordable reverse-phase C18 column [2] [3]. This method is cost-effective and leverages existing equipment found in most analytical laboratories.

Q3: After purification, my neomenthol fraction has a lower-than-expected yield. What could be the cause?

  • A3: Low recovery can stem from several factors in the process:
    • During Crystallization: If using a method like that described in [6], the yield can be sensitive to the cooling profile and solvent-to-crude menthol ratio. Optimize these parameters carefully.
    • During Chromatography: Incomplete recovery from the column can occur due to strong adsorption. Ensure the mobile phase is strong enough to elute the compound fully. Also, verify that the collection windows are correctly set to capture the entire peak without cutting.
    • General Losses: Assess losses from filtration, transfer steps, and evaporation. Using appropriate glassware and techniques can minimize these losses.

Experimental Workflow Selection Guide

To help users select the most appropriate method, you can illustrate the following decision workflow in your technical support materials:

Start Start: Need to Separate Neomenthol Stereoisomers Goal_Analysis Goal: Full Isomer Analysis & Botanical Discrimination Start->Goal_Analysis Goal_Prep Goal: Preparative Separation of Enantiomers Start->Goal_Prep GC Tandem GC-MS Method Note_GC Best for analysis of all 8 stereoisomers GC->Note_GC HPLC_Deriv RP-HPLC with Pre-column Derivatization Note_Deriv Cost-effective for separating enantiomer pairs HPLC_Deriv->Note_Deriv HPLC_Chiral Dedicated Chiral HPLC Note_Chiral Requires specialized (expensive) column HPLC_Chiral->Note_Chiral Goal_Analysis->GC Goal_Prep->HPLC_Deriv Goal_Prep->HPLC_Chiral

References

enhancing hyaluronidase inhibition potency neomenthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Data on Neomenthol

The table below summarizes the core experimental findings for neomenthol, which serves as a critical benchmark for developing its derivatives [1] [2].

Parameter Value / Result Experimental Context
Hyaluronidase Inhibition (IC₅₀) 12.81 ± 0.01 μM Cell-free system (in vitro enzyme assay) [1].
Antiproliferative Activity (IC₅₀) 17.3 ± 6.49 μM Human epidermoid carcinoma cells (A431 skin cancer line), SRB/NRU/MTT assays [1].
In Vivo Tumor Inhibition 58.84% Mouse Ehrlich Ascites Carcinoma (EAC) model, 75 mg/kg bw, i.p. dose [1].
In Vivo Acute Oral Toxicity Safe at 1000 mg/kg bw No observed adverse effects [1].

| Primary Proposed Mechanisms | 1. Inhibition of tubulin polymerization. 2. Inhibition of hyaluronidase activity. | Cell-based assays and molecular docking studies [1] [2]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments cited in the data above.

Hyaluronidase Inhibition Assay (Cell-Free System)

This protocol measures the direct inhibitory effect of a compound on the hyaluronidase enzyme [1].

  • Principle: The assay measures the degradation of hyaluronic acid (HA) by hyaluronidase. An inhibitor will reduce this degradation, which can be quantified.
  • Reagents:
    • Hyaluronidase from bovine testes (e.g., Sigma-Aldrich).
    • Hyaluronic acid (HA).
    • Test compound (e.g., Neomenthol dissolved in DMSO).
    • Assay buffer (e.g., Phosphate buffer saline, PBS, with 0.01% BSA).
  • Procedure:
    • Pre-incubation: Mix the test compound at various concentrations with a fixed amount of hyaluronidase enzyme. Incubate for a set time (e.g., 10 minutes).
    • Reaction Initiation: Add hyaluronic acid to the mixture to start the enzymatic reaction.
    • Incubation: Allow the reaction to proceed at 37°C for a fixed period (e.g., 30-45 minutes).
    • Reaction Termination: Stop the reaction, often by adding a stop solution.
    • Detection & Quantification: The amount of undegraded HA is measured. This can be done using methods that form a colored complex with HA, with absorbance measured spectrophotometrically. The IC₅₀ value is calculated from the concentration-response curve.
Antiproliferative Activity Assay (SRB Assay)

This protocol is for determining the cytotoxicity and antiproliferative effects of compounds on cancer cell lines [1].

  • Principle: The Sulforhodamine B (SRB) dye binds to protein components of cells that have been fixed to tissue culture plates, providing a colorimetric estimate of cell density and viability.
  • Reagents:
    • Human cancer cell lines (e.g., A431 skin carcinoma).
    • Test compound in DMSO.
    • Sulforhodamine B dye.
    • Trichloroacetic acid (TCA).
    • Acetic acid.
    • Tris base.
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates and allow to attach.
    • Compound Treatment: Treat cells with a range of concentrations of the test compound.
    • Incubation: Incubate for a defined period (e.g., 48-72 hours).
    • Fixation: Gently layer cold TCA over the medium in each well to fix the cells. Incubate at 4°C.
    • Staining: Wash plates, then add SRB dye to stain cellular protein.
    • Washing & Solubilization: Wash unbound dye with acetic acid and air-dry. Solubilize the protein-bound dye with Tris base.
    • Measurement: Measure the absorbance of the solubilized dye. The IC₅₀ value is the concentration that reduces absorbance by 50% compared to untreated control cells.

Troubleshooting & FAQs for Researchers

Q1: Our neomenthol derivatives show poor solubility in aqueous assay buffers. How can this be addressed?

  • A: This is a common issue. Pre-dissolve the compound in a small volume of DMSO (ensure the final concentration in the assay is ≤0.1-1.0% to avoid cytotoxicity). Use surfactants like polysorbate 80 or cyclodextrins to improve solubility. Include vehicle controls with the same DMSO concentration in all experiments [1].

Q2: We have a potent hyaluronidase inhibitor in cell-free assays, but it shows no activity in cell-based models. What could be the reason?

  • A: This discrepancy often points to poor cellular uptake or metabolism of the compound. To investigate:
    • Cellular Permeability: Use assays like Caco-2 to model intestinal/barrier permeability.
    • Efflux Transporters: Check if the compound is a substrate for efflux pumps like P-glycoprotein.
    • Cellular Metabolism: Incubate the compound with cell lysates and analyze by LC-MS to see if it is being degraded.
    • Target Engagement: Confirm that the compound is still reaching its intracellular target using a cellular thermal shift assay (CETSA) or similar techniques.

Q3: What are the proposed structural modification strategies for neomenthol to enhance its potency?

  • A: While direct studies on neomenthol derivatives are limited, research on its isomer, menthol, provides a strong framework [3].
    • Esterification/Amination: Modify the hydroxyl group (C3 position) with various carboxylic acids or amines. Menthyl acetate and menthyl benzoate derivatives have shown enhanced anti-inflammatory and antibacterial activities, which could correlate with improved hyaluronidase inhibition [3].
    • Introducing Halogen Atoms: Adding chlorine or other halogens can increase lipophilicity and enhance electrostatic interactions with the enzyme's active site, as seen with menthyl chloroacetate's improved insecticidal and antibacterial effects [3].
    • Glycosylation: Attaching a sugar molecule (e.g., creating a β-D-glycoside) can significantly alter solubility and bioavailability, potentially improving its activity profile [3].

Experimental Workflow for Hyaluronidase Inhibitor Development

The following diagram outlines the logical workflow for evaluating and developing hyaluronidase inhibitors, from initial screening to mechanistic studies.

G Start Start: Compound Library (Neomenthol & Derivatives) Screen1 Primary Screen Cell-Free Hyaluronidase Inhibition Assay Start->Screen1 Screen2 Secondary Screen Cytotoxicity Assay (e.g., SRB) on Cancer Cell Lines Screen1->Screen2 Yes (Potent IC₅₀) Fail1 Low Activity or High IC₅₀ Screen1->Fail1 No Screen3 Mechanistic Studies (Tubulin Polymerization, Gene Expression, Docking) Screen2->Screen3 Selective antiproliferation Fail2 Cytotoxic to Normal Cells Screen2->Fail2 Non-selective toxicity Screen4 In Vivo Validation (EAC Mouse Model, Toxicity Studies) Screen3->Screen4 Confirmed mechanism Fail3 No Target Engagement or Poor Mechanism Screen3->Fail3 No Pass Lead Compound Optimize & Develop Screen4->Pass

References

Combinatorial Nanoparticle Therapy: Doxorubicin & DCA

Author: Smolecule Technical Support Team. Date: February 2026

This approach aims to enhance the anti-cancer effect of a common chemotherapeutic while reducing its systemic toxicity. The following table summarizes the core findings from a recent study that combined Doxorubicin (Dox) with Dichloroacetate-loaded Polymeric Nanoparticles (DCA-PNPs) in an EAC model [1].

Aspect Experimental Detail Outcome / Result
Therapeutic Agents Doxorubicin (Dox) + Dichloroacetate Nanoparticles (DCA-PNPs) Improved therapeutic efficacy and reduced systemic toxicity vs. Dox alone.
Experimental Model Female CD-1 mice inoculated with Ehrlich ascites carcinoma (EAC) cells [1]. --
Treatment Duration 14 days [1]. --
Liver & Kidney Function Measured serum ALT, AST, ALP, creatinine, urea, LDH levels [1]. EAC-induced dysfunction was significantly reversed; parameters normalized near control levels with Dox/DCA-PNPs combo.
Oxidative Stress Measured Malondialdehyde (MDA), Nitric Oxide (NO), Glutathione (GSH), and antioxidant enzymes (SOD, CAT, GPx) [1]. Combo treatment decreased oxidative stress (reduced MDA & NO) and enhanced antioxidant activity (increased GSH, SOD, CAT, GPx).
Lipid Profile Measured Total Cholesterol (TC), Triglycerides (TG), HDL-C, and calculated LDL-C [1]. EAC-induced dyslipidemia was normalized with combo treatment.
Nanoparticle Characterization Encapsulation Efficiency (%EE): ~97%; Drug Loading (%DL): ~99%; Size: ~39 nm; Morphology: Spherical [1]. High drug encapsulation and optimal nanoparticle properties for delivery.
Experimental Protocol: DCA-PNPs Preparation & Treatment

Here is the workflow for preparing the nanoparticles and conducting the animal study, which can serve as a troubleshooting reference.

G cluster_prep DCA-PNPs Preparation (Single Emulsion) Start Start Experiment Prep Prepare DCA-PNPs Start->Prep Char Characterize Nanoparticles (Size: ~39nm, EE: ~97%) Prep->Char A Dissolve PLGA & DCA in Acetone Inoc Inoculate Mice with EAC Cells Char->Inoc Treat Administer Treatment for 14 Days Inoc->Treat Euth Euthanize & Collect Samples (Serum, Tissues) Treat->Euth Analysis Biochemical & Statistical Analysis Euth->Analysis End End Analysis->End B Add to PVA Solution (Stabilizer) A->B C Stir for 6h (Solvent Evaporation) B->C D Centrifuge & Lyophilize C->D

Key Technical Notes on the Protocol:

  • Nanoparticle Synthesis: The single emulsion-solvent evaporation technique is crucial for creating DCA-PNPs with high encapsulation efficiency. Ensure the polyvinyl alcohol (PVA) solution is fully dissolved and at 45°C before adding the PLGA/DCA/acetone solution [1].
  • Animal Model: Cell viability of the inoculated EAC cells should be confirmed using a method like trypan blue exclusion before implantation [1].
  • Biochemical Analysis: The study used a comprehensive set of commercially available diagnostic kits for all liver, kidney, and oxidative stress parameters, which aids in the reproducibility of the results [1].

Alternative Strategy: Competitive Metabolic Deprivation

A different, innovative strategy involves engineering the tumor microenvironment to outcompete cancer cells for essential nutrients.

  • Core Concept: This approach, known as Adipose Manipulation Transplantation (AMT), involves implanting engineered adipocytes (fat cells) that have been "browned" to have a drastically higher metabolic rate. These engineered cells consume large amounts of glucose and fatty acids, directly competing with the tumor and starving it of the nutrients it needs to grow [2].
  • Technical Execution: Researchers used CRISPR activation (CRISPRa) to upregulate genes like UCP1 in human white adipocytes. This induced "browning," which significantly increased the cells' glucose uptake and fatty acid oxidation capacity. When co-cultured with various cancer cell lines or co-transplanted in vivo, these engineered adipocytes suppressed cancer cell proliferation and tumor growth [2].
  • Troubleshooting Consideration: While this method has shown promise in breast and pancreatic cancer models, its application in the EAC model would require validation. Key challenges would include the efficient engineering of the adipocytes and ensuring their survival and function when implanted.

References

stability storage conditions (+)-Neomenthol degradation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Degradation Kinetics

Understanding degradation kinetics is fundamental to predicting the shelf-life of a substance. The order of a reaction dictates which mathematical model to use for analysis [1].

The table below summarizes the key parameters for different reaction orders:

Reaction Order Rate Law Half-Life (t₁/₂) Formula Time for 10% Degradation (t₉₀) Formula
Zero-Order r = -d[A]/dt = k₀ t₁/₂ = [A]₀ / (2k₀) t₉₀ = [A]₀ / (10k₀)
First-Order r = -d[A]/dt = k₁[A] t₁/₂ = 0.693 / k₁ t₉₀ = 0.105 / k₁
Second-Order r = -d[A]/dt = k₂[A]² t₁/₂ = 1 / (k₂[A]₀) t₉₀ = 0.111 / (k₂[A]₀)
  • Key: [A] is the concentration of the substance, [A]₀ is the initial concentration, k is the rate constant, and t is time [1].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies help identify how a drug substance degrades and are used to develop stability-indicating analytical methods. The following workflow outlines a systematic approach [1].

Start Start: API Characterization Step1 1. Select Stress Factors (e.g., Hydrolysis, Oxidation, Thermal, Photolysis) Start->Step1 Step2 2. Apply Stresses (Use exaggerated conditions) Step1->Step2 Step3 3. Monitor Degradation (Sample at multiple time points, target 5-20% degradation) Step2->Step3 Step4 4. Analyze Samples (Use HPLC, GC-MS, etc.) Step3->Step4 Step5 5. Identify Degradants (Characterize major degradation products) Step4->Step5 Step6 6. Determine Kinetics (Fit data to model, calculate k, t₉₀) Step5->Step6 End Output: Degradation Pathways Stability-Indicating Methods Step6->End

Key Considerations for the Protocol:

  • Stress Levels: The goal is to achieve about 5-20% degradation of the active ingredient. Using overly harsh conditions that cause excessive degradation should be avoided, as they may not be relevant to real-world storage [2].
  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for analyzing volatile compounds like monoterpenes [3].
  • Degradation Pathways: For menthol-related compounds, important degradation mechanisms to investigate include oxidation (especially under atmospheric conditions with radicals) [4] and isomerization (conversion between different stereoisomers like menthol, neomenthol, isomenthol, etc.) [5].

FAQ & Troubleshooting Guide

Here are answers to common questions researchers might have when studying the stability of compounds like (+)-Neomenthol.

Q1: What are the recommended storage conditions for this compound?

  • A: While specific data is unavailable, general best practices for sensitive compounds should be followed. It is recommended to store this compound in tightly sealed, light-resistant containers (such as amber glass vials). To minimize oxidation and volatility, storing under an inert atmosphere (e.g., nitrogen) and at low temperatures (e.g., 2-8°C or -20°C) is advisable. Stability studies on peppermint essential oil showed that the main components were relatively stable, but minor constituents degraded even under various controlled conditions [3].

Q2: How do I determine the shelf-life from kinetic data?

  • A: The shelf-life is typically defined as the time required for the drug to degrade by 10% (t₉₀). After determining the reaction order and calculating the rate constant (k) at specific stress conditions (e.g., elevated temperatures), you can use the formulas in the kinetics table above to calculate t₉₀ [1]. For a more accurate prediction, these data can be used in the Arrhenius equation to extrapolate the degradation rate to intended storage temperatures.

Q3: Our degradation profile shows new peaks. How can we identify the degradation products?

  • A: The appearance of new peaks confirms the formation of degradants. You should:
    • Use analytical techniques like GC-MS or LC-MS to separate and characterize these new compounds [3].
    • Compare the mass spectra and retention times with those of available standards, if possible.
    • Propose degradation pathways (e.g., oxidation, isomerization) based on the identified structures [5].

Q4: Why are we not seeing significant degradation in our accelerated studies?

  • A: This could be due to several factors:
    • The compound is inherently very stable under the tested conditions.
    • The primary degradation pathway (e.g., photolysis or oxidation) is not being sufficiently stressed. Review your study design to ensure all relevant stress conditions (light, oxygen) are adequately applied [1].
    • The analytical method may not be detecting the degradants. Verify that your method can effectively separate the parent compound from its potential degradation products.

Key Takeaways for Researchers

  • Apply General Principles: In the absence of substance-specific data, systematically apply general pharmaceutical degradation kinetics and stability study guidelines [1] [6] [2].
  • Focus on Oxidation and Isomerization: Prioritize investigating oxidative degradation and isomerization pathways for terpene-based compounds like this compound [4] [5].
  • Use Validated Analytical Methods: Ensure stability-indicating methods like GC-MS are used to monitor chemical composition changes over time [3].

References

kinetic parameters VfTA enzyme neomenthol production

Author: Smolecule Technical Support Team. Date: February 2026

VfTA Kinetic Parameters and Assay Conditions

The table below summarizes the key kinetic parameters of VfTA for the amination of (-)-menthone to produce (+)-neomenthylamine [1] [2].

Parameter Value Experimental Condition
KM for (-)-Menthone 10.58 ± 1.12 mM pH 6.0, 30°C
kcat for (-)-Menthone 0.55 ± 0.02 s-1 pH 6.0, 30°C
kcat/KM for (-)-Menthone 0.052 ± 0.005 s-1 mM-1 pH 6.0, 30°C

| KM for S-MBA (amino donor) | 1.58 ± 0.19 mM | pH 6.0, 30°C | | kcat for S-MBA | 1.48 ± 0.04 s-1 | pH 6.0, 30°C | | kcat/KM for S-MBA | 0.94 ± 0.11 s-1 mM-1 | pH 6.0, 30°C | | Optimal pH | 6.0 | Potassium phosphate buffer | | Optimal Temperature | 30°C | - | | Thermostability (t1/2) | ~15 hours at 30°C ~5 hours at 40°C ~1 hour at 50°C | 2 mg/mL purified enzyme in storage buffer |

Detailed Experimental Protocol

This section outlines the methodology used to determine the kinetic parameters in the table above [1] [2].

Protein Purification
  • Expression Host: The gene for VfTA was cloned into a pET-28a(+) vector and expressed in E. coli BL21(DE3) cells.
  • Induction: Protein expression was induced with 0.2 mM IPTG when the culture OD600 reached 0.6, followed by incubation for 24 hours at 16°C.
  • Purification: The enzyme was purified using nickel-affinity chromatography (Ni–NTA His-trap column) due to a His-tag. The purified enzyme was stored in a buffer containing 25% (v/v) glycerin at -80°C.
Standard Activity Assay

The standard reaction mixture to test VfTA activity contained [2]:

  • Substrate: 5 mM (-)-menthone
  • Amino Donor: 30 mM (S)-α-methylbenzylamine (S-MBA)
  • Cofactor: 2 mM Pyridoxal-5'-phosphate (PLP)
  • Enzyme: 1.5 mg/mL of purified VfTA
  • Buffer: Potassium phosphate buffer (pH 6.0)
  • Temperature: 30°C
  • Reaction Time: 20 minutes
  • Quenching & Extraction: The reaction was quenched with 10 M NaOH and the product was extracted with methyl tert-butyl ether (MTBE) for analysis.
Determination of Kinetic Parameters
  • For KM and kcat of (-)-menthone, the substrate concentration was varied (0-50 mM) while the concentration of S-MBA was kept constant at a saturating 60 mM.
  • Similarly, for KM and kcat of S-MBA, its concentration was varied while (-)-menthone was kept at a saturating concentration.
  • Reactions were performed under the standard assay conditions, quenched, and analyzed by Gas Chromatography (GC).
  • The data was fitted using non-linear regression in software such as GraphPad Prism or Origin to obtain the kinetic parameters [2].

Experimental Workflow

The following diagram illustrates the logical workflow for determining the kinetic parameters of VfTA.

Start Start: Kinetic Parameter Determination Step1 1. Purify VfTA Enzyme (Ni-NTA Chromatography) Start->Step1 Step2 2. Set Up Reaction Series Step1->Step2 Step3 3. Run Activity Assays (Vary [Substrate], fixed time) Step2->Step3 Step4 4. Quench Reaction (10 M NaOH) Step3->Step4 Step5 5. Extract Product (MTBE Solvent) Step4->Step5 Step6 6. Analyze by GC Step5->Step6 Step7 7. Calculate Initial Velocities (Product formed / time) Step6->Step7 Step8 8. Fit Data to Model (Non-linear regression) Step7->Step8 End End: Obtain Kₘ and kcₐₜ Step8->End

Frequently Asked Questions & Troubleshooting

Q1: Our measured reaction velocity is lower than expected. What could be the cause?

  • Enzyme Stability: VfTA has a half-life of only ~1 hour at 50°C. Ensure assays are performed at the optimal 30°C and that the enzyme is stored at -80°C in a glycerol-containing buffer to maintain stability [2].
  • Cofactor Omission: Confirm that the essential cofactor PLP is fresh and added to the reaction mixture at a final concentration of 0.5-2 mM. Its absence will drastically reduce activity [1] [2].
  • Substrate Solubility: (-)-Menthone has limited solubility in aqueous buffers. The original protocol uses 2% (v/v) DMSO to help solubilize it. Ensure your substrate is fully in solution [2].
  • pH Check: VfTA has a sharp pH optimum at 6.0. Verify the pH of your potassium phosphate buffer precisely, as deviation can significantly impact activity [2].

Q2: How can I verify that I am correctly measuring initial rates? The determination of KM and kcat is predicated on measuring initial rates, where the reaction velocity is linear. A common mistake is measuring after the reaction has slowed down [3].

  • Perform a Time Course: Run your standard assay and take multiple time points (e.g., 5, 10, 15, 20 minutes). Plot product formed vs. time.
  • Identify Linear Range: Use the time period where the increase in product is linear for your calculations. For VfTA, the published protocol uses a 20-minute assay, confirming it falls within the initial rate period [2].

Q3: Why is it important to use the correct enzyme classification (EC number)? Using the correct EC number ensures you are working with and comparing literature data for the correct enzymatic reaction. Similar enzyme names can refer to entirely different proteins with different kinetic properties. The EC system, based on the catalyzed reaction, is the most reliable way to avoid this confusion [3].

References

comparative anticancer activity neomenthol vs menthol stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity Comparison: Neomenthol vs. Menthol

Aspect Neomenthol Menthol

| Experimental Model | In vitro: Human epidermoid carcinoma (A431 cells) In vivo: Ehrlich Ascites Carcinoma (EAC) mouse model [1] | Various cancer cell lines and models (e.g., lung, colon, leukemia) [2] [3] | | Key Anticancer Mechanisms | 1. Restrains tubulin polymerization, disrupting cell division [1] 2. Inhibits hyaluronidase activity, potentially affecting tumor microenvironment [1] | 1. Induces apoptosis (programmed cell death) [2] [3] 2. Causes cell cycle arrest [2] [3] 3. Inhibits tumor angiogenesis and cell migration [2] [4] [3] | | Quantitative Data (IC₅₀)| Tubulin Polymerization: IC₅₀ = 0.23 ± 0.04 µM (In vitro assay) [1] | Data for menthol's effect on tubulin is not highlighted in the available literature, suggesting a potentially distinct mechanism of action. | | In Vivo Efficacy | EAC Model: Significant reduction in tumor volume and viable cancer cell count; restoration of hematological parameters [1] | NSCLC Model: Inhibition of tumor growth in A549 cell xenografts in nude mice [4] |

Experimental Protocols for Key Findings

The following methodologies detail how the critical data on neomenthol was obtained.

Protocol 1: Inhibiting Tubulin Polymerization [1]
  • Objective: To evaluate the direct effect of neomenthol on the assembly of microtubules.
  • Materials: Purified tubulin protein from goat brain, neomenthol, and a positive control drug (e.g., Podophyllotoxin).
  • Method:
    • A reaction mixture containing purified tubulin and GTP is prepared.
    • The test compound (neomenthol) is added at different concentrations.
    • Tubulin polymerization is induced by incubating the mixture at 37°C.
    • The increase in light scattering due to polymer formation is measured spectrophotometrically at 340 nm over time.
  • Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) is calculated from the dose-response curve, which was found to be 0.23 ± 0.04 µM for neomenthol, indicating high potency.
Protocol 2: In Vivo Anticancer Activity [1]
  • Objective: To assess the efficacy of neomenthol in a live animal model of cancer.
  • Model: Ehrlich Ascites Carcinoma (EAC) in mice.
  • Method:
    • Mice are inoculated with EAC cells intraperitoneally.
    • Neomenthol is administered at a specific dose (e.g., 50 mg/kg body weight) for a defined treatment period.
    • Tumor development is monitored by measuring body weight, abdominal volume, and the number of viable cancer cells in the ascitic fluid.
    • Hematological parameters (red and white blood cell counts) are analyzed to assess systemic toxicity.
  • Data Analysis: Neomenthol treatment showed a significant reduction in tumor burden and restored blood parameters to near-normal levels, demonstrating efficacy and low toxicity.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the primary anticancer signaling pathways identified for menthol, which induces apoptosis, and for neomenthol, which directly targets cell division machinery.

G Menthol Menthol AktPathway AktPathway Menthol->AktPathway Neomenthol Neomenthol TubulinPolymerization TubulinPolymerization Neomenthol->TubulinPolymerization Inhibits Hyaluronidase Hyaluronidase Neomenthol->Hyaluronidase Inhibits Apoptosis Apoptosis CellCycleArrest CellCycleArrest Migration Migration CellDivision CellDivision TubulinPolymerization->CellDivision Disrupts Microenvironment Microenvironment Hyaluronidase->Microenvironment Disrupts AktPathway->Apoptosis Alters Bax/Bcl-2 Activates AktPathway->CellCycleArrest Caspases Caspases AktPathway->Caspases MMPs MMPs AktPathway->MMPs Caspases->Apoptosis MMPs->Migration Inhibits

[2] [4] [3]

The diagram highlights two distinct strategic approaches:

  • Menthol's Pro-Apoptotic Strategy: Menthol exerts anticancer effects primarily through the Akt signaling pathway. Inhibition of Akt leads to a cascade of events that promote programmed cell death (apoptosis), halt the cell cycle, and reduce the cancer's ability to spread (migration) [2] [4] [3].
  • Neomenthol's Anti-Mitotic Strategy: Neomenthol directly targets the machinery of cell division. It potently inhibits tubulin polymerization, preventing the formation of microtubules necessary for cancer cells to divide. It also inhibits hyaluronidase, an enzyme that plays a role in tumor progression [1].

Conclusion and Research Implications

  • For Researchers: The data suggests that neomenthol warrants further investigation as a potential anti-mitotic agent. Its distinct mechanism from menthol could be exploited for targeting specific cancer types or overcoming resistance to apoptosis-inducing drugs.
  • Key Research Gap: A comprehensive, side-by-side comparison of all menthol stereoisomers across the same panel of cancer cell lines is needed to fully elucidate their structure-activity relationships and identify the most therapeutically valuable isomer.

References

differential TRPM8 activation menthol stereoisomers efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Menthol Stereoisomer Efficacy in TRPM8 Activation

Stereoisomer Cooling Sensation / Efficacy (Relative to (-)-menthol) Key Interacting Residues / Groups EC₅₀ / Apparent Affinity

| (-)-menthol | Most intense cooling sensation; highest efficacy [1] | Hydroxyl "hand": R842 (S4 helix) [2] Isopropyl "legs": I846, L843 (S4 helix) [2] | 185.4 ± 69.4 µM (in mouse TRPM8) [2] | | (+)-neoisomenthol | Less intense cooling; much higher cooling threshold [1] | Altered orientation of hydroxyl and/or isopropyl groups disrupts optimal interaction [1] | Higher EC₅₀ (less potent) than (-)-menthol [1] | | (+)-neomenthol | Less intense cooling; much higher cooling threshold [1] | Altered orientation of hydroxyl and/or isopropyl groups disrupts optimal interaction [1] | Higher EC₅₀ (less potent) than (-)-menthol [1] | | p-menthane (Analog, lacks hydroxyl) | Barely activates TRPM8 even at 10 mM [2] | N/A (No hydroxyl group for crucial interaction) [2] | >10,000 µM (dramatically reduced potency) [2] | | menthone (Analog, carbonyl replaces hydroxyl) | Reduced maximum activation (partial agonist) [2] | Carbonyl group is a poor substitute for hydroxyl, disrupting interaction with R842 [2] | 813.4 ± 84.3 µM (reduced potency) [2] |

Mechanism of Action and Experimental Evidence

The "grab and stand" model is key to understanding how menthol activates TRPM8. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

Probing the Mechanism: Key Experimental Protocols

The model above was validated through several key experimental approaches:

  • Thermodynamic Mutant Cycle Analysis (TMCA): This is the core technique used to quantify interactions between specific menthol atoms and TRPM8 residues [1] [2].

    • Methodology: Researchers measure the concentration-response curves of a menthol stereoisomer on both the wild-type TRPM8 channel and a mutant channel (e.g., R842K). The same is done for a menthol analog (e.g., menthone). The coupling energy (Ω) is calculated from the changes in binding affinity (Kd). A coupling energy >1.5 kT indicates a direct, specific interaction [2].
    • Application: This method confirmed the specific interaction between the hydroxyl "hand" of (-)-menthol and residue R842 on the S4 helix, and between the isopropyl "legs" and residues I846/L843 [1] [2].
  • Molecular Docking: Computational docking simulations, using tools like RosettaLigand with membrane-specific energy functions, were employed to predict potential binding configurations of menthol within the S1-S4 transmembrane pocket before functional testing [1] [2].

  • Patch-Clamp Electrophysiology: This technique provided the functional data on channel activity.

    • Whole-cell recording: Used to generate concentration-response curves and calculate EC₅₀ values for different stereoisomers [1] [2].
    • Noise analysis and single-channel recording: Used to determine the maximum open probability (Po max) and distinguish between changes in ligand binding (Kd) and channel gating [1].
  • Conformational Imaging: The use of a fluorescent unnatural amino acid (ANAP) incorporated into the transmembrane domains allowed researchers to image the widespread conformational changes in TRPM8 upon menthol binding [2].

References

tubulin polymerization inhibition neomenthol versus podophyllotoxin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Neomenthol vs. Podophyllotoxin

Feature Neomenthol Podophyllotoxin
Compound Class Cyclic monoterpenoid (a menthol stereoisomer) [1] [2] Aryltetralin-type lignan [3] [4] [5]
Primary Source Essential oil of Mentha species (e.g., Mentha arvensis, Mentha piperita) [1] Rhizomes of Podophyllum species (e.g., Podophyllum peltatum) [3] [5]
Key Mechanism Inhibits tubulin polymerization; also strongly inhibits hyaluronidase activity (IC₅₀: 12.81 ± 0.01 μM) [1] [6] [2] Potently inhibits tubulin polymerization, disrupting mitotic spindle formation [3] [4] [7]
Antiproliferative Activity (Example) IC₅₀ of 17.3 ± 6.49 μM against human epidermoid carcinoma (A431) cells [1] [2] Highly potent; often used as a positive control in migration and tubulin assays [7]
Effect on Cell Cycle Arrests cell cycle at the G2/M phase [1] [2] Causes cell cycle arrest in metaphase [4] [5]
In Vivo Efficacy Prevents EAC tumor formation in mice by 58.84% at 75 mg/kg dose [1] [2] High efficacy but severe systemic toxicity limits intravenous use [3] [5]
Research & Clinical Status Early-stage research for skin cancer; demonstrates a favorable safety profile in acute oral toxicity studies (1000 mg/kg) [1] [2] Well-established lead compound; clinical use is restricted to topical treatment of genital warts; derivatives (e.g., etoposide) are used systemically for cancer [3] [4] [5]
Major Challenge Early pre-clinical investigation; requires extensive further validation [1] Severe systemic toxicity (e.g., bone marrow suppression, neurotoxicity) and poor water solubility [3] [4] [5]
Current Strategies Exploration of its inherent multi-targeting mechanism [1] Extensive structural modification to create less toxic derivatives (e.g., etoposide, teniposide) and development of nano-drug delivery systems [8] [4] [5]

Mechanisms of Action and Experimental Evidence

The following diagram illustrates the shared and distinct pathways through which neomenthol and podophyllotoxin exert their effects.

G Compound Compound Exposure TubulinPolymerization Inhibition of Tubulin Polymerization Compound->TubulinPolymerization HYAL1 Neomenthol: Inhibits Hyaluronidase (HYAL) Compound->HYAL1 TopoII Podophyllotoxin Derivatives (e.g., Etoposide): Inhibit Topoisomerase II Compound->TopoII MicrotubuleDisruption Disruption of Microtubule Dynamics TubulinPolymerization->MicrotubuleDisruption G2M_Metaphase Cell Cycle Arrest (G2/M Phase or Metaphase) MicrotubuleDisruption->G2M_Metaphase InhibitionMigration Inhibition of Cell Migration MicrotubuleDisruption->InhibitionMigration Apoptosis Induction of Apoptosis (Programmed Cell Death) G2M_Metaphase->Apoptosis HYAL1->Apoptosis TopoII->Apoptosis

Key Experimental Protocols
  • SRB, NRU, and MTT Assays (for determining IC₅₀): These are colorimetric assays for measuring cell proliferation and viability. In the study on neomenthol, human cancer cells were seeded in plates and, after 24 hours, treated with serial dilutions of the compound for 48 hours [1]. For the SRB assay, cells are fixed and stained with Sulforhodamine B dye, which binds to proteins. The bound dye is solubilized, and its color intensity, measured with a spectrometer, is proportional to cell mass [1]. The MTT assay uses a yellow tetrazolium salt that is reduced by metabolically active cells to a purple formazan product. The amount of formazan, quantified by absorbance, indicates the number of living cells [1] [7].

  • In Vitro Wound Healing (Scratch) Assay: This method tests compound effects on cell migration. A confluent monolayer of cells is scratched with a pipette tip to create a "wound." The detached cells are washed away, and fresh medium containing the test compound at a non-cytotoxic concentration is added [7]. The closure of the scratch area is monitored and imaged over time (e.g., 72 hours). A significant reduction in the rate of wound closure compared to the control indicates inhibition of cell migration, as demonstrated for microtubule-binding agents like podophyllotoxin [7].

  • nano-Differential Scanning Fluorimetry (nanoDSF) for Tubulin Polymerization: This is a label-free method to study tubulin-compound interactions. Tubulin samples in a polymerization buffer are mixed with the test compound and heated in a nanoDSF instrument. The instrument monitors the intrinsic fluorescence of tryptophan residues in tubulin as the temperature changes [9]. This allows for simultaneous detection of the compound's binding to tubulin (via shifts in protein denaturation temperature, T_m) and its functional effect on the temperature at which tubulin polymerizes (T_poly). Inhibitors like podophyllotoxin and its analogs increase T_poly or completely suppress the polymerization signal [9].

Key Takeaways for Researchers

  • For Novel Multi-Target Agents: Neomenthol represents an interesting candidate due to its dual inhibition of tubulin and hyaluronidase—the latter being involved in tumor metastasis and angiogenesis. Its reported safety profile in animal models warrants further investigation [1] [2].
  • For Potency and Established Chemistry: Podophyllotoxin remains a gold-standard tubulin inhibitor in research. Its real value lies as a scaffold for drug development, as evidenced by successful derivatives like etoposide, which operates via a different mechanism (topoisomerase II inhibition) [4] [5].
  • To Overcome Toxicity: If your research focuses on mitigating the systemic toxicity of potent compounds, the strategies employed with podophyllotoxin—structural modification and advanced nano-drug delivery systems—offer valuable blueprints [8] [4].

References

hyaluronidase inhibition IC50 neomenthol compared standards

Author: Smolecule Technical Support Team. Date: February 2026

Hyaluronidase Inhibition by Neomenthol

Neomenthol demonstrates promising hyaluronidase inhibition activity. The key quantitative data from the study is summarized below:

Compound IC₅₀ Value (Against Hyaluronidase) Source of Hyaluronidase
Neomenthol 12.81 ± 0.01 μM Not specified in the provided context [1].
Garcinol 0.21 mg/mL (against HPHyal spider venom enzyme) [2] Bovine testicular, serum, and spider venom (HPHyal) [2].

Experimental Protocol for Neomenthol: The anti-hyaluronidase activity was evaluated in cell-free and cell-based test systems [1]. The potency of the compound was confirmed through quantitative real-time PCR analysis and molecular docking studies, which support the in vitro results. The in vivo relevance was further validated in a mouse model (Ehrlich Ascites Carcinoma) [1] [3].

Broader Context of Hyaluronidase Inhibitors

The search confirms that identifying natural product inhibitors of hyaluronidase is an active research area. Plant-derived compounds, including various classes of alkaloids, flavonoids, polyphenols, terpenes, and steroids, are recognized as promising sources for potent hyaluronidase inhibitors [4] [5]. The experimental setups for testing inhibition can vary, often using enzyme sources like bovine testicular hyaluronidase (BTH) [2].

The following diagram illustrates the primary anti-cancer mechanism of neomenthol identified in the same study, which involves this dual-pathway inhibition:

G Neomenthol Neomenthol Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization Neomenthol->Inhibits Tubulin Polymerization Disrupts Cell Division Inhibits Hyaluronidase Activity Inhibits Hyaluronidase Activity Neomenthol->Inhibits Hyaluronidase Activity Restrains Tumor Growth & Metastasis G2/M Phase Cell Cycle Arrest G2/M Phase Cell Cycle Arrest Inhibits Tubulin Polymerization->G2/M Phase Cell Cycle Arrest Impairs Angiogenesis Impairs Angiogenesis Inhibits Hyaluronidase Activity->Impairs Angiogenesis Prevents Proliferation of Skin Cancer Cells Prevents Proliferation of Skin Cancer Cells G2/M Phase Cell Cycle Arrest->Prevents Proliferation of Skin Cancer Cells Impairs Angiogenesis->Prevents Proliferation of Skin Cancer Cells

References

cytotoxicity comparison neomenthol cancer vs normal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Neomenthol

The table below summarizes the experimental data on neomenthol's effects on various human cell lines. The Half Maximal Inhibitory Concentration (IC50) is a standard measure; a lower value indicates higher potency, as it represents the concentration needed to kill 50% of cells.

Cell Line Tissue Type Cell Description IC50 Value (μM) Assay Used
A431 Skin Human Epidermoid Carcinoma (Cancer) 17.3 ± 6.49 [1] [2] SRB, NRU, MTT [1]
PC-3 Prostate Prostate Carcinoma (Cancer) 62.8 ± 5.81 [1] SRB, NRU, MTT [1]
K562 Blood Erythroid Leukemia (Cancer) 72.5 ± 3.61 [1] SRB, NRU, MTT [1]
MCF-7 Breast Breast Adenocarcinoma, ER+ve (Cancer) 80.2 ± 9.45 [1] SRB, NRU, MTT [1]
HEK-293 Kidney Embryonic Kidney (Normal) 171.5 ± 8.32 [1] SRB, NRU, MTT [1]

Key Interpretation: The data demonstrates that neomenthol exhibits selective cytotoxicity. It is most potent against the A431 skin cancer cell line, with an IC50 of 17.3 μM. Importantly, its toxicity against the normal HEK-293 cell line is markedly lower (IC50 of 171.5 μM), suggesting a favorable therapeutic window [1].

Detailed Experimental Protocols

The key findings are supported by robust and standardized experimental methods. Here are the details of the primary assays used in the study:

  • SRB (Sulphorhodamine B) Assay

    • Purpose: Measures cell density based on protein content, often used for screening antiproliferative activity.
    • Procedure: After a defined incubation period with the test compound, cells are fixed with trichloroacetic acid and stained with the SRB dye. The bound dye is then dissolved, and its optical density is measured to determine cell mass [1] [3].
  • NRU (Neutral Red Uptake) Assay

    • Purpose: Assesses cell viability by measuring the capacity of living cells to incorporate and bind the Neutral Red dye.
    • Procedure: Following treatment, the living cells are incubated with the dye. The dye is taken up by lysosomes in viable cells. The cells are then washed, a destain solution is added, and the absorbance of the released dye is measured [1] [3].
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Purpose: Determines cell metabolic activity, a common indicator of cell viability and proliferation.
    • Procedure: After treatment, MTT solution is added to the cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are solubilized, and the solution's absorbance is quantified [1] [3].

The workflow for these cytotoxicity assessments in the cited study can be visualized as follows:

Start Seed cells in multi-well plates A Treat with Neomenthol (Varying concentrations) Start->A B Incubate for specified period A->B C Perform Viability Assay B->C D SRB Assay C->D E NRU Assay C->E F MTT Assay C->F G Measure Absorbance/Fluorescence D->G E->G F->G H Calculate IC50 Values G->H

Mechanisms of Action Against Cancer Cells

The study further elucidated that neomenthol's anticancer effect is not limited to general cytotoxicity but involves specific molecular mechanisms. The primary mechanisms identified in the A431 skin carcinoma cells are:

  • Inhibition of Tubulin Polymerization: Tubulin is a protein that forms microtubules, which are essential for cell division (mitosis). By preventing the assembly of these structures, neomenthol arrests the cell cycle at the G2/M phase, stopping cancer cells from proliferating [1] [2].
  • Inhibition of Hyaluronidase Activity: Hyaluronidase is an enzyme that breaks down the extracellular matrix, promoting tumor growth, angiogenesis (formation of new blood vessels), and metastasis. Neomenthol significantly inhibits this enzyme (IC50 of 12.81 μM in a cell-free system), thereby delaying cancer progression [1] [2].

These mechanisms work together to suppress cancer growth, as shown in the pathway below:

Neomenthol Neomenthol SubGraph1        Molecular Target 1Inhibits Hyaluronidase     Neomenthol->SubGraph1:title SubGraph2        Molecular Target 2Inhibits Tubulin Polymerization     Neomenthol->SubGraph2:title Effect1 Reduces Tumor Angiogenesis and Metastasis SubGraph1:body->Effect1 Effect2 Arrests Cell Cycle at G2/M Phase SubGraph2:body->Effect2 Outcome Delayed Growth of Skin Carcinoma Cells Effect1->Outcome Effect2->Outcome

Interpretation and Research Implications

For researchers, the key takeaways are:

  • Selective Toxicity: The significantly higher IC50 in normal HEK-293 cells compared to various cancer lines is a positive indicator, but further testing on a wider range of normal human cell types is essential.
  • Promising Multi-Target Mechanism: Neomenthol acts through at least two distinct pathways critical for cancer progression (tubulin polymerization and hyaluronidase inhibition), which may reduce the likelihood of drug resistance.
  • In Vivo Validation: The same study confirmed neomenthol's efficacy in a mouse model (Ehrlich Ascites Carcinoma), preventing tumor formation by 58.84% and showing a safe oral dose of 1000 mg/kg body weight in acute toxicity studies [1] [2].

References

G2/M phase arrest A431 cells neomenthol versus controls

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Mechanisms

The table below summarizes how neomenthol and other selected compounds induce G2/M arrest in A431 cells, highlighting their mechanisms and efficacy.

Compound Reported IC₅₀ / Effective Concentration Primary Mechanism(s) of Action for G2/M Arrest Key Molecular Targets / Effects
Neomenthol [1] [2] [3] IC₅₀: 17.3 ± 6.49 μM (A431, SRB/NRU/MTT) Inhibits tubulin polymerization; inhibits hyaluronidase activity [1] [3]. Increased sub-diploid cell population; G2/M phase arrest; targets tubulin and hyaluronidase [1] [2] [3].
Fisetin [4] Significant decrease in viability at 5-80 μM (A431, MTT) Induces mitochondrial apoptosis pathway; causes G2/M arrest [4]. ↓Bcl-2, Bcl-xL; ↑Bax, Bak; disrupted mitochondrial potential; activated caspases [4].
α-Santalol [5] Decreased viability at 50-100 μM; G2/M arrest at 50-75 μM (A431, MTT) Causes depolymerization of microtubules; alters cyclin B1/Cdc2 complex [5]. Altered Cyclin B1, Cdc2, Cdc25C; effect was p53/p21-independent; microtubule disruption similar to vinblastine [5].
1,8-Cineole [6] N/A Upregulates p53 signaling pathway [6]. ↑p53, ↑Bax/Bcl-2 ratio; activation of caspase-9 and -3; loss of mitochondrial membrane potential (ΔΨm) [6].
Butein [7] IC₅₀: ~29-38 μM (A431, SRB/NRU/MTT) Arrests at G0/G1 and G2/M phases; inhibits lipoxygenase-5 (LOX-5) and hyaluronidase [7]. Dual cell cycle arrest; inhibition of LOX-5 and hyaluronidase enzymes [7].

Key Experimental Protocols

  • Cell Viability and Potency Assays: The half-maximal inhibitory concentration (IC₅₀) of neomenthol was determined using Sulforhodamine B (SRB), Neutral Red Uptake (NRU), and MTT assays [1] [3]. These assays measure cell viability and proliferation by detecting protein content, lysosomal activity, and mitochondrial activity, respectively.
  • Cell Cycle Analysis: The distribution of cells in different cell cycle phases was analyzed using flow cytometry. After treatment, cells are fixed, stained with Propidium Iodide (PI), which binds to cellular DNA, and then analyzed. An increase in the PI intensity in a specific channel indicates the accumulation of cells with 4N DNA content, confirming G2/M phase arrest [1] [3].
  • Molecular Target Studies:
    • Tubulin Polymerization Assay: The effect on microtubule dynamics was assessed in in vitro cell-free systems by monitoring tubulin polymerization kinetics, often using a spectrophotometer. Neomenthol was found to inhibit tubulin polymerization [1] [3].
    • Hyaluronidase Inhibition Assay: The ability to inhibit the hyaluronidase enzyme was tested in a cell-free system, with neomenthol showing an IC₅₀ of 12.81 ± 0.01 μM [1] [3].

Mechanistic Pathways of Neomenthol

The diagram below illustrates the primary mechanisms through which neomenthol induces G2/M arrest in A431 cells.

G cluster_1 Direct Molecular Targets cluster_2 Cellular Consequences cluster_3 Final Outcome Neomenthol Neomenthol Tubulin Tubulin Neomenthol->Tubulin Hyaluronidase Hyaluronidase (HYAL) Neomenthol->Hyaluronidase MitoticArrest Disrupted Mitotic Spindle Formation Tubulin->MitoticArrest ECMDisruption Disrupted Extracellular Matrix (ECM) Hyaluronidase->ECMDisruption G2MArrest G2/M Phase Cell Cycle Arrest MitoticArrest->G2MArrest ECMDisruption->G2MArrest GrowthInhibition Inhibition of Tumor Growth & Metastasis G2MArrest->GrowthInhibition

Interpretation of Findings

Neomenthol's multi-target mechanism is significant. Unlike some agents that target a single pathway, neomenthol simultaneously disrupts intracellular architecture (via tubulin) and the extracellular matrix (via hyaluronidase) [1] [3]. This dual action may lead to a more robust anti-cancer effect, hindering cancer cell proliferation and metastasis.

The in vivo efficacy and safety data further support its therapeutic potential. Studies in mice models showed that neomenthol prevented Ehrlich Ascites Carcinoma (EAC) tumor formation by 58.84% and was found to be safe at an oral dose of 1000 mg/kg body weight in acute toxicity studies [1] [3].

References

in vivo EAC tumor inhibition neomenthol doxorubicin comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of EAC Tumor Inhibition

The table below summarizes the in vivo efficacy, mechanisms, and key experimental findings for Neomenthol and Doxorubicin based on recent publications.

Feature Neomenthol Doxorubicin (DOX)
Reported In Vivo Efficacy in EAC Model 58.84% tumor prevention at 75 mg/kg, i.p. [1] Used as a standard chemotherapeutic in EAC models; efficacy is enhanced in nano-formulations [2]
Primary Mechanism of Action Restrains tubulin polymerization and inhibits hyaluronidase activity [1] Inhibits topoisomerase II, causes DNA intercalation, and generates Reactive Oxygen Species (ROS) [2] [3] [4]
Key Molecular & Cellular Effects Arrests cell cycle at G2/M phase; increases sub-diploid cells [1] Induces DNA strand breaks; disrupts DNA/RNA synthesis; triggers apoptosis [2] [3]
Common Combination Partners Information not available in search results Folic acid (FA), other chemotherapeutics (e.g., Dacarbazine), and nanoparticles (e.g., ZnONPs) for targeted delivery [2] [5] [6]
Reported Safety Profile (in vivo) Oral dose of 1000 mg/kg found safe in acute toxicity studies [1] Dose-limiting cardiotoxicity is a major concern; also associated with hepatotoxicity, nephrotoxicity, and neurotoxicity [2] [3] [4]

Experimental Protocols Overview

Here are the key methodologies used in the cited in vivo studies on EAC models.

  • Neomenthol Study [1]

    • Animal Model: Mice were injected with Ehrlich Ascites Carcinoma (EAC) cells to induce tumors.
    • Dosing: Neomenthol was administered intraperitoneally (i.p.) at a dose of 75 mg/kg body weight.
    • Tumor Assessment: Tumor formation was measured and compared to control groups. The percentage of tumor prevention was calculated.
    • Mechanism Analysis: Hyaluronidase enzyme activity was measured in vivo after neomenthol treatment. Molecular docking studies were also performed to understand the interaction between neomenthol and its targets (tubulin/hyaluronidase).
  • Doxorubicin Studies [2] [6]

    • Animal Model: Mice were challenged with EAC cells to form solid tumors or ascites.
    • Dosing Regimens:
      • Free DOX: Typically used as a positive control in therapeutic experiments [2].
      • Nanoparticle-Delivered DOX: DOX was loaded onto Zinc Oxide Nanoparticles (ZnONPs), often with Folic acid (FA) as a targeting ligand (ZnONPs/DOX/FA). These nanocomposites were injected into tumor-bearing mice [2].
      • Combination with Piperine (PIP): DOX was co-administered with piperine to enhance sensitivity [6].
    • Efficacy Analysis: Tumor size/volume, tumor cell proliferation count, and apoptosis rate (via flow cytometry) were assessed.
    • Inflammatory Markers: Levels of cytokines like IL-6 and TNF-α were measured to evaluate anti-inflammatory effects [2].

Mechanisms of Action

The diagrams below illustrate the distinct pathways through which neomenthol and doxorubicin exert their anti-cancer effects.

G Neomenthol Neomenthol SubG1 Neomenthol Mechanisms Neomenthol->SubG1 DOX DOX SubG2 Doxorubicin Mechanisms DOX->SubG2 Tubulin Inhibits Tubulin Polymerization SubG1->Tubulin Hyaluronidase Inhibits Hyaluronidase SubG1->Hyaluronidase TopoII Inhibits Topoisomerase II SubG2->TopoII DNA DNA Intercalation & Strand Breaks SubG2->DNA ROS Generates Reactive Oxygen Species SubG2->ROS G2Arrest Cell Cycle Arrest at G2/M Phase Tubulin->G2Arrest Metastasis Suppresses Tumor Growth & Metastasis G2Arrest->Metastasis Hyaluronidase->Metastasis Apoptosis Induces Apoptosis & Cell Death TopoII->Apoptosis DNA->Apoptosis ROS->Apoptosis

Research Implications and Future Directions

For researchers, the distinct profiles of these compounds suggest different development and application pathways:

  • Neomenthol represents a naturally derived compound with a novel, dual mechanism of action targeting tubulin and hyaluronidase. Its reported safety profile at high doses is promising [1]. Future research should focus on:

    • Confirming efficacy in other cancer cell lines and animal models.
    • Conducting pharmacokinetic and further toxicological studies.
    • Exploring synergistic effects with existing chemotherapeutics like doxorubicin.
  • Doxorubicin remains a potent but toxic cornerstone of chemotherapy. Current research, as shown, is heavily focused on advanced drug delivery systems to mitigate its drawbacks [2] [3]. Key strategies include:

    • Nanoparticle Encapsulation: Using ZnONPs or polymeric nanocarriers to improve tumor targeting via the EPR effect and reduce systemic exposure [2] [3].
    • Active Targeting: Conjugating nanoparticles with ligands like Folic Acid (FA) to target receptors overexpressed on cancer cells [2].
    • Combination with Chemosensitizers: Using compounds like piperine to overcome drug resistance and enhance DOX's efficacy, allowing for lower, safer dosing [6].

References

antioxidant anti-inflammatory properties neomenthol versus analogs

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory & Anticancer Profile of Neomenthol

A 2021 study provides robust experimental data on the anti-proliferative and anti-inflammatory mechanisms of neomenthol, which are summarized in the table below [1].

Biological Activity Experimental Model Key Results / Potency Proposed Primary Mechanism
Anti-proliferative Human epidermoid carcinoma (A431) cells IC₅₀: 17.3 ± 6.49 μM [1] Restrains tubulin polymerization, arresting cell cycle at G2/M phase [1]
Anti-inflammatory / Anti-tumor Cell-free and in vivo (EAC mouse model) Hyaluronidase inhibition (IC₅₀: 12.81 ± 0.01 μM); In vivo tumor prevention: 58.84% [1] Inhibits hyaluronidase activity, impacting tumor growth and metastasis [1]
Cytotoxicity (Safety) In vivo acute oral toxicity (mice) Safe at oral dose of 1000 mg/kg body weight [1] No observed toxicity at tested dose [1]

Detailed Experimental Protocol for Neomenthol

The following workflow outlines the key experiments used to establish the bioactivity profile of neomenthol in the cited study [1]:

G start Experimental Workflow for Neomenthol Bioactivity step1 1. In Vitro Potency Screening start->step1 step2 2. Mechanism of Action Studies start->step2 step3 3. In Vivo Validation start->step3 step4 4. Safety Assessment start->step4 sub1 • SRB, NRU, MTT assays • Human cancer cell lines (A431, etc.) • Normal cell lines (HEK-293, WRL-68) step1->sub1 sub2 • Cell-free & cell-based systems • Tubulin polymerization assay • Hyaluronidase inhibition assay • Molecular docking studies step2->sub2 sub3 • Mice EAC tumor model • Tumor formation & weight • Hyaluronidase activity in vivo step3->sub3 sub4 • Acute oral toxicity study • OECD guidelines • 1000 mg/kg bw dose in mice step4->sub4

Insights and Research Suggestions

The promising data for neomenthol underscores the need for more comparative studies. Here are some suggestions for further investigation:

  • Expand Search Terms: The lack of direct comparisons suggests this may be a niche research area. You could try searching for specific analogs like menthol, isomenthol, and neoisomenthol in combination with "anti-inflammatory" or "antioxidant" to find individual studies that could be manually compared.
  • Focus on Mechanisms: The available data strongly suggests that a primary anti-inflammatory mechanism of neomenthol is through the inhibition of hyaluronidase, an enzyme that breaks down hyaluronic acid and can promote inflammation and tumor metastasis when overactive [1]. This provides a specific target for comparing the potency of other analogs.
  • Investigate Related Compounds: The search results indicate that menthol itself has documented anti-inflammatory effects, though often through different mechanisms, such as activating the TRPM8 receptor and modulating the AMPK/ULK1/Nrf-2 autophagy pathway [2] [3]. Exploring the literature on menthol and its synthetic derivatives (e.g., WS-12) may provide a useful contrasting profile [4].

References

molecular docking binding affinity tubulin hyaluronidase validation

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Tubulin and Hyaluronidase Inhibition Studies

The tables below summarize the computational and experimental approaches from recent research for tubulin and hyaluronidase targets.

Table 1: Research on Tubulin-Targeting Compounds

Compound / Agent Computational Methods (Docking, etc.) Experimental Validation Methods Key Findings / Affinity Metrics

| Neomenthol [1] | Molecular docking | • Inhibition of tubulin polymerization • Anti-proliferative assays (SRB, MTT, NRU) • Cell cycle analysis (FACS) | • Inhibited tubulin polymerization (IC₅₀: 1.25 µM for HYAL, 1.89 µM for tubulin) • Arrested G2/M phase of cell cycle | | Novel Natural Compounds [2] | • Structure-based virtual screening • Machine Learning (ML) classification • Molecular Dynamics (MD) simulations | In silico ADME-T and PASS prediction | • Four top hits (e.g., ZINC12889138) with high binding affinity and good drug-likeness | | Arundinin (CNP0112925) [3] | • Structure-Based Virtual Screening (SBVS) • Molecular Docking • MD simulations | • HDAC8 enzyme inhibition assay • Tubulin organization assay (immunofluorescence) • Cell viability assay (MTT) | • Dual inhibitor of HDAC8 and tubulin • Inhibited HDAC8 activity and disrupted tubulin network | | Phenylindole Derivatives [4] | • 3D-QSAR (CoMSIA) • Molecular Docking • MD simulations (100 ns) | In silico ADMET profile prediction | • Designed multi-target inhibitors for CDK2, EGFR, and tubulin • Docking scores: -7.2 to -9.8 kcal/mol |

Table 2: Research on Hyaluronidase-Targeting Compounds

Compound / Agent Computational Methods (Docking, etc.) Experimental Validation Methods Key Findings / Affinity Metrics
Neomenthol [1] Molecular docking Hyaluronidase (HYAL) enzyme inhibition assay Inhibited HYAL activity (IC₅₀: 1.25 µM)

| Flavonoids from Flos Chrysanthemum [5] | UF-LC-MS (affinity-based screening) | • HYAL enzyme inhibition assay • Cell-based anti-inflammatory assays (NO, IL-6, IL-1β) | • Four flavonoids identified as specific inhibitors • Inhibition rates at 1000 µM: 18.04% to 44.85% | | Aloe barbadensis Gel Extract [6] | Molecular Docking | • HYAL enzyme inhibition assay • Antioxidant assays (DPPH, ABTS) • Wound healing scratch test | IC₅₀ for HYAL inhibition: 87.31 ± 0.13 µg/mL | | Affinity Ligands (L-4) [7] | Homology modeling, Docking | Affinity adsorption (purification), Binding capacity measurement | Ligand L-4 showed high specificity and binding capacity for bovine hyaluronidase |

Detailed Experimental Protocols

Here are the core experimental methodologies used in the cited studies to validate the activity of potential inhibitors.

1. Tubulin Polymerization Inhibition Assay [3] [1]

  • Purpose: To measure the direct effect of a compound on the assembly of microtubules.
  • Protocol Outline: Purified tubulin is mixed with the test compound in a buffer that promotes polymerization. The increase in light scattering or turbidity, which correlates with microtubule formation, is monitored in real-time using a spectrophotometer or fluorometer. A decrease in the rate or extent of turbidity increase compared to a control (DMSO vehicle) indicates inhibition of polymerization.

2. Hyaluronidase (HYAL) Enzyme Inhibition Assay [5] [6] [1]

  • Purpose: To quantify the inhibition of hyaluronidase enzyme activity.
  • Protocol Outline: Hyaluronidase is pre-incubated with the test compound. Hyaluronic acid (HA), the natural substrate, is then added. After a fixed incubation period, the reaction is stopped, and the amount of undigested HA is quantified. This can be done using a turbidimetric method (measuring the formation of an insoluble complex with albumin) or with labeled substrates. The percentage inhibition is calculated by comparing results to an enzyme control without the inhibitor.

3. Affinity Measurement (MST & ITC) [8]

  • Purpose: To accurately determine the binding affinity (Kd) between a compound and its target protein.
  • Microscale Thermophoresis (MST): A constant concentration of fluorescently-labeled protein is mixed with a serial dilution of the test compound. The mixture is loaded into capillaries, and a microscopic temperature gradient is applied. Changes in the movement of the protein-ligand complex (thermophoresis) are used to calculate the dissociation constant (Kd).
  • Isothermal Titration Calorimetry (ITC): The test compound (in the syringe) is titrated step-by-step into the target protein (in the cell). The heat released or absorbed with each injection is measured directly. This heat flow provides a full thermodynamic profile of the interaction, including the Kd, reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Workflow for Integrated Computational & Experimental Validation

The following diagram illustrates a typical workflow that integrates computational and experimental methods, as demonstrated across the studies.

workflow cluster_comp Computational Methods cluster_exp Experimental Validation Target Identification\n(Tubulin / Hyaluronidase) Target Identification (Tubulin / Hyaluronidase) Computational Screening Computational Screening Target Identification\n(Tubulin / Hyaluronidase)->Computational Screening Hit Compounds Hit Compounds Computational Screening->Hit Compounds In vitro Validation In vitro Validation Hit Compounds->In vitro Validation Cellular Assays Cellular Assays In vitro Validation->Cellular Assays Molecular Docking Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Virtual Screening Virtual Screening Virtual Screening->Molecular Docking Pharmacophore Modelling Pharmacophore Modelling Pharmacophore Modelling->Virtual Screening Ligand-Based (QSAR) Ligand-Based (QSAR) Functional Effects Functional Effects Cellular Assays->Functional Effects Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Measurements Affinity Measurements Affinity Measurements\n(MST, ITC) Affinity Measurements (MST, ITC) Lead Compound Lead Compound Functional Effects->Lead Compound

Key Insights for Your Comparison Guide

When structuring your guide, you may want to highlight these key distinctions between the two targets:

  • Tubulin Research heavily utilizes structure-based design due to the wealth of high-resolution structural data available for tubulin-ligand complexes [9]. The focus is often on discovering agents that can overcome drug resistance, particularly in cancer [2].
  • Hyaluronidase Research frequently employs affinity-based screening techniques (like UF-LC-MS) and enzyme inhibition assays to rapidly identify active compounds from complex natural mixtures [5] [7]. The therapeutic context is often anti-inflammatory or related to skin health and cancer [6] [1].

References

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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Liquid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
colourless liquid

Color/Form

White crystals /89-78-1/
Crystals or granules /dl-Menthol/

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
95.00 °C. @ 12.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste /dl-Menthol/
Cooling taste /dl-Menthol/

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)
0.896-0.903 (20°)

Odor

Peppermint odor /dl-Menthol/
Cooling odor /89-78-1/

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-22 °C

UNII

89S3KO7RR9
42RE7MA7PA

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antipruritics
EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.
Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//
MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...
For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/
Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/
In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2216-52-6
3623-51-6
89-78-1
491-01-0

Absorption Distribution and Excretion

...The percentage of a dose of l-menthol that is excreted combined with glucuronic acid in the rabbit depends on the magnitude of the dose; the larger the dose, the less is the conjugation. /L-Menthol/
Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/
Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/
Absorption can occur from topical use. /DL-Menthol/
For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the United States, cigarette flavorings are banned, with the exception of menthol. The cooling effects of menthol could facilitate the absorption of tobacco toxicants. We examined levels of biomarkers of tobacco exposure among U.S. smokers of menthol and nonmenthol cigarettes. We studied 4,603 White, African-American, and Mexican-American current smokers 20 years of age or older who participated in the National Health and Nutrition Examination Survey (NHANES) from 1999 through 2010 and had data on cigarette type and serum cotinine, blood cadmium, and blood lead concentrations. Urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) was studied in 1,607 participants with available measures. A total of 3,210 (74.3%) participants smoked nonmenthol cigarettes compared with 1,393 (25.7%) participants who smoked menthol cigarettes. The geometric mean concentrations comparing smokers of nonmenthol with menthol cigarettes were 163.1 versus 175.9 ng/mL for serum cotinine; 0.95 versus 1.02 ug/L for blood cadmium; 1.87 versus 1.75 ug/dL for blood lead; and 0.27 versus 0.23 ng/mL for urine NNAL. After multivariable adjustment, the ratios [95% confidence interval (CI)] comparing smokers of menthol with nonmenthol cigarettes were 1.03 (0.95-1.11) for cotinine, 1.10 (1.04-1.16) for cadmium, 0.95 (0.90-1.01) for lead, and 0.81 (0.65-1.01) for NNAL. In a representative sample of U.S. adult smokers, current menthol cigarette use was associated with increased concentration of blood cadmium, an established carcinogen and highly toxic metal, but not with other biomarkers. These findings provide information regarding possible differences in exposure to toxic constituents among menthol cigarette smokers compared with nonmenthol cigarette smokers./L-Menthol/
Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/
L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/
For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.
Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol

Drug Warnings

"Cooling" effect of l-menthol was found...to be superior to that produced by other isomers; odor and taste, too of l-menthol were superior, with some of the isomers producing sharp, irritating and disagreeable perceptions. /L-Menthol/
Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.
Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.
Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.
Vet: overdosing can cause convulsions &, eventually, death.

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

(-)-Menthol from (+-)-Menthol. (+-)-Menthol can be prepared via several routes and subsequently resolved into the optical isomers: a. Racemic menthol can be synthesized by hydrogenation of thymol. This yields a mixture containing the four stereoisomeric menthols in various proportions. (+-)-Menthol is separated from the other isomers by distillation. The remaining isomeric menthols, neomenthol, isomenthol, and a trace of neoisomenthol, can be epimerized, under the conditions used for the thymol hydrogenation, to give ca. 6:3:1 equilibrium mixture of (+-)-menthol, (+-)-neomenthol, and (+-)-isomenthol, respectively. (+-)-Menthol can, again, be distilled from the equilibrium mixture. b. (+-)-Menthol can be resolved into its optical antipodes by several routes. A large-scale industrial process utilizes selective crystallization of either (+)- or (-)-menthyl benzoate by seeding saturated solutions or supercooled melts of (+-)-menthyl benzoates with crystals of (+)- or (-)-menthyl benzoate. Pure (+)- or (-)-menthol is obtained following hydrolysis of the esters. The undesired (+)-menthol can be reconverted into the racemate. Biochemical resolution methods have also been developed. /L-Menthol/
(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/
(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/
(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/
For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

Both L- and DL-menthol were determined by treating their ethanol solution with 1% p-dimethylaminobenzaldehyde in sulfuric acid and measuring the absorbance at 545 nm. /L-Menthol; DL-Menthol/
AOAC 929.14. Menthol in Drugs. Saponification method.
A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.
High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.
Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

L-Menthol and related monoterpenes were determined in urine by gas-liquid chromatography. Urine was extracted with ethyl acetate, and samples were injected onto a glass column with polyethylene glycol as the stationary phase and nitrogen as the carrier gas. /L-Menthol/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic. /L-Menthol/
The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/
Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/
The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/
For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-19-2023

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